Diglycidyl 1,2-cyclohexanedicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUOBHWPTSIEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Related CAS |
27103-66-8 | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID7024875 | |
| Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
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Molecular Weight |
284.30 g/mol | |
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Physical Description |
1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992), Liquid | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
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Boiling Point |
307 °F at 760 mmHg (NTP, 1992) | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Flash Point |
374 °F (NTP, 1992) | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Density |
1.227 at 62.8 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Vapor Pressure |
7.5e-07 mmHg at 77 °F ; 0.000375 at 140 °F (NTP, 1992) | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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CAS No. |
5493-45-8, 27103-66-8 | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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| Record name | Diglycidyl hexahydrophthalate | |
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| Record name | 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester | |
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| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
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| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
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| Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
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| Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
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| Record name | DIGLYCIDYL 1,2-CYCLOHEXANEDICARBOXYLATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Diglycidyl 1,2-cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diglycidyl 1,2-cyclohexanedicarboxylate (DGCHD), also known by synonyms such as Diglycidyl hexahydrophthalate, is a cycloaliphatic epoxy resin. Its chemical structure, characterized by a saturated cyclohexane (B81311) ring and two reactive glycidyl (B131873) ester groups, imparts a unique combination of properties including low viscosity, good weather resistance, and excellent electrical insulation capabilities.[1] These characteristics make it a valuable component in a wide range of industrial applications, from advanced coatings and adhesives to insulating materials for high-voltage electrical components.[1][2][3][4]
Recently, DGCHD has garnered attention in the biomedical field. Its diepoxide nature allows it to function as an effective crosslinking agent, a property that has been leveraged to synthesize nanoparticles for drug and gene delivery systems.[2][5] Specifically, it has been used to crosslink polymers like polyethylenimine (PEI) to form stable and efficient DNA carriers.[2][5] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical methodologies for this compound.
Chemical and Physical Properties
DGCHD is a clear, colorless to light yellow viscous liquid at room temperature.[5][6] Unlike aromatic epoxy resins, its cycloaliphatic structure provides superior UV resistance and reduced yellowing.[7] It is insoluble in water.[5] Key quantitative properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate | [1][7] |
| CAS Number | 5493-45-8 | [3][8] |
| Molecular Formula | C₁₄H₂₀O₆ | [3][5][9] |
| Molecular Weight | 284.31 g/mol | [3][9] |
| Appearance | Clear, colorless to light yellow viscous liquid | [5][6] |
| Boiling Point | 200-205 °C at 2 mmHg | [3][4][8] |
| Density | 1.22 g/mL at 25 °C | [3][4][8] |
| Refractive Index | n20/D 1.487 | [3][4][8] |
| Viscosity | 600-900 mPa·s at 25 °C | [1] |
| Epoxy Equivalent Weight | 160-180 g/eq | [1] |
| Solubility | Insoluble in water | [5] |
Synthesis and Reactivity
Synthesis Pathway
The industrial synthesis of this compound is typically achieved through the glycidylation of 1,2-cyclohexanedicarboxylic acid with an excess of epichlorohydrin (B41342) in the presence of a base catalyst, such as sodium hydroxide (B78521).[5][7] The process involves a two-phase mechanism: an initial ring-opening reaction followed by a dehydrohalogenation step to form the glycidyl ester.[5]
Caption: General workflow for the industrial synthesis of DGCHD.
Core Reactivity
The chemical reactivity of DGCHD is dominated by its two epoxide groups. These three-membered rings are strained and susceptible to ring-opening reactions by various nucleophiles, including amines, alcohols, thiols, and acids.[5] This reaction is fundamental to the use of DGCHD as a crosslinker or curing agent in epoxy formulations, where it reacts with polyamines or anhydrides to form a durable, cross-linked polymer network.[7]
Caption: Reactivity of DGCHD's epoxide groups with nucleophiles.
Experimental Protocols
Synthesis of this compound
This protocol is a representative laboratory-scale synthesis based on established industrial methods.[5][7]
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.
-
Charge Reactants: Add 1,2-cyclohexanedicarboxylic acid (1 mol) and excess epichlorohydrin (4 mol, to serve as reactant and solvent) to the flask.
-
Heating: Begin stirring and heat the mixture to 70°C using an oil bath.
-
Catalyst Addition: Slowly add a 50% aqueous solution of sodium hydroxide (2 mol) dropwise via the dropping funnel over 2 hours, maintaining the reaction temperature between 70-90°C. The NaOH acts as a catalyst for the esterification and a neutralizing agent for the dehydrochlorination.
-
Reaction: After the addition is complete, continue stirring at 90°C for an additional 3-4 hours to ensure the reaction goes to completion.
-
Work-up: Cool the mixture to room temperature. Wash the organic phase three times with warm water to remove the sodium chloride salt and any remaining NaOH.
-
Purification: Remove the excess epichlorohydrin and water under reduced pressure using a rotary evaporator. The final product is obtained as a viscous liquid. Further purification can be achieved by vacuum distillation.[7]
Spectroscopic and Chromatographic Analysis
The identity and purity of synthesized DGCHD can be confirmed using standard analytical techniques.
Table 2: Summary of Spectroscopic and Chromatographic Data
| Technique | Method | Key Observations | Source(s) |
| FTIR | ATR | Characteristic epoxide C-O-C stretch at ~913 cm⁻¹; Carbonyl (C=O) stretch ~1730 cm⁻¹ | [10] |
| ¹H NMR | CDCl₃ | Complex multiplets for cyclohexane and glycidyl protons. | [1][11] |
| ¹³C NMR | CDCl₃ | Signals corresponding to carbonyl, epoxide, and aliphatic carbons. | [12] |
| GC-MS | EI | Molecular ion peak may be absent; characteristic fragmentation pattern with a top m/z peak at 81. | [1] |
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general method for the analysis of glycidyl esters.
-
Sample Preparation: Prepare a 1 mg/mL solution of DGCHD in a suitable solvent like ethyl acetate.
-
GC-MS System: Use a standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample in splitless mode. Set injector temperature to 250°C.
-
GC Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Identify the DGCHD peak based on its retention time and compare the resulting mass spectrum with a reference library.
Applications in Drug Development
The ability of DGCHD to crosslink polymers has been effectively utilized in creating nanoparticles for gene delivery. A common application involves reacting DGCHD with branched polyethylenimine (PEI), a cationic polymer known for its ability to condense DNA but also for its cytotoxicity. The crosslinking process forms stable nanoparticles, reduces the overall positive charge (zeta potential), and thereby decreases the cytotoxicity while maintaining or even enhancing transfection efficiency.[2][7]
Caption: Workflow for creating DGCHD-crosslinked PEI nanoparticles for gene delivery.
Safety and Toxicology
This compound is classified as a skin and eye irritant and a skin sensitizer.[3] Exposure may cause allergic contact dermatitis.[5] Due to its sensitizing potential, appropriate personal protective equipment (PPE), including gloves and eye protection, should be used during handling.[3]
The mechanism of skin sensitization is a complex biological cascade. For chemical sensitizers, this is often described by an Adverse Outcome Pathway (AOP). The process begins with the chemical (a hapten) binding to skin proteins. This modified protein is then recognized by antigen-presenting cells (like dendritic cells), which become activated and migrate to the lymph nodes to prime naïve T-cells. Upon re-exposure, these memory T-cells trigger an inflammatory response, leading to allergic contact dermatitis.
References
- 1. Cyclohexane-1,2-dicarboxylic acid bis(oxiranylmethyl) ester | C14H20O6 | CID 21660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and evaluation of diglycidyl-1,2-cyclohexanedicarboxylate crosslinked polyethylenimine nanoparticles as efficient carriers of DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound Diglycidyl hexahydrophthalate 5493-45-8 [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Buy this compound | 5493-45-8 [smolecule.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 5493-45-8 | Benchchem [benchchem.com]
- 8. CN102391211A - Synthesis method of diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate - Google Patents [patents.google.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound(5493-45-8) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Diglycidyl 1,2-cyclohexanedicarboxylate (CAS 5493-45-8): Properties, Synthesis, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD), CAS number 5493-45-8, is a cycloaliphatic epoxy resin recognized for its low viscosity, high reactivity, and the superior thermal and electrical properties it imparts to cured polymer systems. While traditionally used in industrial applications such as coatings, adhesives, and insulating materials, recent research has highlighted its potential in the biomedical field. Specifically, DGCD has been successfully utilized as a crosslinking agent to formulate nanoparticles for non-viral gene delivery. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of DGCD, with a particular focus on its emerging role in drug development. Detailed experimental protocols for its synthesis, curing, and nanoparticle formulation are provided, alongside an exploration of the cellular signaling pathways involved in the uptake of DGCD-based nanocarriers.
Physicochemical Properties
This compound is a clear, colorless to light yellow viscous liquid.[1] Its key quantitative properties are summarized in Table 1 for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₀O₆ | [2] |
| Molecular Weight | 284.31 g/mol | [2] |
| Density | 1.22 g/mL at 25 °C | [1] |
| Boiling Point | 200-205 °C at 2 mmHg | [1] |
| Flash Point | >230 °F (>110 °C) | [3] |
| Refractive Index | n20/D 1.487 | [1] |
| Solubility | Insoluble in water | [1] |
Synthesis and Manufacturing
The industrial synthesis of this compound typically involves the esterification of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin (B41342) in the presence of a catalyst.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established methods for the synthesis of dicarboxylic acid esters.[4]
Materials:
-
1,2-cyclohexanedicarboxylic acid
-
Epichlorohydrin (excess)
-
A suitable catalyst (e.g., a quaternary ammonium (B1175870) salt or a strong base like sodium hydroxide)
-
Anhydrous solvent (e.g., toluene (B28343) or methyl isobutyl ketone)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, distillation, and extraction.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve 1,2-cyclohexanedicarboxylic acid in the anhydrous solvent.
-
Addition of Epichlorohydrin: Add an excess of epichlorohydrin to the flask.
-
Catalyst Introduction: Slowly add the catalyst to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux (typically 80-120°C) and maintain for several hours until the reaction is complete (monitored by techniques like titration of carboxylic acid groups).
-
Work-up: Cool the reaction mixture. If a solid catalyst was used, filter it off. Wash the organic phase with deionized water to remove any remaining catalyst and by-products.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator. The final product can be further purified by vacuum distillation.
Industrial Application: Epoxy Resin Curing
This compound is frequently used as a reactive diluent or a co-resin in epoxy formulations, particularly with anhydride (B1165640) curing agents, to produce thermosets with high glass transition temperatures and excellent electrical insulation properties.[5]
Curing Mechanism with Anhydrides
The curing process involves the ring-opening of the epoxide groups by the anhydride, initiated by a hydroxyl group, leading to the formation of ester linkages and a highly cross-linked polymer network. An accelerator, such as a tertiary amine or an imidazole, is often used to speed up the reaction.[6]
Experimental Protocol: Anhydride Curing of DGCD
This protocol provides a general procedure for curing a cycloaliphatic epoxy resin like DGCD with an anhydride hardener.[3][7]
Materials:
-
This compound (DGCD)
-
Anhydride hardener (e.g., hexahydrophthalic anhydride (HHPA) or methylhexahydrophthalic anhydride (MHHPA))
-
Accelerator (e.g., 1-methylimidazole)
-
Vacuum oven
-
Molds treated with a release agent
Procedure:
-
Formulation: Calculate the required amounts of DGCD, anhydride hardener, and accelerator based on the desired stoichiometry (epoxy-to-anhydride ratio). A common starting point is a 1:0.8 to 1:1 molar ratio of epoxy to anhydride.
-
Mixing: At an elevated temperature (e.g., 60-80°C) to reduce viscosity, thoroughly mix the DGCD and anhydride hardener until a homogeneous solution is obtained.
-
Degassing: Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Addition of Accelerator: Cool the mixture slightly and add the accelerator, mixing thoroughly.
-
Casting: Pour the formulated resin into preheated molds.
-
Curing: Cure the resin in a programmable oven using a multi-stage curing schedule. A typical schedule might be:
-
Initial cure: 2 hours at 90-100°C.
-
Post-cure: 2-4 hours at 150-160°C.
-
Application in Drug Development: Nanoparticles for Gene Delivery
A significant advancement in the application of DGCD is its use as a crosslinking agent to form nanoparticles with polyethylenimine (PEI) for the delivery of DNA.[8] These nanoparticles have shown high transfection efficiency and reduced cytotoxicity compared to PEI alone.
Nanoparticle Formation Workflow
The following diagram illustrates the workflow for the preparation of DGCD-crosslinked PEI nanoparticles for DNA delivery.
Caption: Workflow for the formation of DGCD-crosslinked PEI nanoparticles and their complexation with DNA.
Experimental Protocol: Preparation of DGCD-Crosslinked PEI Nanoparticles
This protocol is based on the method described by Bansal et al. (2016).[8]
Materials:
-
Branched polyethylenimine (PEI)
-
This compound (DGCD)
-
Deionized water
-
Plasmid DNA (pDNA)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL aqueous solution of branched PEI.
-
Prepare a solution of DGCD in chloroform at a suitable concentration.
-
-
Crosslinking Reaction:
-
To the stirred aqueous PEI solution, add the desired amount of the DGCD solution dropwise. The ratio of DGCD to PEI can be varied to control the nanoparticle size and surface charge.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the crosslinking reaction to proceed.
-
Dialyze the resulting nanoparticle suspension against deionized water to remove unreacted reagents and chloroform.
-
-
Nanoparticle Characterization:
-
Characterize the size and zeta potential of the DGCD-PEI nanoparticles using dynamic light scattering (DLS).
-
-
Formation of Nanoparticle/DNA Polyplexes:
-
Add a specific amount of pDNA solution to the DGCD-PEI nanoparticle suspension.
-
Incubate the mixture at room temperature for approximately 30 minutes to allow for the formation of stable polyplexes.
-
Signaling Pathways in Cellular Uptake
The cellular uptake of DGCD-crosslinked PEI nanoparticles, like other PEI-based gene delivery systems, is a complex process involving multiple endocytic pathways. The positively charged surface of the nanoparticles facilitates interaction with the negatively charged cell membrane, initiating internalization.
Major Endocytic Pathways
The primary signaling and uptake pathways for PEI-based nanoparticles include:
-
Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process where the nanoparticles bind to receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles.
-
Caveolin-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
-
Macropinocytosis: This is a non-specific process where large volumes of extracellular fluid containing the nanoparticles are engulfed by the cell.[9][10]
Following endocytosis, the nanoparticles are typically trafficked to endosomes. The "proton sponge" effect of PEI leads to the rupture of the endosome and the release of the DNA into the cytoplasm, from where it can enter the nucleus for transcription.[11]
Diagram of Cellular Uptake Pathways
The following diagram illustrates the potential cellular uptake and intracellular trafficking pathways of DGCD-PEI/DNA nanoparticles.
Caption: Potential cellular uptake and intracellular trafficking pathways for DGCD-PEI/DNA nanoparticles.
Safety and Toxicology
This compound may cause skin and eye irritation, as well as allergic skin reactions.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed toxicological data, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. In the context of the nanoparticles, crosslinking PEI with DGCD has been shown to reduce the cytotoxicity associated with high molecular weight PEI.[8]
Conclusion
This compound is a versatile chemical with well-established industrial applications and a promising future in the field of drug delivery. Its ability to form stable and effective nanoparticles for gene delivery opens up new avenues for research and development in non-viral gene therapy. This guide has provided a comprehensive technical overview of its properties, synthesis, and applications, with the aim of supporting researchers and scientists in harnessing the potential of this compound. Further investigation into the specific interactions of DGCD-based nanoparticles with cellular signaling pathways will be crucial for optimizing their design and efficacy for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. m.youtube.com [m.youtube.com]
- 7. tri-iso.com [tri-iso.com]
- 8. Synthesis, characterization and evaluation of diglycidyl-1,2-cyclohexanedicarboxylate crosslinked polyethylenimine nanoparticles as efficient carriers of DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Fluid Phase Endocytosis Contributes to Transfection of DNA by PEI-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient method for in vitro gene delivery via regulation of cellular endocytosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The heterogeneous nature of polyethylenimine-DNA complex formation affects transient gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD), a crucial compound with applications ranging from epoxy resins to the development of advanced drug delivery systems. This document details the prevalent synthesis methodologies, reaction mechanisms, and key experimental data, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.
Introduction
This compound is a cycloaliphatic epoxy resin characterized by a saturated cyclohexane (B81311) ring, which imparts excellent weather resistance and thermal stability to the materials it forms. Its low viscosity and high reactivity make it a versatile crosslinking agent and a building block in various polymeric architectures. In the realm of drug development, its biocompatibility and ability to form nanoparticles have been explored for gene and drug delivery applications. This guide focuses on the chemical synthesis of DGCD, providing detailed protocols and data to aid in its laboratory-scale preparation and characterization.
Synthesis Methodology
The primary and most established method for the synthesis of this compound involves a two-step reaction of 1,2-cyclohexanedicarboxylic acid or its anhydride (B1165640) with an excess of epichlorohydrin (B41342) in the presence of a base catalyst.
General Reaction Scheme
The synthesis proceeds via two main stages:
-
Ring-opening and Esterification: The carboxylic acid groups of 1,2-cyclohexanedicarboxylic acid react with epichlorohydrin, leading to the formation of a chlorohydrin intermediate.
-
Dehydrochlorination (Epoxidation): In the presence of a base, the chlorohydrin intermediate undergoes an intramolecular cyclization to form the desired diglycidyl ester, with the elimination of a salt byproduct.
A general representation of this reaction is depicted below:
Caption: General Synthesis Pathway of this compound.
Experimental Protocols
While specific parameters may vary, the following protocol outlines a representative synthesis procedure based on established methodologies.
Materials and Equipment
-
1,2-Cyclohexanedicarboxylic anhydride
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (or other suitable base)
-
Anhydrous sodium sulfate
-
Solvent for extraction (e.g., toluene, ethyl acetate)
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer
-
Separatory funnel
-
Rotary evaporator
Synthesis Procedure
-
Hydrolysis of Anhydride (if starting from anhydride): In a round-bottom flask, 1,2-cyclohexanedicarboxylic anhydride is hydrolyzed to the corresponding dicarboxylic acid by refluxing with water. The water is then removed under reduced pressure.
-
Esterification: The dried 1,2-cyclohexanedicarboxylic acid is mixed with a molar excess of epichlorohydrin.
-
Catalysis: A suitable catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetramethylammonium (B1211777) chloride) or an alkali metal carbonate (e.g., potassium carbonate), is added to the mixture.
-
Reaction: The mixture is heated to a temperature between 60°C and 120°C with vigorous stirring. The reaction progress can be monitored by measuring the acid value of the mixture.
-
Dehydrochlorination: After the initial esterification, a strong base, typically an aqueous solution of sodium hydroxide, is added dropwise to the reaction mixture while maintaining the temperature. This step facilitates the formation of the epoxide rings.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The organic layer is separated and washed several times with water to remove the salt byproduct and any remaining base.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent and excess epichlorohydrin are removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation.
Caption: A logical workflow for the synthesis and purification of DGCD.
Quantitative Data
The following tables summarize the key physical and chemical properties of this compound. These values are typical and can vary depending on the specific synthesis and purification methods employed.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₆ |
| Molecular Weight | 284.31 g/mol |
| Appearance | Colorless to pale-yellowish liquid |
| Boiling Point | 200-205 °C @ 2 mmHg |
| Density | 1.22 g/mL at 25 °C |
| Refractive Index | n20/D 1.487 |
Table 2: Technical Specifications
| Parameter | Typical Value | Test Method |
| Epoxy Equivalent Weight (EEW) | 150 - 180 g/Eq | Titration (e.g., ASTM D1652) |
| Viscosity @ 25°C | 500 - 1000 cP | Rotational Viscometer |
| Purity | >98% (by GC) | Gas Chromatography |
Characterization Data
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A notable peak is observed around 913 cm⁻¹, which is indicative of the C-O-C stretching of the epoxy ring.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the presence of the cyclohexane ring and the glycidyl (B131873) ester moieties.
Reaction Mechanism
The base-catalyzed synthesis of this compound from 1,2-cyclohexanedicarboxylic acid and epichlorohydrin is a two-step process.
Caption: The two-step mechanism of glycidyl ester formation.
Step 1: Nucleophilic Ring-Opening The base deprotonates a carboxylic acid group, forming a carboxylate anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the epichlorohydrin's epoxide ring. This results in the opening of the ring and the formation of a chlorohydrin ester intermediate.
Step 2: Base-Induced Cyclization (Dehydrochlorination) A second equivalent of the base deprotonates the hydroxyl group of the chlorohydrin intermediate. The resulting alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine atom. This displaces the chloride ion and forms the new epoxide ring, yielding the glycidyl ester. This process occurs for both carboxylic acid groups to form the final diglycidyl ester product.
Applications in Drug Development
The unique properties of this compound have led to its investigation in the field of drug development. Its ability to crosslink with polymers containing amine groups, such as polyethylenimine (PEI), allows for the formation of nanoparticles. These nanoparticles can encapsulate or complex with therapeutic agents, such as DNA or small molecule drugs, potentially offering a vehicle for targeted drug delivery. The biocompatibility and biodegradability of the resulting polymeric nanoparticles are key areas of ongoing research.
Safety Considerations
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
An In-Depth Technical Guide to the Molecular Structure of Diglycidyl 1,2-cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diglycidyl 1,2-cyclohexanedicarboxylate is a cycloaliphatic epoxy resin that has garnered significant interest in various scientific and industrial fields. Its unique molecular structure, characterized by a saturated cyclohexane (B81311) ring and two reactive glycidyl (B131873) ether groups, imparts a range of desirable properties, including low viscosity, good weather resistance, and high crosslinking density upon curing.[1][2] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and material science.
Molecular Structure and Identification
This compound, also known by its synonym Diglycidyl hexahydrophthalate, is chemically identified as bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate.[3][4][5][6] Its structure consists of a central cyclohexane-1,2-dicarboxylate core to which two glycidyl ether moieties are attached.
Key Identifiers:
-
IUPAC Name: bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate[3]
-
CAS Number: 5493-45-8
-
Chemical Formula: C₁₄H₂₀O₆
-
Molecular Weight: 284.31 g/mol
-
Synonyms: Diglycidyl hexahydrophthalate, 1,2-Cyclohexanedicarboxylic acid diglycidyl ester[6][7]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 284.31 g/mol | |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 200-205 °C at 2 mmHg | [9] |
| Density | 1.22 g/mL at 25 °C | [9] |
| Refractive Index (n20/D) | 1.487 | |
| Flash Point | 113 °C (closed cup) | |
| Water Solubility | Insoluble | [8] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification reaction of 1,2-cyclohexanedicarboxylic acid with an excess of epichlorohydrin (B41342). This reaction is typically carried out in the presence of a catalyst.
Experimental Protocol: Laboratory-Scale Synthesis
Materials:
-
1,2-Cyclohexanedicarboxylic acid
-
Epichlorohydrin
-
Catalyst (e.g., quaternary ammonium (B1175870) salts, sodium hydroxide)
-
Solvent (e.g., toluene)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-cyclohexanedicarboxylic acid in an excess of epichlorohydrin and a suitable solvent like toluene.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to a temperature between 70-90°C and maintain it under constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with a sodium hydroxide solution to neutralize any unreacted acid and then with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. article.sapub.org [article.sapub.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. warshel.com [warshel.com]
- 7. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(5493-45-8) 1H NMR [m.chemicalbook.com]
- 9. This compound | 5493-45-8 [chemicalbook.com]
Spectroscopic Profile of Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diglycidyl 1,2-cyclohexanedicarboxylate (CAS No. 5493-45-8), a key component in the synthesis of various polymers and resins. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.38 | dd | -O-CH₂(a)-CH(O)CH₂ (Glycidyl) |
| ~3.85 | dd | -O-CH₂(b)-CH(O)CH₂ (Glycidyl) |
| ~3.15 | m | -O-CH₂-CH(O)CH₂ (Glycidyl) |
| ~2.85 | dd | -O-CH₂-CH(O)CH₂(a) (Glycidyl, epoxide) |
| ~2.65 | dd | -O-CH₂-CH(O)CH₂(b) (Glycidyl, epoxide) |
| ~2.90 | m | -CH-COO- (Cyclohexyl) |
| ~1.95 | m | Cyclohexyl protons |
| ~1.75 | m | Cyclohexyl protons |
| ~1.40 | m | Cyclohexyl protons |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific isomer of the cyclohexyl ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O (Ester carbonyl) |
| ~66 | -O-CH₂- (Glycidyl) |
| ~50 | -CH(O)- (Glycidyl, epoxide) |
| ~44 | -CH₂ (Glycidyl, epoxide) |
| ~42 | -CH-COO- (Cyclohexyl) |
| ~28 | Cyclohexyl carbons |
| ~24 | Cyclohexyl carbons |
Note: These are approximate chemical shifts. Actual values may vary based on experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2940 | Strong | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1250, ~1170 | Strong | C-O stretch (ester) |
| ~915, ~845 | Medium | C-O stretch (epoxide ring) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, which is a viscous liquid, is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). This technique is often referred to as "NEAT" when a pure liquid is analyzed.[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Purity and Characterization of Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of Diglycidyl 1,2-cyclohexanedicarboxylate, a key building block in various applications, including the synthesis of advanced polymers and as a crosslinking agent in drug delivery systems. This document outlines the synthesis of the compound, potential impurities, and detailed methodologies for its characterization using various analytical techniques.
Chemical and Physical Properties
This compound is a cycloaliphatic epoxy resin known for its low viscosity and excellent weather resistance.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5493-45-8 | [3][4][5] |
| Molecular Formula | C14H20O6 | [3][4][5] |
| Molecular Weight | 284.31 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 200-205 °C at 2 mmHg | [3][8] |
| Density | 1.22 g/mL at 25 °C | [3][8] |
| Refractive Index | n20/D 1.487 | [3][8] |
| Purity (typical) | >85.0% (GC) or >98% | [1][2][9] |
Synthesis and Potential Impurities
This compound is typically synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin (B41342).[10] This process can introduce several potential impurities that may affect the final product's quality and performance.
Synthesis Pathway:
Potential Impurities:
Based on the synthesis route, the following are potential impurities that may be present in the final product:
-
Unreacted Starting Materials:
-
1,2-Cyclohexanedicarboxylic acid
-
Epichlorohydrin
-
-
By-products from Side Reactions:
-
Mono-glycidyl ester of 1,2-cyclohexanedicarboxylic acid
-
Polymers of this compound
-
Hydrolysis products of the epoxide groups
-
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization and purity assessment of this compound.
Gas Chromatography (GC)
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for determining the purity of this compound and quantifying volatile impurities like residual epichlorohydrin.
Experimental Workflow for GC Analysis:
Experimental Protocol for Residual Epichlorohydrin Analysis (Adapted from similar methods):
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol phase, is often suitable for the analysis of polar compounds like epichlorohydrin.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity for epichlorohydrin and other target impurities.
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent like dichloromethane (B109758) or ethyl acetate. An internal standard may be added for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity determination of this compound and for the analysis of non-volatile impurities.
Experimental Workflow for HPLC Analysis:
Experimental Protocol (General method for glycidyl (B131873) esters):
-
Instrumentation: A standard HPLC system with a UV or an Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column is commonly used for the separation of glycidyl esters.
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol.
-
Gradient Program:
-
Start with a higher percentage of water and gradually increase the organic solvent percentage to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detection at a low wavelength (e.g., 210 nm) or ELSD for compounds lacking a strong chromophore.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique used for the identification and characterization of functional groups present in this compound.
Experimental Workflow for FTIR Analysis:
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sampling Technique: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly suitable. A small drop of the liquid is placed directly on the ATR crystal. Alternatively, a thin film can be cast on a KBr or NaCl salt plate.
-
Data Acquisition: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~2930 and ~2860 | C-H stretching of the cyclohexane (B81311) ring |
| ~1735 | C=O stretching of the ester group |
| ~1250 and ~1170 | C-O stretching of the ester group |
| ~915 and ~840 | Asymmetric and symmetric stretching of the epoxy ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming its identity and providing insights into its purity. Both ¹H NMR and ¹³C NMR are valuable for structural elucidation.
Experimental Workflow for NMR Analysis:
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
-
Spectral Interpretation: The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of the molecule.
Expected NMR Spectral Data:
-
¹H NMR: Signals corresponding to the protons of the cyclohexane ring, the glycidyl groups (oxirane and methylene (B1212753) protons), will be observed.
-
¹³C NMR: Signals for the carbonyl carbons of the ester groups, the carbons of the cyclohexane ring, and the carbons of the glycidyl groups will be present.
Conclusion
The purity and characterization of this compound are critical for its successful application in research and development. A multi-technique approach, combining chromatography and spectroscopy, is essential for a thorough assessment of its quality. The detailed experimental workflows and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important chemical compound.
References
- 1. This compound | 5493-45-8 | TCI AMERICA [tcichemicals.com]
- 2. watson-int.com [watson-int.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rsc.org [rsc.org]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound (so called), TCI America™ | Fisher Scientific [fishersci.ca]
- 10. This compound | 5493-45-8 | Benchchem [benchchem.com]
In-Depth Technical Guide: Health and Safety of Diglycidyl 1,2-cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for Diglycidyl 1,2-cyclohexanedicarboxylate (CAS No. 5493-45-8). The information is intended for professionals in research, scientific, and drug development fields to ensure its safe handling and use.
Chemical and Physical Properties
This compound is a cycloaliphatic epoxy resin.[1] It is recognized for its low viscosity and excellent weather resistance.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₆ | [2] |
| Molecular Weight | 284.31 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 200-205 °C at 2 mmHg | |
| Density | 1.22 g/mL at 25 °C | |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Insoluble in water | [3] |
Toxicological Information
Summary of Toxicological Hazards
| Hazard | Classification | Notes |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Repeated or prolonged contact may cause dermatitis.[7] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Direct contact can cause significant eye irritation.[6] |
| Respiratory or Skin Sensitization | Category 1 (May cause an allergic skin reaction) | This is a significant health concern for this chemical.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of vapors or mists may irritate the respiratory tract. |
| Carcinogenicity | No data available | No components are identified as probable, possible, or confirmed human carcinogens by IARC at levels ≥ 0.1%.[4] |
| Germ Cell Mutagenicity | No data available | [4] |
| Reproductive Toxicity | No data available | [4] |
Experimental Protocols
For the key identified hazards, standardized experimental protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are utilized.
Skin Irritation/Corrosion: OECD Test Guideline 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit) on a small area of approximately 6 cm².[8] Untreated skin serves as a control.[8]
-
Methodology:
-
The substance (0.5 mL for liquids or 0.5 g for solids) is applied to a gauze patch and then to the shaved skin of the animal.[9]
-
The patch is covered with an occlusive dressing for a 4-hour exposure period.[9]
-
After exposure, the patch is removed, and the skin is cleansed.
-
Observations for erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[6]
-
Skin reactions are scored based on a standardized grading system.[6]
-
-
Evaluation: The degree of irritation is assessed by the severity and reversibility of the skin reactions.[9]
Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD Test Guideline 429
The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.
-
Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the application site.[10] This proliferation is proportional to the dose and potency of the allergen.[11]
-
Methodology:
-
The test substance is applied to the dorsal surface of the ears of mice (typically CBA/Ca or CBA/J strains) for three consecutive days.[10][11]
-
A vehicle control group and, where appropriate, a positive control group are included.
-
On day 6, the animals are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) or a non-radioactive alternative to measure cell proliferation.[12]
-
The draining auricular lymph nodes are excised and the proliferation of lymphocytes is measured.[10]
-
-
Evaluation: A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is 3 or greater.[11]
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
This in vitro assay is widely used to assess the mutagenic potential of chemicals.
-
Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by the test substance.[13] When a mutation occurs, the bacteria regain the ability to synthesize the required amino acid and can grow on a medium lacking it.[14]
-
Methodology:
-
The test substance, at various concentrations, is incubated with the bacterial strains, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism).[14]
-
The mixture is then plated on a minimal agar (B569324) medium that lacks the essential amino acid.
-
After incubation, the number of revertant colonies (colonies that have mutated and can now grow) is counted.
-
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.[14]
Visualizations
Chemical Safety Assessment Workflow
The following diagram illustrates a general workflow for assessing the health risks of a chemical.
Caption: A generalized workflow for chemical health risk assessment.
Allergic Contact Dermatitis Signaling Pathway
This diagram shows a simplified signaling pathway for allergic contact dermatitis (ACD), a Type IV hypersensitivity reaction.
Caption: A simplified signaling pathway for allergic contact dermatitis.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[15]
-
Respiratory Protection: If ventilation is inadequate or for operations with a potential for aerosol generation, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[6] Contaminated work clothing should not be allowed out of the workplace.[6]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not discharge into the environment.[15]
This guide is intended to provide essential health and safety information. It is crucial to consult the Safety Data Sheet (SDS) for this compound before use and to conduct a thorough risk assessment for any specific experimental procedure.
References
- 1. oecd.org [oecd.org]
- 2. scbt.com [scbt.com]
- 3. This compound | 5493-45-8 [chemicalbook.com]
- 4. tetrawill.com [tetrawill.com]
- 5. lookchem.com [lookchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. westsystem.com [westsystem.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ftp.cdc.gov [ftp.cdc.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nib.si [nib.si]
- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 15. chemicalbook.com [chemicalbook.com]
Viscosity of Diglycidyl 1,2-cyclohexanedicarboxylate at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the viscosity of Diglycidyl 1,2-cyclohexanedicarboxylate, a low-viscosity cycloaliphatic epoxy resin. This document outlines its viscosity at ambient temperature, the general relationship between temperature and viscosity for this class of compounds, and a detailed experimental protocol for viscosity measurement.
Data Presentation: Viscosity of this compound
The viscosity of this compound is a critical parameter for its application in various fields, including in the formulation of adhesives, coatings, and composites.[1] As a non-Newtonian fluid, its viscosity is dependent on temperature.[2]
| Temperature (°C) | Viscosity (mPa·s) |
| 25 | 500 - 1000[3][4] |
| > 25 | Decreases with increasing temperature |
| < 25 | Increases with decreasing temperature |
Note: The viscosity of epoxy resins, including this compound, is inversely proportional to the temperature. As the temperature increases, the viscosity decreases. The precise viscosity at temperatures other than 25°C is dependent on the specific formulation and should be determined empirically.
Experimental Protocol: Viscosity Measurement
The following is a detailed methodology for determining the viscosity of this compound, based on standardized methods for epoxy resins.[5][6]
Objective: To accurately measure the apparent viscosity of this compound at a specified temperature using a rotational viscometer.
Apparatus:
-
Rotational Viscometer: A device capable of measuring the torque required to rotate a spindle submerged in the fluid at a constant speed.[7]
-
Spindles: A set of spindles of various geometries, appropriate for the expected viscosity range of the sample.
-
Temperature Control Unit: A water bath or other device capable of maintaining the sample temperature to within ±0.2°C.[5]
-
Griffin Beaker: A 600 mL low-form beaker to contain the sample.[2]
-
Thermometer: Calibrated to an accuracy of ±0.05°C.[5]
Procedure:
-
Sample Preparation: Ensure the this compound sample is free of air bubbles and visible impurities.[5]
-
Temperature Equilibration: Place the sample in the Griffin beaker and bring it to the desired test temperature (e.g., 25°C) using the temperature control unit. Allow the sample to thermally equilibrate for a minimum of 30 minutes.
-
Viscometer Setup:
-
Select an appropriate spindle and rotational speed for the expected viscosity. The goal is to achieve a torque reading between 10% and 90% of the instrument's full-scale range.
-
Attach the selected spindle to the viscometer.
-
-
Measurement:
-
Immerse the spindle into the center of the sample up to the marked immersion groove.
-
Begin spindle rotation at the selected speed.
-
Allow the reading to stabilize. This may take several minutes, especially for more viscous samples.
-
Record the viscosity reading in milliPascal-seconds (mPa·s).
-
-
Data Reporting: Report the measured viscosity along with the test temperature, spindle number, and rotational speed.
Visualization of Temperature-Viscosity Relationship
The following diagram illustrates the fundamental inverse relationship between the temperature and viscosity of this compound.
References
Commercial Suppliers of High-Purity Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of high-purity Diglycidyl 1,2-cyclohexanedicarboxylate (CAS 5493-45-8), a crucial building block in various research and development applications, particularly in the biomedical field. This document outlines key specifications from various suppliers, details relevant experimental protocols, and visualizes associated cellular pathways and experimental workflows.
Commercial Supplier Overview
High-purity this compound is available from a range of chemical suppliers, catering to different research and development needs. The purity and specifications can vary, making supplier selection a critical step for ensuring experimental reproducibility and success. Below is a summary of commercially available options.
| Supplier | Stated Purity/Grade | Other Specifications |
| Sigma-Aldrich | Not explicitly stated on the main product page. Certificates of Analysis for specific lots are available. | Form: liquid; Refractive index: n20/D 1.487 (lit.); Boiling point: 200-205 °C/2 mmHg (lit.); Density: 1.22 g/mL at 25 °C (lit.)[1] |
| Tokyo Chemical Industry (TCI) | >85.0% (GC)[2] | Appearance: Colorless to Light yellow to Light orange clear liquid[2] |
| Amitychem (via ECHEMI) | Pharmaceutical Grade/99%[3] | - |
| Santa Cruz Biotechnology | For Research Use Only. Lot-specific data on Certificate of Analysis. | - |
| Fisher Scientific (distributor for TCI) | >85.0% (GC) | - |
| Chemsigma International (via ECHEMI) | Industrial Grade/98.0%, Industrial Grade/99%, Pharmaceutical Grade/99%[4] | - |
| Watson International Ltd. | 98% min (GC) | Appearance: Colorless to pale-yellowish liquid; Epoxide equivalent weight: 150.0~180.0g/Eq; Viscosity@25 deg. C: 500.0~1000.0CPS; Color(Pt-Co): 0~100[5][6] |
| Alfa Chemistry | 85.0%(GC) | Appearance: Colorless to Light Yellow to Light Orange Clear Liquid[7] |
| Cymit Química S.L. | >85.0%(GC), 90%, 95.0% | Appearance: Colorless to Light yellow to Light orange clear liquid, Liquid[8] |
Application in Drug and Gene Delivery
A significant application of high-purity this compound is in the development of nanocarriers for drug and gene delivery. Its diepoxide structure makes it an effective crosslinking agent for polymers with primary and secondary amines, such as polyethylenimine (PEI). The resulting nanoparticles can encapsulate therapeutic payloads like DNA and facilitate their delivery into cells.
Cellular Uptake and Intracellular Trafficking Pathway
The cellular uptake of this compound-crosslinked PEI nanoparticles complexed with DNA (polyplexes) is a multi-step process. The positively charged surface of the nanoparticles interacts with the negatively charged cell membrane, initiating endocytosis. The primary mechanism of internalization is often clathrin-mediated endocytosis. Once inside the cell, the nanoparticles are enclosed in endosomes. The "proton sponge" effect of PEI leads to the rupture of the endosome, releasing the polyplex into the cytoplasm. The genetic material is then transported to the nucleus where it can be expressed.
Experimental Protocols
Synthesis of this compound
A general industrial method for the synthesis of this compound involves the esterification of 1,2-cyclohexanedicarboxylic acid with an excess of epichlorohydrin (B41342) in the presence of a catalyst.
Materials:
-
1,2-cyclohexanedicarboxylic acid
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (catalyst)[9]
-
Solvent (e.g., toluene)
-
Deionized water
Procedure:
-
A solution of 1,2-cyclohexanedicarboxylic acid in a suitable solvent is prepared in a reaction vessel equipped with a stirrer, condenser, and thermometer.
-
An excess of epichlorohydrin is added to the mixture.
-
The temperature is raised to 70–90°C.[9]
-
A catalytic amount of sodium hydroxide (1-2 wt.%) is added portion-wise while maintaining the reaction temperature.[9]
-
The reaction is monitored for the consumption of the carboxylic acid (e.g., by titration).
-
Upon completion, the reaction mixture is cooled, and the excess epichlorohydrin and solvent are removed by vacuum distillation.[9]
-
The crude product is washed with deionized water to remove salts and other water-soluble impurities.
-
The final product is dried under vacuum to yield >98% pure this compound.[9]
Synthesis and Characterization of this compound-Crosslinked PEI Nanoparticles
This protocol describes the synthesis of nanoparticles for gene delivery by crosslinking branched polyethylenimine (PEI) with this compound (DCD).
Materials:
-
Branched polyethylenimine (PEI, e.g., 10 kDa or 25 kDa)[3]
-
This compound (DCD)[3]
-
Ethanol
-
Deionized water
Procedure:
-
PEI Stock Solution: Prepare a stock solution of branched PEI in deionized water.
-
DCD Stock Solution: Prepare a stock solution of DCD in a suitable organic solvent like chloroform or ethanol.
-
Crosslinking Reaction:
-
In a typical experiment, a specific molar ratio of DCD to PEI (e.g., 0.5 to 2.0) is used to control the particle size and surface charge.[9]
-
Add the DCD solution dropwise to the PEI solution with vigorous stirring.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature.
-
-
Purification:
-
The resulting nanoparticle suspension is purified by dialysis against deionized water to remove unreacted reagents.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using dynamic light scattering (DLS).
-
DNA Condensation Ability: Evaluate the ability of the nanoparticles to condense plasmid DNA using gel retardation assays.
-
Buffering Capacity: Assess the buffering capacity of the nanoparticles through acid-base titration, which is indicative of their potential for endosomal escape.[3]
-
Toxicity and Transfection Efficiency: Evaluate the cytotoxicity of the nanoparticles and their DNA complexes on a relevant cell line (e.g., using an MTT assay) and determine the transfection efficiency (e.g., using a reporter gene like GFP or luciferase).[3]
-
Analytical Methods for Purity Determination
Ensuring the high purity of this compound is critical for its application in sensitive fields like drug delivery. Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for purity assessment.
General GC-MS Protocol Outline:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate). An internal standard may be added for quantitative analysis.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.
-
Column: A capillary column suitable for separating non-polar to semi-polar compounds, such as a DB-5ms column (30 m x 0.25 mm i.d., 0.25 μm film thickness), is appropriate.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 20°C/min).
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The mass range is scanned to detect the fragments of the eluted compounds.
-
-
Data Analysis: The purity is determined by the relative area of the main peak corresponding to this compound in the chromatogram. The mass spectrum of the main peak is compared to a reference spectrum for identity confirmation.
Note: This is a general outline. Specific parameters should be optimized for the particular instrument and sample.
Conclusion
High-purity this compound is a versatile chemical with important applications in advanced materials and biomedical research. For scientists and drug development professionals, careful selection of a commercial supplier with well-characterized, high-purity material is paramount. The experimental protocols and workflows provided in this guide offer a starting point for the utilization of this compound in the development of innovative drug and gene delivery systems.
References
- 1. pnas.org [pnas.org]
- 2. The gene transfection and endocytic uptake pathways mediated by PEGylated PEI-entrapped gold nanoparticles - Arabian Journal of Chemistry [arabjchem.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis, characterization and evaluation of diglycidyl-1,2-cyclohexanedicarboxylate crosslinked polyethylenimine nanoparticles as efficient carriers of DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. unisunchem.com [unisunchem.com]
- 6. warshel.com [warshel.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Diglycidyl 1,2-cyclohexanedicarboxylate as an Epoxy Resin Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diglycidyl 1,2-cyclohexanedicarboxylate (DCHD) is a cycloaliphatic epoxy resin monomer known for its low viscosity, excellent weather resistance, and superior electrical insulation properties. Its saturated cyclohexane (B81311) ring structure imparts high thermal stability and a high glass transition temperature (Tg) to cured formulations. These attributes make it a versatile monomer for a range of applications, from industrial coatings and adhesives to advanced composites and materials for electronics. Furthermore, its reactivity has been explored in the biomedical field for the synthesis of nanoparticles for drug and gene delivery.
This document provides detailed application notes and experimental protocols for utilizing DCHD in both materials science and biomedical research.
Section 1: Application in Epoxy Resin Formulations
DCHD is a preferred monomer for applications demanding high performance in harsh environments. When cured, typically with anhydride-based hardeners, it forms a densely cross-linked network, resulting in a rigid thermoset with excellent mechanical and thermal properties.[1]
Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 5493-45-8 | [2] |
| Molecular Formula | C14H20O6 | [2] |
| Molecular Weight | 284.31 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Viscosity @ 25°C | 500 - 1000 mPa·s | [4] |
| Epoxy Equivalent Weight (EEW) | 150 - 180 g/eq | [4] |
| Density @ 25°C | 1.22 g/mL | [5] |
Curing with Anhydride (B1165640) Hardeners
Methylhexahydrophthalic anhydride (MHHPA) is a commonly used curing agent for cycloaliphatic epoxy resins like DCHD due to its low viscosity and the high thermal stability it imparts to the cured product.[6] The curing reaction is typically facilitated by a tertiary amine accelerator.
Performance of MHHPA-Cured Cycloaliphatic Epoxy Resin
The following table presents typical mechanical and thermal properties of an epoxy resin cured with MHHPA. While not specific to DCHD, it provides a representative baseline for expected performance.
| Property | Value |
| Heat Deflection Temperature (HDT), °C | 128 |
| Tensile Strength, psi (MPa) | 11,500 (79.3) |
| Flexural Strength, psi (MPa) | 18,000 (124.1) |
| Elongation, % | 4.5 |
| Glass Transition Temperature (Tg), °C | ~206 |
Data is for a standard epoxy resin cured with MHHPA and an accelerator, with a cure schedule of 80°C for 5 hours and 160°C for 5 hours, or 120°C for 1 hour and 220°C for 1 hour for the Tg value.[7][8]
Experimental Protocol: Preparation and Curing of a DCHD/MHHPA Formulation
This protocol outlines the steps for preparing and curing a standard formulation of DCHD with MHHPA.
Materials:
-
This compound (DCHD)
-
Methylhexahydrophthalic anhydride (MHHPA)
-
Tertiary amine accelerator (e.g., 1-methylimidazole (B24206) or Benzyldimethylamine)
-
Silicone molds
-
Vacuum oven
-
Mixing containers and stir rods
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Formulation Calculation:
-
Determine the required amounts of DCHD and MHHPA based on their epoxy equivalent weight (EEW) and anhydride equivalent weight (AEW), respectively. A common starting point is a stoichiometric ratio of 1:1 of epoxy groups to anhydride groups.
-
-
Mixing:
-
Preheat the DCHD and MHHPA to approximately 60°C to reduce their viscosity.
-
In a clean, dry mixing container, combine the preheated DCHD and MHHPA.
-
Add the accelerator to the mixture. A typical concentration is 0.5-2.0 parts per hundred parts of resin (phr).
-
Mix thoroughly for 5-10 minutes, ensuring a homogeneous mixture. Avoid introducing excessive air bubbles.
-
-
Degassing:
-
Place the mixture in a vacuum chamber at room temperature and apply a vacuum of 28-30 inHg to remove any entrapped air bubbles.
-
Hold under vacuum until bubbling subsides.
-
-
Casting:
-
Pour the degassed mixture into preheated silicone molds.
-
-
Curing:
-
Place the molds in a preheated oven. A typical two-stage cure schedule is recommended for optimal properties.[9]
-
Initial Cure: 1-2 hours at 100-120°C.
-
Post-Cure: 2-4 hours at 150-180°C.
-
-
Cooling and Demolding:
-
Allow the cured castings to cool slowly to room temperature inside the oven to minimize thermal stress.
-
Once cooled, carefully demold the samples.
-
Experimental Workflow for DCHD/MHHPA Formulation
Section 2: Application in Drug Development - Nanoparticle Synthesis
The reactive epoxide groups of DCHD can be utilized to crosslink polymers, forming nanoparticles suitable for biomedical applications such as gene delivery. One notable example is the crosslinking of polyethylenimine (PEI) to create less toxic and more efficient DNA carriers.
Protocol: Synthesis of DCHD-Crosslinked PEI Nanoparticles for DNA Delivery
This protocol is adapted from a study on the synthesis and characterization of DCHD-crosslinked PEI nanoparticles.
Materials:
-
Branched polyethylenimine (PEI, e.g., 25 kDa)
-
This compound (DCHD)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Magnetic stirrer and heating plate
Procedure:
-
PEI Solution Preparation:
-
Prepare a solution of branched PEI in deionized water (e.g., 10 mg/mL).
-
-
DCHD Solution Preparation:
-
Prepare a solution of DCHD in DMSO (e.g., 10 mg/mL).
-
-
Crosslinking Reaction:
-
In a flask, add the PEI solution and place it on a magnetic stirrer.
-
Slowly add a specific volume of the DCHD solution to the PEI solution while stirring. The ratio of DCHD to PEI can be varied to control the nanoparticle size and surface charge.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 24-48 hours) with continuous stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted DCHD and DMSO.
-
-
Characterization:
-
The resulting nanoparticle suspension can be characterized for:
-
Particle Size and Zeta Potential: Using Dynamic Light Scattering (DLS).
-
Morphology: Using Transmission Electron Microscopy (TEM).
-
DNA Condensation Ability: Via gel retardation assay.
-
In vitro Transfection Efficiency: Using a suitable cell line and a reporter gene.
-
-
Characterization of DCHD-PEI Nanoparticles
| DCHD:PEI Molar Ratio | Particle Size (nm) | Zeta Potential (mV) |
| 0.5:1 | ~125 | ~+20 |
| 1:1 | ~150 | ~+15 |
| 2:1 | ~200 | ~+11 |
Note: These are representative values and may vary depending on the specific PEI used and reaction conditions.
Signaling Pathway for Nanoparticle-Mediated Gene Delivery
Safety Precautions
This compound may cause skin and eye irritation and may cause an allergic skin reaction.[10] It is essential to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. Cas 5493-45-8 Diglycidyl 1 2-cyclohexanedicarboxylate Wholesale | Tetra [tetrawill.com]
- 2. This compound | 5493-45-8 [chemicalbook.com]
- 3. CAS 5493-45-8: this compound [cymitquimica.com]
- 4. haihangchem.com [haihangchem.com]
- 5. This compound Diglycidyl hexahydrophthalate 5493-45-8 [sigmaaldrich.com]
- 6. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 7. broadview-tech.com [broadview-tech.com]
- 8. tri-iso.com [tri-iso.com]
- 9. tri-iso.com [tri-iso.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Curing Mechanisms of Diglycidyl 1,2-cyclohexanedicarboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the curing mechanisms of Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD) with various amine curing agents. This document is intended for professionals in materials science and drug development, offering insights into the material properties of cured DGCD resins and their application in gene delivery systems.
Section 1: Curing of DGCD for Materials Applications
This compound is a cycloaliphatic epoxy resin known for its low viscosity, excellent weather resistance, and high thermal stability, making it a valuable component in coatings, composites, and electronic encapsulation. The curing process, typically initiated by amine hardeners, is critical in determining the final properties of the thermoset polymer.
The primary curing reaction involves the nucleophilic attack of the amine's primary and secondary hydrogens on the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a covalent bond between the nitrogen and carbon atoms. This process results in a highly cross-linked, three-dimensional polymer network. The choice of amine curing agent—aliphatic, cycloaliphatic, or aromatic—significantly influences the reaction kinetics and the thermal and mechanical properties of the cured resin.
Experimental Protocols
1. Stoichiometry Calculation:
The optimal properties of the cured epoxy are generally achieved with a stoichiometric ratio of 1:1 between the epoxy groups and the amine hydrogens. The amount of amine hardener required, expressed as parts per hundred parts of resin (phr), can be calculated using the following formula:
phr = (Amine Hydrogen Equivalent Weight (AHEW) / Epoxide Equivalent Weight (EEW)) x 100
Where:
-
EEW (Epoxide Equivalent Weight): The weight of resin in grams that contains one equivalent of the epoxy group. For DGCD (C14H20O6, Molecular Weight = 284.31 g/mol ), the theoretical EEW is 142.16 g/eq.
-
AHEW (Amine Hydrogen Equivalent Weight): The weight of the amine in grams that contains one equivalent of active amine hydrogen. It is calculated by dividing the molecular weight of the amine by the number of active hydrogens.
Example AHEW Calculations:
-
Isophorone diamine (IPDA): MW = 170.30 g/mol , 4 active hydrogens (2 primary amines). AHEW = 42.58 g/eq.
-
Diethylenetriamine (DETA): MW = 103.17 g/mol , 5 active hydrogens (2 primary, 1 secondary). AHEW = 20.63 g/eq.
-
4,4'-Diaminodiphenylmethane (DDM): MW = 198.26 g/mol , 4 active hydrogens (2 primary amines). AHEW = 49.57 g/eq.
2. General Curing Protocol:
-
Preheat the DGCD resin to 50-60 °C to reduce its viscosity.
-
Accurately weigh the calculated stoichiometric amount of the amine curing agent.
-
Thoroughly mix the resin and curing agent for 5-10 minutes until a homogeneous mixture is achieved, avoiding excessive air entrapment.
-
Degas the mixture in a vacuum oven for 10-15 minutes to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold treated with a mold-release agent.
-
Cure the resin in an oven following a specific temperature profile. A typical two-stage curing cycle is often employed: an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete reaction and achieve optimal properties.
-
Example for aliphatic/cycloaliphatic amines: Initial cure at 80-100 °C for 2 hours, followed by a post-cure at 120-150 °C for 2-3 hours.
-
Example for aromatic amines: Initial cure at 120-150 °C for 2 hours, followed by a post-cure at 180-200 °C for 2-4 hours to achieve a high glass transition temperature.[1]
-
-
Allow the cured samples to cool down slowly to room temperature before demolding.
3. Characterization Protocols:
-
Differential Scanning Calorimetry (DSC) for Curing Kinetics:
-
Prepare uncured samples of 5-10 mg in hermetically sealed aluminum pans.
-
For non-isothermal scans, heat the sample from room temperature to 250-300 °C at different heating rates (e.g., 5, 10, 15, 20 °C/min) under a nitrogen atmosphere. The total heat of reaction (ΔH) and peak exotherm temperature (Tp) can be determined.[2]
-
For isothermal scans, rapidly heat the sample to the desired curing temperature and hold for a specified time to measure the heat flow as a function of time.
-
The degree of cure (α) can be calculated as the ratio of the heat evolved at a given time to the total heat of reaction.
-
To determine the glass transition temperature (Tg), a second DSC scan is performed on the fully cured sample.[3]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Cure Monitoring:
-
Acquire an initial FTIR spectrum of the uncured mixture.
-
Place a thin film of the mixture in a heated cell or on an ATR crystal.
-
Collect spectra at regular intervals during the curing process.
-
Monitor the decrease in the intensity of the epoxy group absorption band (around 915 cm⁻¹) and the primary amine bands, and the increase in the hydroxyl group band (broad peak around 3400 cm⁻¹).[4][5]
-
The extent of the reaction can be quantified by normalizing the epoxy peak area to an internal reference peak that does not change during the reaction.[5]
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Place a 10-15 mg sample of the fully cured resin in a TGA pan.
-
Heat the sample from room temperature to 600-800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition and the char yield.
-
-
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties:
-
Prepare rectangular specimens of the fully cured resin with defined dimensions.
-
Perform a temperature sweep from room temperature to above the glass transition temperature at a fixed frequency (e.g., 1 Hz) and a constant heating rate.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
-
Data Presentation
Table 1: Typical Properties of Amine Curing Agents for Epoxy Resins
| Curing Agent Type | Example | AHEW (g/eq) | Typical Tg Range (°C) | Characteristics |
| Aliphatic Amine | Diethylenetriamine (DETA) | 20.63 | 80 - 120 | Fast room temperature cure, lower viscosity, shorter pot life. |
| Cycloaliphatic Amine | Isophorone Diamine (IPDA) | 42.58 | 120 - 180 | Good color stability, moderate reactivity, good mechanical properties.[6] |
| Aromatic Amine | 4,4'-Diaminodiphenylmethane (DDM) | 49.57 | 180 - 250 | High Tg, excellent chemical and thermal resistance, requires elevated temperature cure.[1] |
Table 2: Illustrative Mechanical and Thermal Properties of Cured Epoxy Systems (Data based on general epoxy-amine systems, specific data for DGCD is limited in the literature)
| Property | Aliphatic Amine Cured | Cycloaliphatic Amine Cured | Aromatic Amine Cured |
| Tensile Strength (MPa) | 60 - 80 | 70 - 90 | 80 - 110 |
| Tensile Modulus (GPa) | 2.5 - 3.0 | 2.8 - 3.5 | 3.0 - 4.0 |
| Glass Transition Temp (Tg, °C) | 80 - 120 | 120 - 180 | 180 - 250 |
| Decomposition Temp (TGA, °C) | 300 - 350 | 320 - 380 | 350 - 420 |
Visualization of Experimental Workflow
Caption: Experimental workflow for curing and characterization of DGCD-amine systems.
Section 2: DGCD-Crosslinked PEI for Drug (Gene) Delivery
DGCD can be used as a crosslinking agent for low molecular weight polyethylenimine (PEI) to form nanoparticles (polyplexes) for efficient gene delivery. This approach aims to reduce the cytotoxicity associated with high molecular weight PEI while maintaining high transfection efficiency.
The curing mechanism in this context involves the reaction of the epoxy groups of DGCD with the primary and secondary amines of PEI, forming a stable, cross-linked nanoparticle structure. These nanoparticles can then electrostatically bind with negatively charged nucleic acids (like plasmid DNA or siRNA) to form polyplexes.
Protocol for DGCD-PEI Nanoparticle Formation and Gene Complexation
-
PEI-DGCD Nanoparticle Synthesis:
-
Dissolve low molecular weight branched PEI (e.g., 1.8 kDa) in a suitable buffer (e.g., HEPES).
-
Add a calculated amount of DGCD (dissolved in a water-miscible solvent like DMSO) to the PEI solution while stirring. The molar ratio of DGCD to PEI can be varied to control the particle size and surface charge.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours) to form the cross-linked nanoparticles.
-
Purify the nanoparticles by dialysis against deionized water to remove unreacted components.
-
-
Polyplex Formation:
-
Dilute the DGCD-PEI nanoparticle solution to the desired concentration with a suitable buffer.
-
Dilute the nucleic acid (e.g., plasmid DNA) solution in a separate tube.
-
Add the nucleic acid solution to the nanoparticle solution and mix gently.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable polyplexes. The N/P ratio (ratio of nitrogen atoms in PEI to phosphate (B84403) groups in the nucleic acid) is a critical parameter that influences the complexation and transfection efficiency.
-
Signaling Pathway: Intracellular Trafficking of DGCD-PEI Polyplexes
The delivery of genetic material into the cell nucleus by DGCD-PEI polyplexes follows a multi-step intracellular pathway:
-
Cellular Uptake: The positively charged polyplexes interact with the negatively charged cell surface and are internalized primarily through endocytosis (e.g., clathrin-mediated or caveolae-mediated endocytosis).[7][8]
-
Endosomal Escape: Once inside the cell, the polyplexes are enclosed in endosomes. The "proton sponge" hypothesis suggests that the amine groups of PEI buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions.[9][10][11] This influx increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the polyplex into the cytoplasm.[9][10]
-
Cytoplasmic Trafficking: In the cytoplasm, the polyplex must traverse the crowded environment to reach the nucleus.
-
Nuclear Entry: The primary mechanism for nuclear import of plasmid DNA from PEI-based vectors in dividing cells is through the breakdown of the nuclear envelope during mitosis.[12] In non-dividing cells, some nuclear entry can still occur through the nuclear pore complex, although this process is less efficient.[7][12]
Visualization of Intracellular Trafficking Pathway
Caption: Intracellular pathway of DGCD-PEI-DNA polyplexes for gene delivery.
References
- 1. AROMATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. pcimag.com [pcimag.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Missing Pieces in Understanding the Intracellular Trafficking of Polycation/DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Cross-linked polyethylenimine–tripolyphosphate nanoparticles for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anhydride Curing of Diglycidyl 1,2-cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the anhydride (B1165640) curing of Diglycidyl 1,2-cyclohexanedicarboxylate, a low-viscosity cycloaliphatic epoxy resin. This resin is noted for its excellent electrical and mechanical properties, making it suitable for a variety of high-performance applications.[1][2]
Introduction
This compound is a cycloaliphatic epoxy resin characterized by a saturated cyclohexane (B81311) ring structure.[3][4] This feature contributes to its excellent weather resistance and stability. When cured with anhydrides, it forms a thermosetting polymer with a high crosslinking density, resulting in materials with notable toughness, high-temperature resistance, and superior electrical insulation properties.[3][5] The low viscosity of this resin allows for easy processing with minimal to no use of organic solvents.[1][3]
Anhydride curing agents are widely used for epoxy resins due to the excellent thermal and electrical properties they impart to the final cured product.[6] Common anhydride curing agents include Methylhexahydrophthalic anhydride (MHHPA) and Nadic Methyl Anhydride (NMA). The curing reaction typically requires the presence of a catalyst, such as a tertiary amine or an imidazole, and elevated temperatures to proceed at a practical rate.[1][2]
Curing Mechanism
The curing of epoxy resins with anhydrides is a complex process. The reaction is initiated by the opening of the anhydride ring by a hydroxyl group, which can be present as an impurity (e.g., water) or on the epoxy resin backbone itself. This forms a carboxylic acid group, which then reacts with an epoxy group to form an ester linkage and a new hydroxyl group. This newly formed hydroxyl group can then react with another anhydride ring, propagating the crosslinking reaction. Accelerators are typically used to facilitate the ring-opening of the anhydride and speed up the curing process.[7]
Experimental Protocols
Below are generalized protocols for the anhydride curing of this compound. Specific ratios and cure cycles should be optimized for the desired final properties.
Materials
-
This compound (Epoxy Equivalent Weight [EEW]: 150-180 g/eq)[2][8]
-
Anhydride Curing Agent (e.g., Methylhexahydrophthalic anhydride (MHHPA), Nadic Methyl Anhydride (NMA))
-
Catalyst/Accelerator (e.g., Benzyldimethylamine (BDMA), 1-Methylimidazole)
-
Mixing containers and stirring equipment
-
Vacuum oven or convection oven
-
Molds for casting test specimens
Protocol 1: Curing with Methylhexahydrophthalic Anhydride (MHHPA)
This protocol outlines a general procedure for curing with MHHPA, a common liquid anhydride curing agent.
1. Formulation Calculation:
The amount of anhydride required is calculated based on the stoichiometry of the epoxy and anhydride groups. The following formula can be used:
phr (parts per hundred resin) of Anhydride = (AEW / EEW) * Stoichiometric Ratio * 100
Where:
-
AEW = Anhydride Equivalent Weight
-
EEW = Epoxy Equivalent Weight
-
The stoichiometric ratio is typically between 0.8 and 1.0.
2. Mixing:
-
Preheat the this compound resin to reduce its viscosity if necessary.
-
In a clean, dry container, accurately weigh the required amounts of the epoxy resin and MHHPA.
-
Mix the resin and anhydride thoroughly until a homogeneous mixture is obtained.
-
Add the desired amount of catalyst (typically 0.5-2.0 phr) and continue mixing until fully dispersed. To avoid localized reactions, it is often recommended to add the accelerator to the epoxy resin before adding the anhydride.
3. Degassing:
-
Place the mixture in a vacuum chamber and degas until bubbling subsides to remove any entrapped air.
4. Casting and Curing:
-
Pour the degassed mixture into preheated molds.
-
Cure the cast specimens in an oven using a staged cure cycle. A typical cycle might be:
-
Initial cure: 2-4 hours at 100-120°C
-
Post-cure: 2-4 hours at 150-160°C
-
5. Cooling and Demolding:
-
Allow the cured specimens to cool slowly to room temperature before demolding to minimize internal stresses.
Protocol 2: Curing with Nadic Methyl Anhydride (NMA)
This protocol provides a general guideline for curing with NMA, another widely used liquid anhydride.
1. Formulation Calculation:
-
Use the same formula as in Protocol 1 to calculate the required amount of NMA.
2. Mixing:
-
Follow the mixing procedure outlined in Protocol 1, substituting MHHPA with NMA.
3. Degassing:
-
Degas the mixture as described in Protocol 1.
4. Casting and Curing:
-
Pour the mixture into preheated molds.
-
A representative cure cycle for an NMA-cured system could be:
-
Initial cure: 2 hours at 150°C
-
Post-cure: 2 hours at 200°C[6]
-
5. Cooling and Demolding:
-
Cool the cured parts to room temperature before removal from the molds.
Data Presentation
The following tables summarize the typical properties of this compound and the properties of cured systems. Note that specific values can vary significantly depending on the exact formulation, catalyst, and cure cycle used.
Table 1: Typical Properties of Uncured this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [3][8] |
| Epoxy Equivalent Weight (g/eq) | 150 - 182 | [2][3] |
| Viscosity @ 25°C (mPa·s) | 300 - 1200 | [3][8] |
| Density @ 25°C (g/mL) | 1.22 | [1] |
| Boiling Point (°C @ 2 mmHg) | 200 - 205 | [1] |
Table 2: Properties of Anhydride-Cured this compound Systems
| Property | NMA Cured System (EPON 828 as a proxy) | General Cycloaliphatic/Anhydride System | Reference |
| Heat Deflection Temperature (HDT), °C | 140 - 156 | Can exceed 200 | [6] |
| Tensile Strength (x 10³ psi) | 11.0 | - | [6] |
| Elongation (%) | 3.5 | - | [6] |
| Flexural Strength (x 10³ psi) | 18.0 - 20.0 | - | [6] |
| Flexural Modulus (x 10⁵ psi) | 3.4 - 4.4 | - | [6] |
| Compressive Strength (x 10³ psi) | 32.5 | - | [6] |
| Dielectric Constant @ 25°C, 60 Hz | 3.1 | - | [6] |
| Dissipation Factor @ 25°C, 60 Hz | 0.001 | - | [6] |
Note: Data for a specific this compound formulation was limited. The NMA data is for a system with EPON 828, a Bisphenol A epoxy, and is provided as a representative example of anhydride-cured properties.
Mandatory Visualizations
Caption: Experimental workflow for anhydride curing.
References
- 1. unisunchem.com [unisunchem.com]
- 2. haihangchem.com [haihangchem.com]
- 3. zxchem.com [zxchem.com]
- 4. This compound | 5493-45-8 | Benchchem [benchchem.com]
- 5. Cas 5493-45-8 Diglycidyl 1 2-cyclohexanedicarboxylate Wholesale | Tetra [tetrawill.com]
- 6. miller-stephenson.com [miller-stephenson.com]
- 7. azom.com [azom.com]
- 8. This compound (S-184) (CY184) [xinjingtech.com]
Applications of Diglycidyl 1,2-cyclohexanedicarboxylate in High-Performance Composite Materials
Application Note & Protocol
Introduction
Diglycidyl 1,2-cyclohexanedicarboxylate (DGCC) is a cycloaliphatic epoxy resin that is gaining significant attention in the field of advanced composite materials. Its saturated ring structure imparts excellent resistance to ultraviolet (UV) radiation and weathering, making it a prime candidate for durable, long-lasting composite applications.[1][2][3] DGCC is characterized by its low viscosity, which facilitates excellent impregnation of reinforcing fibers and allows for high filler loading, leading to composites with enhanced mechanical properties.[4][5] This document provides detailed application notes and experimental protocols for the utilization of DGCC in the fabrication of high-performance composite materials, targeted towards researchers, scientists, and professionals in materials science and engineering.
Key Advantages of DGCC in Composite Materials:
-
Superior Weatherability: The cycloaliphatic backbone of DGCC provides inherent UV stability, resulting in composites that resist yellowing and degradation upon prolonged exposure to sunlight and harsh environmental conditions.[1][2]
-
Excellent Electrical Insulation Properties: Cured DGCC-based composites exhibit high arc and tracking resistance, making them ideal for applications in electrical insulation and electronic packaging.[1][5]
-
Enhanced Mechanical Performance: The rigid cyclohexane (B81311) ring in the DGCC molecule contributes to the rigidity and mechanical strength of the resulting composites.[6] When combined with reinforcing agents, DGCC forms a robust polymer matrix with good adhesion to various fibers.
-
Low Viscosity and Good Processability: DGCC's low viscosity allows for easy processing and thorough wetting of reinforcing fibers, which is crucial for achieving high-quality, void-free composites.[4][5]
-
High Thermal Stability: DGCC-based composites, when appropriately cured, can exhibit high glass transition temperatures (Tg), indicating good performance at elevated temperatures.[3]
Applications
The unique properties of DGCC make it suitable for a wide range of composite applications, including:
-
Outdoor and Automotive Components: Due to its excellent weather resistance, DGCC is an ideal resin for manufacturing composite parts for outdoor infrastructure, sporting goods, and automotive bodies that are exposed to the elements.
-
Electrical Encapsulation and Insulators: The outstanding electrical insulation properties of DGCC-based composites make them well-suited for encapsulating electronic components, as well as for fabricating high-voltage insulators and circuit boards.[1]
-
Adhesives and Sealants: DGCC can be formulated into high-strength adhesives and sealants with good chemical and thermal resistance.[6]
-
Industrial Coatings: Its durability and resistance to degradation make it a valuable component in protective coatings for various substrates.[1]
-
LED Packaging: DGCC is utilized in LED packaging to provide durable protection for the delicate components.[1]
Quantitative Data Summary
The following table summarizes typical properties of a DGCC-based epoxy system cured with an anhydride (B1165640) hardener. The specific values can vary depending on the exact formulation, including the type of hardener, accelerator, and reinforcing fiber used.
| Property | Typical Value Range |
| DGCC Resin Properties | |
| Appearance | Colorless to pale-yellowish liquid |
| Epoxy Equivalent Weight (g/eq) | 150 - 180 |
| Viscosity @ 25°C (cps) | 500 - 1000 |
| Cured Composite Properties | |
| Glass Transition Temp. (Tg) | > 200°C |
Note: Data compiled from various sources.[3][7] Specific properties are highly dependent on the complete formulation and curing cycle.
Experimental Protocols
Protocol 1: Fabrication of a DGCC/Anhydride-Based Glass Fiber Reinforced Composite
This protocol outlines the steps for preparing a glass fiber reinforced composite using DGCC and an anhydride curing agent.
Materials:
-
This compound (DGCC)
-
Anhydride Hardener (e.g., Methylhexahydrophthalic anhydride - MHHPA)
-
Accelerator (e.g., 1-methylimidazole)
-
Woven Glass Fiber Fabric
-
Mold Release Agent
-
Acetone (for cleaning)
Equipment:
-
Vacuum oven
-
Hot press or vacuum bagging setup
-
Beakers, stirring rods
-
Mold
Procedure:
-
Mold Preparation: Thoroughly clean the mold and apply a suitable mold release agent to all surfaces that will be in contact with the resin.
-
Resin Formulation:
-
In a clean beaker, weigh the desired amount of DGCC resin.
-
Add the stoichiometric amount of the anhydride hardener to the DGCC resin. The exact ratio should be calculated based on the epoxy equivalent weight of the DGCC and the molecular weight of the hardener.
-
Add a small amount of accelerator (typically 1-2 parts per hundred parts of resin) to the mixture.
-
Stir the mixture thoroughly at room temperature until a homogeneous solution is obtained.
-
-
Lay-up and Impregnation:
-
Cut the glass fiber fabric to the desired dimensions to fit the mold.
-
Place the first layer of glass fiber fabric into the mold.
-
Pour a portion of the prepared resin mixture onto the fabric and use a squeegee or roller to evenly distribute the resin and ensure complete impregnation of the fibers.
-
Place subsequent layers of glass fiber fabric and repeat the impregnation process until the desired thickness is achieved.
-
-
Curing:
-
Place the lay-up in a vacuum oven or under a vacuum bag to remove any entrapped air bubbles. Apply vacuum for at least 30 minutes.
-
Transfer the mold to a preheated hot press or oven.
-
The curing cycle will depend on the specific resin system. A typical two-stage curing process is often employed:
-
Initial Cure: Heat the mold to a temperature of 100-120°C and hold for 1-2 hours.
-
Post-Cure: Increase the temperature to 150-180°C and hold for an additional 2-4 hours to ensure complete cross-linking.
-
-
-
Demolding and Finishing:
-
Allow the mold to cool down to room temperature before demolding the composite part.
-
Trim any excess material from the edges of the cured composite.
-
Protocol 2: Characterization of Cured DGCC Composites
1. Mechanical Testing:
-
Tensile Testing (ASTM D3039): Prepare dog-bone shaped specimens from the cured composite panels. Conduct tensile tests using a universal testing machine to determine the ultimate tensile strength, Young's modulus, and elongation at break.
-
Flexural Testing (ASTM D790): Prepare rectangular specimens and perform a three-point bending test to evaluate the flexural strength and modulus of the composite.
2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) (ASTM E1356): Use DSC to determine the glass transition temperature (Tg) of the cured composite. This provides information about the material's thermal stability and the degree of cure.
-
Thermogravimetric Analysis (TGA) (ASTM E1131): Perform TGA to assess the thermal decomposition behavior of the composite material, including the onset of degradation and the char yield.
Visualizations
Caption: Experimental workflow for DGCC composite fabrication and characterization.
Caption: Typical two-stage curing cycle for DGCC/anhydride systems.
References
- 1. Cas 5493-45-8 Diglycidyl 1 2-cyclohexanedicarboxylate Wholesale | Tetra [tetrawill.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Epoxy Monomer [zxchem.com]
- 4. haihangchem.com [haihangchem.com]
- 5. unisunchem.com [unisunchem.com]
- 6. CAS 5493-45-8: this compound [cymitquimica.com]
- 7. warshel.com [warshel.com]
Application Notes and Protocols for UV-Curable Coatings Formulated with Diglycidyl 1,2-cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
UV-curable coatings based on cycloaliphatic epoxy resins, such as Diglycidyl 1,2-cyclohexanedicarboxylate, offer significant advantages for a range of high-performance applications. These formulations are characterized by their rapid, room-temperature curing, low to zero volatile organic compound (VOC) content, and excellent post-cure properties.[1][2] this compound, in particular, is a low-viscosity monomer that contributes to formulations with exceptional weather resistance, thermal stability, and superior electrical insulation properties.[3][4] This document provides detailed application notes and experimental protocols for the formulation, application, and characterization of UV-curable coatings based on this versatile cycloaliphatic epoxy resin. The curing mechanism is a cationic polymerization, which offers benefits such as reduced shrinkage and the absence of oxygen inhibition, leading to improved adhesion and surface cure.[5][6]
Materials and Formulation
The formulation of a UV-curable coating with this compound typically involves a simple system of the epoxy resin and a cationic photoinitiator. Additional components like reactive diluents or polyols can be incorporated to modify specific properties of the liquid formulation or the cured coating.
Table 1: Key Components for Formulation
| Component | Chemical Name | Function | Typical Concentration (wt%) |
| Cycloaliphatic Epoxy Resin | This compound | Primary binder, provides core performance properties. | 95 - 99 |
| Cationic Photoinitiator | Triarylsulfonium hexafluoroantimonate salts or Diaryliodonium hexafluorophosphate | Initiates polymerization upon UV exposure. | 1 - 5 |
| Reactive Diluent (Optional) | 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate | Reduces viscosity, can enhance reactivity. | 10 - 30 |
| Polyol (Optional) | Polycaprolactone diol | Improves flexibility and impact resistance. | 5 - 20 |
Table 2: Example Formulations
| Component | Formulation A (wt%) | Formulation B (wt%) |
| This compound | 97 | 83 |
| Triarylsulfonium hexafluoroantimonate salt | 3 | 3 |
| 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate | - | 14 |
| Total | 100 | 100 |
Disclaimer: The formulations presented are for illustrative purposes. Actual concentrations should be optimized based on specific application requirements and performance targets.
Experimental Protocols
Protocol 1: Preparation of the UV-Curable Coating Formulation
-
Materials Preparation: Ensure all components are at room temperature and protected from moisture, as water can inhibit cationic polymerization.
-
Mixing: In a clean, dry, opaque container, weigh the this compound.
-
Addition of Photoinitiator: While stirring gently with a mechanical stirrer, slowly add the cationic photoinitiator until it is completely dissolved. Avoid vigorous mixing to prevent air entrapment.
-
Addition of Optional Components: If using a reactive diluent or polyol, add it to the mixture and continue stirring until a homogenous solution is achieved.
-
Degassing: If necessary, place the formulation in a vacuum chamber to remove any entrapped air bubbles.
-
Storage: Store the formulation in a dark, cool, and dry place.
Protocol 2: Application and UV Curing
-
Substrate Preparation: Ensure the substrate (e.g., steel panel, glass slide) is clean, dry, and free of any contaminants.
-
Application: Apply the formulated coating to the substrate using a film applicator or a spin coater to achieve a uniform thickness (e.g., 50 µm).
-
UV Curing: Immediately expose the coated substrate to a UV light source (e.g., medium-pressure mercury lamp). The UV dose required for complete cure will depend on the formulation, film thickness, and the intensity of the UV lamp. A typical dose might range from 500 to 2000 mJ/cm².
-
Post-Cure: While cationic curing can proceed in the absence of light ("dark cure"), a post-cure bake (e.g., 80°C for 10-15 minutes) can sometimes enhance the final properties of the coating.
Protocol 3: Characterization of the Cured Coating
The performance of the cured coating should be evaluated using standardized testing methods.
-
Viscosity Measurement (of liquid formulation):
-
Method: Brookfield Viscometer.
-
Procedure: Measure the viscosity of the liquid formulation at 25°C according to ASTM D2196.
-
-
Pencil Hardness:
-
Method: ASTM D3363.
-
Procedure: Determine the hardness of the cured film by the ability of a pencil of known hardness to scratch the surface.
-
-
Adhesion:
-
Method: ASTM D3359 (Cross-hatch adhesion test).
-
Procedure: A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is assessed based on the amount of coating removed.
-
-
Solvent Resistance:
-
Method: MEK (Methyl Ethyl Ketone) double rub test.
-
Procedure: Rub the cured coating with a cloth saturated in MEK and count the number of double rubs until the coating is marred or removed.
-
-
Impact Resistance:
-
Method: ASTM D2794.
-
Procedure: A standard weight is dropped from a specified height onto the coated panel to assess the coating's resistance to rapid deformation.
-
Data Presentation
The following tables present illustrative performance data for the example formulations.
Table 3: Physical Properties of Liquid Formulations
| Property | Formulation A | Formulation B |
| Viscosity @ 25°C (cP) | ~400 | ~350 |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
Table 4: Performance of Cured Coatings
| Property | Formulation A | Formulation B | Test Method |
| Pencil Hardness | 2H - 3H | 3H - 4H | ASTM D3363 |
| Adhesion (on steel) | 5B | 5B | ASTM D3359 |
| MEK Double Rubs | >200 | >200 | - |
| Impact Resistance (direct, in-lbs) | 60 | 50 | ASTM D2794 |
Visualizations
Caption: Experimental workflow for UV-curable coating formulation.
Caption: Cationic ring-opening polymerization of cycloaliphatic epoxides.
References
Diglycidyl 1,2-cyclohexanedicarboxylate: Application Notes and Protocols for Electronic Packaging and Insulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diglycidyl 1,2-cyclohexanedicarboxylate (DGCH) is a cycloaliphatic epoxy resin increasingly utilized in the formulation of advanced materials for electronic packaging and high-voltage insulation. Its saturated ring structure imparts excellent UV stability and resistance to yellowing, while its low viscosity allows for high filler loading and superior impregnation of fine-pitch components.[1][2] When cured, typically with anhydride-based hardeners, DGCH-based systems exhibit a favorable combination of high glass transition temperature (Tg), good mechanical strength, and excellent electrical insulating properties, making them a prime candidate for demanding applications such as LED encapsulation and the potting of high-voltage components.[1][3] This document provides detailed application notes and experimental protocols for the use of DGCH in these fields.
Key Properties and Advantages
DGCH offers several distinct advantages over traditional bisphenol-A based epoxy resins for electronic applications:
-
Excellent Weather Resistance: The saturated cyclohexane (B81311) backbone provides superior protection against environmental degradation.[4]
-
Outstanding Electrical Insulation: DGCH-based materials are formulated for applications with high electrical property requirements.[4]
-
Low Viscosity: Its low viscosity facilitates easy processing and high filler loading.[1][4]
-
Rapid Curing and Low Shrinkage: DGCH can be cured thermally or with UV light, exhibiting high crosslinking density and dimensional stability.[1][4]
-
Superior Arc and Track Resistance: The material's properties help prevent electrical tracking and arcing, enhancing safety and reliability.[4][5]
Data Presentation
Physical Properties of Uncured DGCH
| Property | Value |
| CAS Number | 5493-45-8 |
| Molecular Formula | C14H20O6 |
| Molecular Weight | 284.3 g/mol |
| Appearance | Colorless to light yellow liquid |
| Epoxy Equivalent Weight | 150 - 180 g/eq |
| Viscosity @ 25°C | 300 - 1200 mPa·s |
| Density @ 25°C | 1.22 g/mL |
| Boiling Point | 200-205 °C @ 2 mmHg |
| Flash Point | >110 °C |
(Data compiled from multiple sources)
Representative Properties of Cured DGCH with Anhydride (B1165640) Hardener
| Property | Typical Value |
| Glass Transition Temperature (Tg) | > 200°C |
| Dielectric Constant (1 MHz) | < 3.5 |
| Dissipation Factor (1 MHz) | < 0.01 |
| Volume Resistivity | > 1 x 10^16 Ω·cm |
| Dielectric Strength | > 20 kV/mm |
| Flexural Strength | > 120 MPa |
| Tensile Strength | > 80 MPa |
(These are representative values and can vary significantly with the specific anhydride hardener, accelerator, and cure cycle used.)
Experimental Protocols
Formulation of a DGCH-Based Encapsulant
This protocol describes the preparation of a DGCH-based epoxy system suitable for electronic encapsulation, using Methylhexahydrophthalic Anhydride (MTHPA) as the hardener.
Materials:
-
This compound (DGCH)
-
Methylhexahydrophthalic Anhydride (MTHPA)
-
Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Degassing chamber (vacuum desiccator)
-
Hot plate with magnetic stirring
-
Molds for specimen casting
Procedure:
-
Pre-heating: Pre-heat the DGCH resin and MTHPA hardener to 60°C to reduce their viscosity.
-
Mixing: In a clean, dry beaker, combine the DGCH resin and MTHPA hardener in a stoichiometric ratio (typically around 1:0.8 to 1:1 by weight, but should be calculated based on the epoxy equivalent weight of the resin and the anhydride equivalent weight of the hardener).
-
Stirring: Place the beaker on a hot plate with magnetic stirring and mix thoroughly for 10-15 minutes at 60°C until the mixture is homogeneous.
-
Accelerator Addition: Add the tertiary amine accelerator (typically 0.5-2.0 parts per hundred parts of resin by weight) to the mixture and continue stirring for another 5 minutes.
-
Degassing: Transfer the mixture to a degassing chamber and apply a vacuum of 28-29 inHg for 15-30 minutes, or until all visible air bubbles have been removed.
-
Casting: Carefully pour the degassed mixture into pre-heated molds, avoiding the introduction of new air bubbles.
-
Curing: Transfer the molds to an oven and cure according to a recommended cure schedule. A typical two-stage cure schedule is 2 hours at 120°C followed by a post-cure of 4 hours at 150°C.
Characterization of the Cured DGCH Encapsulant
The following are standard test methods for evaluating the properties of the cured DGCH encapsulant.
1. Thermal Analysis (Glass Transition Temperature - Tg):
-
Method: Differential Scanning Calorimetry (DSC)
-
Procedure:
-
Prepare a small sample (5-10 mg) of the cured epoxy.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample in the DSC instrument from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
2. Electrical Properties:
-
Dielectric Constant and Dissipation Factor:
-
Method: ASTM D150
-
Procedure:
-
Prepare a thin, flat disc of the cured epoxy with a uniform thickness.
-
Place the sample between two electrodes in a dielectric test fixture.
-
Measure the capacitance and dissipation factor at various frequencies (e.g., 1 kHz, 1 MHz) using an LCR meter.
-
Calculate the dielectric constant from the measured capacitance, sample dimensions, and the permittivity of free space.
-
-
-
Volume Resistivity:
-
Method: ASTM D257
-
Procedure:
-
Use a circular test specimen with guarded electrodes.
-
Apply a DC voltage across the electrodes and measure the resulting current after a specified electrification time (e.g., 60 seconds).
-
Calculate the volume resistivity based on the applied voltage, measured current, and the geometry of the electrode system.
-
-
-
Dielectric Strength:
-
Method: ASTM D149
-
Procedure:
-
Place a test specimen between two electrodes in a high-voltage test apparatus.
-
Apply an increasing AC voltage at a specified rate (e.g., 500 V/s) until breakdown occurs.
-
The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen.
-
-
3. Mechanical Properties:
-
Flexural Strength and Modulus:
-
Method: ASTM D790
-
Procedure:
-
Prepare rectangular bar specimens of the cured epoxy.
-
Conduct a three-point bending test on a universal testing machine.
-
The flexural strength is the maximum stress the material can withstand before yielding, and the flexural modulus is a measure of its stiffness.
-
-
-
Tensile Strength and Modulus:
-
Method: ASTM D638
-
Procedure:
-
Prepare dumbbell-shaped specimens of the cured epoxy.
-
Conduct a tensile test on a universal testing machine.
-
The tensile strength is the maximum stress the material can withstand before breaking, and the tensile modulus is a measure of its stiffness in tension.
-
-
Visualizations
Caption: Experimental workflow for the formulation and characterization of a DGCH-based encapsulant.
Caption: Simplified reaction mechanism for the anhydride curing of DGCH.
References
Application Notes and Protocols: The Use of Diglycidyl 1,2-cyclohexanedicarboxylate as a Crosslinker for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diglycidyl 1,2-cyclohexanedicarboxylate (DCC) is a cycloaliphatic epoxy resin that serves as an effective crosslinking agent for a variety of polymers. Its saturated cyclohexane (B81311) ring structure imparts excellent thermal stability, weather resistance, and electrical insulation properties to the cured materials.[1][2] DCC's two reactive epoxide groups can readily undergo ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids, making it a versatile crosslinker for polymers containing these functional groups.[3] This reactivity, combined with its low viscosity, makes it a valuable tool in the development of advanced materials for coatings, adhesives, composites, and, notably, in the biomedical field for drug and gene delivery systems.[1][4]
These application notes provide an overview of the properties, synthesis, and diverse applications of DCC as a polymer crosslinker, complete with detailed experimental protocols and characterization data.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5493-45-8 | |
| Molecular Formula | C₁₄H₂₀O₆ | |
| Molecular Weight | 284.31 g/mol | |
| Appearance | Colorless to light yellow viscous liquid | [3][5] |
| Boiling Point | 200-205 °C at 2 mmHg | [5] |
| Density | 1.22 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.487 | [5] |
| Epoxy Equivalent Weight | 160 - 180 g/eq | [1] |
| Viscosity (at 25°C) | 600 - 900 mPa·s | [1] |
| Solubility | Insoluble in water | [5] |
Synthesis of this compound
A common method for the synthesis of DCC involves the esterification of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin (B41342) in the presence of a catalyst.
Protocol: Synthesis of this compound
Materials:
-
1,2-cyclohexanedicarboxylic acid
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (catalyst)
-
Solvent (e.g., toluene)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reaction vessel with reflux condenser, stirrer, and thermometer
Procedure:
-
In a reaction vessel, dissolve 1,2-cyclohexanedicarboxylic acid in an excess of epichlorohydrin and a suitable solvent like toluene.
-
Add a catalytic amount of sodium hydroxide.
-
Heat the mixture to 70-90°C with constant stirring under a reflux condenser.
-
Maintain the reaction at this temperature for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase several times with deionized water to remove the catalyst and any unreacted acid.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator to obtain the final product, this compound.
Applications in Polymer Crosslinking
Crosslinking of Polyethylenimine (PEI) for Gene Delivery
DCC is utilized to crosslink branched polyethylenimine (PEI) to form stable nanoparticles for the efficient delivery of genetic material such as plasmid DNA. The crosslinking process reduces the cytotoxicity associated with high molecular weight PEI while maintaining its gene condensation and delivery capabilities.
Reaction Mechanism: Crosslinking of PEI with DCC
The primary amine groups of PEI act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide rings of DCC. This results in the opening of the epoxide ring and the formation of a stable covalent bond. As DCC possesses two epoxide groups, it can react with two different PEI chains, leading to a crosslinked network.
Caption: Reaction of PEI with DCC to form a crosslinked nanoparticle.
Quantitative Data: Effect of DCC to PEI Molar Ratio on Nanoparticle Properties
| DCC:PEI Molar Ratio | Nanoparticle Size (nm) | Zeta Potential (mV) |
| 0.5:1 | 125 | +20 |
| 1:1 | 150 | +15 |
| 2:1 | 201 | +11 |
Note: Data is illustrative and based on typical findings in the literature. Actual values may vary depending on the specific PEI used and experimental conditions.
Protocol: Preparation of DCC-Crosslinked PEI Nanoparticles
Materials:
-
Branched Polyethylenimine (PEI, e.g., 25 kDa)
-
This compound (DCC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Procedure:
-
Prepare a stock solution of branched PEI (e.g., 10 mg/mL) in deionized water.
-
Prepare a stock solution of DCC in DMSO (e.g., 5 mg/mL).
-
In a sterile microcentrifuge tube, add the desired volume of the PEI stock solution.
-
To the PEI solution, add the calculated volume of the DCC stock solution to achieve the desired molar ratio (e.g., 0.5:1, 1:1, 2:1 of DCC:PEI).
-
Vortex the mixture immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 24 hours with gentle stirring.
-
Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours to remove unreacted DCC and DMSO. Change the water every 6-8 hours.
-
Collect the dialyzed solution containing the DCC-crosslinked PEI nanoparticles.
-
Characterize the nanoparticles for their size and zeta potential using a DLS instrument.
Experimental Workflow: PEI-DCC Nanoparticle Formulation and Characterization
Caption: Workflow for the synthesis and characterization of PEI-DCC nanoparticles.
Synthesis of Biodegradable Polyesters
DCC can be used as a monomer in condensation polymerization with dicarboxylic acids to synthesize biodegradable polyesters with pendent hydroxyl groups. These functional groups can be further modified for various biomedical applications.
Reaction Scheme: Synthesis of PTeCD
Caption: Synthesis of PTeCD via acid-induced epoxide ring-opening polymerization.
Protocol: Synthesis of Poly(terephthaloyl diglyceride-co-1,2-cyclohexanediacyl diglyceride) (PTeCD)
Materials:
-
This compound (DCC)
-
Terephthalic acid (TA)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl ether
-
Three-neck round-bottom flask
-
Nitrogen gas supply
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glove box filled with nitrogen, add equimolar amounts of DCC and TA, and 0.6 mol% of TBAB to a three-neck round-bottom flask.[6]
-
Add anhydrous DMF to dissolve the reactants.[6]
-
Seal the flask and transfer it out of the glove box, then connect it to a nitrogen line.[6]
-
Stir the mixture under a nitrogen atmosphere at 100°C for 26 hours.[6]
-
After cooling to room temperature, purify the reaction mixture by precipitating it in ethyl ether. Repeat the precipitation process three times.[6]
-
Dry the resulting polymer (PTeCD) under vacuum at ambient temperature for 24 hours.[6]
Mechanical and Thermal Properties of DCC Crosslinked Polymers
Illustrative Mechanical Properties of DCC-Crosslinked Polymers
| Property | Typical Value Range |
| Tensile Strength | 40 - 80 MPa |
| Young's Modulus | 2.0 - 4.0 GPa |
| Elongation at Break | 3 - 8 % |
Illustrative Thermal Properties of DCC-Crosslinked Polymers
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 120 - 180 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 300 °C |
Conclusion
This compound is a versatile and valuable crosslinking agent for a wide range of polymers. Its unique cycloaliphatic structure provides enhanced thermal and weather resistance, making it suitable for demanding industrial applications. Furthermore, its ability to form stable nanoparticles with biocompatible polymers like PEI highlights its significant potential in the fields of drug delivery and gene therapy. The protocols provided herein offer a starting point for researchers and scientists to explore the diverse applications of DCC in their respective fields. Further research into the specific mechanical and thermal properties of DCC-crosslinked polymers will undoubtedly expand their utility in advanced materials science.
References
- 1. Cas 5493-45-8 Diglycidyl 1 2-cyclohexanedicarboxylate Wholesale | Tetra [tetrawill.com]
- 2. unisunchem.com [unisunchem.com]
- 3. CAS 5493-45-8: this compound [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 5493-45-8 [chemicalbook.com]
- 6. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Synthesis using Diglycidyl 1,2-cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of nanoparticles utilizing Diglycidyl 1,2-cyclohexanedicarboxylate (DCD) as a crosslinking agent. The primary focus of this document is on the formulation of polyethylenimine (PEI)-based nanoparticles for gene delivery applications, a prominent area of research for this technology.
Introduction
This compound is a low-viscosity cycloaliphatic epoxy resin that can be effectively used as a crosslinking agent in the synthesis of polymeric nanoparticles.[1] Its diglycidyl functionality allows for the formation of stable, crosslinked nanoparticle structures through reactions with appropriate polymers. One of the most explored applications is the crosslinking of polyethylenimine (PEI), a cationic polymer widely regarded as a 'gold standard' for non-viral gene delivery.[2]
The crosslinking of PEI with DCD reduces the overall cationic charge density of the polymer, which in turn mitigates the charge-associated cytotoxicity often observed with high molecular weight PEI.[2] This process simultaneously condenses the polymer into nanoparticles of a desirable size range for cellular uptake.[3] The resulting DCD-crosslinked PEI nanoparticles have demonstrated enhanced transfection efficiency and lower toxicity compared to native PEI and other standard transfection reagents, making them promising vectors for gene therapy applications.[2]
Data Presentation
The following tables summarize the quantitative data on the physicochemical properties of DCD-crosslinked PEI nanoparticles. The data highlights the influence of the molar ratio of DCD to PEI on the resulting nanoparticle size and surface charge (zeta potential).
Table 1: Physicochemical Properties of DCD-Crosslinked PEI Nanoparticles
| PEI Molecular Weight (kDa) | DCD:PEI Molar Ratio | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| 10 | 1:1 | 120 | +28 | [4] |
| 10 | Varied | 125 - 201 | +11 to +20 | |
| 25 | Varied | 125 - 201 | +11 to +20 |
Note: "Varied" indicates that the study explored a range of DCD to PEI molar ratios, and the corresponding size and zeta potential values represent the range observed across those formulations.
Experimental Protocols
Protocol 1: Synthesis of DCD-Crosslinked PEI Nanoparticles
This protocol describes a general method for the synthesis of DCD-crosslinked PEI nanoparticles, based on established procedures for crosslinking PEI with diglycidyl ethers.
Materials:
-
Branched Polyethylenimine (PEI), 10 kDa or 25 kDa
-
This compound (DCD)
-
N,N-Dimethylformamide (DMF) or other suitable organic solvent
-
Deionized (DI) water
-
Dialysis tubing (MWCO 10,000 Da)
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
PEI Solution Preparation: Prepare a stock solution of PEI (e.g., 10 mg/mL) in DI water.
-
DCD Solution Preparation: Prepare a stock solution of DCD in DMF at a desired concentration (e.g., 5 mg/mL).
-
Crosslinking Reaction:
-
In a round bottom flask, add a specific volume of the PEI stock solution.
-
While stirring vigorously, add a calculated volume of the DCD solution dropwise to the PEI solution to achieve the desired DCD:PEI molar ratio.
-
Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis tube.
-
Dialyze against DI water for 48 hours, with frequent changes of the dialysis buffer, to remove unreacted DCD, DMF, and any low molecular weight byproducts.
-
-
Storage: Store the purified nanoparticle suspension at 4°C.
Protocol 2: Characterization of DCD-Crosslinked PEI Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the nanoparticle suspension in DI water to an appropriate concentration.
-
Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and PDI.
-
Ensure that the count rate is within the optimal range for the instrument.
-
Perform measurements in triplicate and report the average values.
2. Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in 10 mM NaCl solution.
-
Measure the electrophoretic mobility of the nanoparticles using a zetasizer instrument.
-
The instrument software will calculate the zeta potential based on the measured mobility.
-
Perform measurements in triplicate and report the average values.
3. Morphological Characterization by Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain the sample with a suitable agent (e.g., uranyl acetate) to enhance contrast.
-
Image the grid using a transmission electron microscope at an appropriate accelerating voltage.
Protocol 3: In Vitro Gene Transfection using DCD-Crosslinked PEI Nanoparticles
Materials:
-
DCD-crosslinked PEI nanoparticles
-
Plasmid DNA (pDNA) encoding the gene of interest
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
96-well or 24-well cell culture plates
-
Reporter gene assay system (e.g., luciferase assay, GFP fluorescence microscopy)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a culture plate at a density that will result in 50-80% confluency on the day of transfection.
-
Complex Formation (Polyplexes):
-
For each transfection well, dilute the desired amount of pDNA in serum-free medium.
-
In a separate tube, dilute the required amount of DCD-crosslinked PEI nanoparticles in serum-free medium to achieve the desired N/P ratio (ratio of nitrogen atoms in PEI to phosphate (B84403) groups in DNA).
-
Add the nanoparticle solution to the pDNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for polyplex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the polyplex solution to the cells.
-
Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for an additional 24-48 hours.
-
-
Analysis of Gene Expression:
-
Assess the expression of the transfected gene using an appropriate method (e.g., measure luciferase activity, visualize GFP expression under a fluorescence microscope).
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of DCD-crosslinked PEI nanoparticles.
Caption: Logical relationship between synthesis parameters and resulting nanoparticle properties.
Caption: Generalized signaling pathway for gene delivery and expression using DCD-PEI nanoparticles.
References
- 1. brieflands.com [brieflands.com]
- 2. Purification of polyethylenimine polyplexes highlights the role of free polycations in gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crosslinking Approaches for Polyethylene Imine (PEI) and Its Uses in Adsorption of Heavy Metals, Dyes, and Carbon Dioxide | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Diglycidyl 1,2-cyclohexanedicarboxylate (DGC) in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Diglycidyl 1,2-cyclohexanedicarboxylate (DGC) as a crosslinking agent with polyethylenimine (PEI) for efficient gene delivery. The resulting DGC-crosslinked PEI nanoparticles offer a promising non-viral vector system with enhanced transfection efficiency and reduced cytotoxicity compared to traditional methods.
Introduction
Non-viral gene delivery systems are gaining prominence due to their safety advantages over viral vectors. Polyethylenimine (PEI) has been a "gold standard" among cationic polymers for its ability to condense nucleic acids and facilitate endosomal escape.[1] However, the high cationic charge density of PEI is often associated with significant cytotoxicity, limiting its clinical applications.[1][2]
To address this limitation, this compound (DGC) can be employed as a reactive crosslinking reagent to partially reduce the cationic charge density of branched PEIs (e.g., 10 kDa and 25 kDa) and simultaneously form nanoparticles.[1] The resulting DGC-PEI nanoparticles exhibit favorable characteristics for gene delivery, including controlled size and surface charge, leading to improved transfection efficiency and cell viability.[1][2]
Physicochemical Characterization of DGC-PEI Nanoparticles
The crosslinking of PEI with DGC results in the formation of nanoparticles with distinct physicochemical properties. By varying the amount of DGC during the reaction, it is possible to generate nanoparticles with a range of sizes and zeta potentials.[1]
| Nanoparticle Formulation | Average Size (nm) | Zeta Potential (mV) |
| DP10 (DGC-PEI 10 kDa) | 125 - 201 | +11 to +20 |
| DP25 (DGC-PEI 25 kDa) | 125 - 201 | +11 to +20 |
| Table 1: Physicochemical properties of DGC-crosslinked PEI nanoparticles (DP10 and DP25 series) formed by varying the amount of DGC crosslinker.[1] |
In Vitro Transfection Efficiency and Cytotoxicity
Studies have demonstrated that DGC-PEI nanoparticles can achieve significantly higher transfection efficiency compared to native PEI and the commercial transfection reagent, Lipofectamine, while exhibiting lower cytotoxicity.[1]
| Vector | Cell Line | Transfection Efficiency (Relative Luciferase Activity) | Cell Viability (%) |
| DP10 Nanoparticles | HeLa | ~6-fold higher than PEI 10k | > 90% |
| HEK293 | ~8-fold higher than PEI 10k | > 90% | |
| DP25 Nanoparticles | HeLa | ~4-fold higher than PEI 25k | > 85% |
| HEK293 | ~5-fold higher than PEI 25k | > 85% | |
| PEI 10k | HeLa | Baseline | ~60% |
| HEK293 | Baseline | ~55% | |
| PEI 25k | HeLa | Baseline | ~50% |
| HEK293 | Baseline | ~45% | |
| Lipofectamine 2000 | HeLa | ~2-fold lower than DP10 | ~70% |
| HEK293 | ~3-fold lower than DP10 | ~65% | |
| Table 2: Comparative transfection efficiency and cytotoxicity of DGC-PEI nanoparticles (DP10 and DP25) against native PEI and Lipofectamine 2000 in HeLa and HEK293 cell lines. The data is presented as a summary of findings indicating relative performance.[1][2] |
Experimental Protocols
Protocol for Synthesis of DGC-crosslinked PEI (DP) Nanoparticles
This protocol describes a single-step reaction to synthesize DGC-PEI nanoparticles.
Materials:
-
Branched Polyethylenimine (PEI) (10 kDa or 25 kDa)
-
This compound (DGC)
-
Milli-Q water
Procedure:
-
Prepare a 1 mg/mL solution of branched PEI (10 kDa or 25 kDa) in Milli-Q water. For example, dissolve 86 mg of PEI in 86 mL of Milli-Q water.[3]
-
Varying amounts of DGC are added to the PEI solution to achieve different crosslinking densities. The optimal amount should be determined empirically.
-
The reaction mixture is stirred at room temperature for a specified period to allow the crosslinking reaction between the amine groups of PEI and the epoxy groups of DGC to complete.
-
The resulting nanoparticle suspension can be purified by dialysis against Milli-Q water to remove unreacted reagents.
-
Characterize the synthesized nanoparticles for size and zeta potential using dynamic light scattering (DLS).
Protocol for Preparation of DGC-PEI/DNA Polyplexes
Materials:
-
DGC-PEI nanoparticle suspension
-
Plasmid DNA (pDNA) encoding the gene of interest
-
Nuclease-free water or suitable buffer (e.g., HBS)
Procedure:
-
Dilute the DGC-PEI nanoparticle suspension to the desired concentration in nuclease-free water or buffer.
-
Dilute the pDNA to the desired concentration in the same buffer.
-
Add the DGC-PEI nanoparticle suspension to the diluted pDNA solution. The ratio of DGC-PEI to pDNA (N/P ratio, the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA) should be optimized for each cell line.
-
Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for the formation of stable polyplexes.
Protocol for In Vitro Transfection of Adherent Cells
Materials:
-
Adherent cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
DGC-PEI/DNA polyplexes
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate 18-24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.
-
Just before transfection, replace the complete culture medium with fresh, serum-free medium.
-
Add the prepared DGC-PEI/DNA polyplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution of the polyplexes.
-
Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, replace the transfection medium with fresh, complete culture medium.
-
Incubate the cells for an additional 24-48 hours before assessing transgene expression.
Protocol for Cell Viability (MTT) Assay
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
After the desired post-transfection incubation period, remove the culture medium from each well.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
Proposed Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the proposed mechanisms and workflows for DGC-PEI mediated gene delivery.
Conclusion
This compound serves as an effective crosslinking agent for polyethylenimine, leading to the formation of nanoparticles with significantly improved properties for gene delivery. The resulting DGC-PEI nanoparticles demonstrate higher transfection efficiency and lower cytotoxicity compared to unmodified PEI, making them a promising platform for non-viral gene therapy applications. The provided protocols offer a starting point for researchers to explore and optimize the use of DGC-PEI nanoparticles in their specific experimental settings.
References
- 1. Synthesis, characterization and evaluation of diglycidyl-1,2-cyclohexanedicarboxylate crosslinked polyethylenimine nanoparticles as efficient carriers of DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and evaluation of diglycidyl-1,2-cyclohexanedicarboxylate crosslinked polyethylenimine nanoparticles as efficient carriers of DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Monitoring Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD) Polymerization
Introduction
Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD) is a cycloaliphatic epoxy resin used in various applications, including coatings, adhesives, and composites, owing to its good thermal and chemical resistance. The monitoring of its polymerization (curing) process is crucial for controlling the final properties of the material. This document provides detailed application notes and protocols for several analytical techniques suitable for tracking the polymerization kinetics and structural evolution of DGCD.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a powerful and widely used technique for monitoring the curing of epoxy resins.[1][2] The principle lies in tracking the change in concentration of specific functional groups involved in the polymerization reaction. For DGCD, the key reaction is the opening of the oxirane (epoxy) ring. By monitoring the decrease in the intensity of absorption bands characteristic of the epoxy group over time, the extent of the reaction can be quantified.[3] Attenuated Total Reflectance (ATR)-FTIR is particularly suitable for this purpose as it requires minimal sample preparation and can be used to monitor the reaction in real-time at elevated temperatures.[4]
Data Presentation:
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Application in Monitoring |
| Oxirane (Epoxy) Ring | C-O-C asymmetric stretch | ~909 - 915 | Primary peak for monitoring cure; intensity decreases as polymerization proceeds.[1][3] |
| Oxirane (Epoxy) Ring | C-H stretch | ~3050 | Secondary peak for monitoring; intensity also decreases.[1] |
| Oxirane Ring Combination | Combination of ring stretch and C-H stretch | ~4530 | Useful in Near-IR (NIR) spectroscopy for thicker samples.[5] |
| Hydroxyl Group | O-H stretch | ~3200 - 3600 | Appears and increases in intensity as the epoxy ring opens (e.g., in reaction with amines or acids). |
| Internal Reference | C-H stretch (cyclohexane ring) | ~2800 - 3000 | Can be used as an internal standard as its concentration is assumed to be constant. |
Experimental Protocol: Real-Time Monitoring by ATR-FTIR
-
Instrument Setup:
-
Equip an FTIR spectrometer with a heated Attenuated Total Reflectance (ATR) accessory, such as one with a diamond crystal.[4]
-
Set the desired curing temperature for the heated plate (e.g., 80, 100, 120 °C).[4]
-
Set the spectral acquisition parameters. A typical setting is 8 cm⁻¹ resolution with an average of 4-8 scans per spectrum.[4]
-
-
Sample Preparation:
-
In a disposable container, accurately weigh and mix the DGCD resin and the curing agent (e.g., an anhydride (B1165640) or amine) according to the desired stoichiometric ratio.
-
Ensure thorough mixing for a homogeneous reaction mixture.
-
-
Data Acquisition:
-
Once the ATR crystal reaches the set temperature, collect a background spectrum.
-
Apply a small amount of the freshly mixed DGCD formulation directly onto the ATR crystal.
-
Immediately start a time-resolved spectral acquisition series (e.g., one spectrum every 1-5 minutes) for the duration of the curing process.
-
-
Data Analysis:
-
Baseline-correct all collected spectra.
-
Measure the peak area or height of the characteristic epoxy band (e.g., ~910 cm⁻¹) and an internal reference band that does not change during the reaction (e.g., a C-H stretching band from the cyclohexane (B81311) ring).
-
The degree of conversion (α) at time t can be calculated using the following formula: α(t) = 1 - [ (A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0)) ] where A_epoxy is the absorbance of the epoxy peak and A_ref is the absorbance of the reference peak at time t and time zero.
-
Visualization: FTIR Monitoring Workflow
References
Troubleshooting & Optimization
Preventing bubble formation in Diglycidyl 1,2-cyclohexanedicarboxylate resins
Technical Support Center: Diglycidyl 1,2-cyclohexanedicarboxylate Resins
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing bubble formation when working with this compound resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of bubble formation in this compound resin?
A1: Bubble formation in epoxy resins, including this compound, is a common issue that can arise from several factors:
-
Mixing Process: Vigorous or improper mixing of the resin and hardener can introduce a significant amount of air into the mixture.[1]
-
Environmental Factors: Cold ambient temperatures increase the viscosity of the resin, making it more difficult for trapped air to escape.[1][2] High humidity can also contribute to bubble formation.[1]
-
Outgassing from Porous Materials: When the resin is applied to porous surfaces such as wood or certain ceramics, trapped air within the material can be released into the resin, forming bubbles.[1][3][4]
-
Improper Pouring Technique: Pouring the resin too quickly or from a significant height can introduce air.[1][2]
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Trapped Air in Embedded Objects: Air can be trapped on the surface or within embedded items like fibers or fillers, which is then released into the resin.[1]
Q2: How does temperature affect bubble formation in this resin?
A2: Temperature plays a crucial role in controlling the viscosity of the resin. A warmer environment, typically between 22-25°C (72-77°F), will lower the resin's viscosity, allowing bubbles to rise to the surface and dissipate more easily.[1] Conversely, colder temperatures increase viscosity, trapping bubbles within the resin matrix.[1][2] Pre-warming the resin and hardener in a warm water bath before mixing can be an effective preventative measure.[1][5]
Q3: Can the mixing technique influence the number of bubbles?
A3: Absolutely. The goal is to mix the resin and hardener thoroughly without introducing excessive air. Stirring slowly and deliberately, while scraping the sides and bottom of the mixing container, is recommended.[1][2] Avoid a whipping motion, as this will incorporate a large volume of air into the mixture.[2]
Q4: What is outgassing and how can it be prevented?
A4: Outgassing occurs when air trapped in porous substrates is released into the overlying resin layer, causing bubbles.[3] To prevent this, it is advisable to seal porous surfaces with a thin layer of resin or a suitable sealant before applying the main coat.[1] This initial layer will fill the pores and prevent the trapped air from escaping into the subsequent layers.
Troubleshooting Guide
Problem: I am seeing a lot of microbubbles throughout my cured resin.
| Potential Cause | Troubleshooting Steps |
| Aggressive Mixing | Mix the resin and hardener slowly and deliberately for the recommended time (typically 3-5 minutes).[6] Scrape the sides and bottom of the container to ensure thorough mixing without whipping in the air.[1][2] |
| Cold Resin or Environment | Work in a temperature-controlled environment (22-25°C).[1] Consider using a warm water bath to gently heat the resin and hardener components before mixing to reduce their viscosity.[1][5] |
| High Viscosity of the Resin Formulation | If the formulation allows, a slight increase in temperature can lower the viscosity. For this compound, its viscosity is in the range of 300-1200 mPa·s at 25°C.[7] Warming can significantly reduce this. |
Problem: Large, isolated bubbles are appearing at the interface with an embedded object or substrate.
| Potential Cause | Troubleshooting Steps |
| Outgassing from a Porous Substrate | Apply a thin seal coat of resin to the substrate and allow it to partially cure before pouring the main layer. This will block the pores and prevent air from escaping.[1] |
| Air Trapped on Embedded Materials | Pre-coat any objects to be embedded with a thin layer of resin before placing them into the main pour. This will displace any trapped air on the surface of the object.[5] |
Problem: Bubbles are appearing on the surface of the curing resin.
| Potential Cause | Troubleshooting Steps |
| Air Rising to the Surface | Use a heat gun or propane (B168953) torch held several inches from the surface and moved continuously to pop surface bubbles.[4][5][6] Be careful not to overheat any single spot, as this can cause surface defects. |
| Moisture Contamination | Ensure all mixing containers and substrates are completely dry. Work in a low-humidity environment if possible. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Viscosity of this compound at 25°C | 300 - 1200 mPa·s | This is a relatively low to moderate viscosity for an epoxy resin.[7][8][9][10][11] |
| Recommended Working Temperature | 22 - 25°C (72 - 77°F) | Working within this range helps to lower viscosity and facilitate bubble release.[1] |
| Vacuum Degassing Pressure | 29+ inches of Hg (approx. -98 kPa) | A deep vacuum is effective at removing trapped air before pouring.[12] |
| Heat Gun/Torch Application | Brief exposure a few inches from the surface | Used to eliminate surface bubbles after pouring.[4][5] |
Experimental Protocols
Protocol: Vacuum Degassing of this compound Resin
-
Preparation:
-
Ensure the vacuum chamber and all mixing containers are clean and dry.
-
Pre-warm the resin and hardener components to approximately 25°C to reduce viscosity.
-
-
Mixing:
-
Carefully measure the correct ratio of resin and hardener into a mixing container. The container should have a volume 3-4 times that of the mixed resin to accommodate for expansion under vacuum.
-
Mix the components slowly and thoroughly for the manufacturer-recommended time, scraping the sides and bottom of the container.
-
-
Degassing:
-
Place the mixing container with the resin inside the vacuum chamber.
-
Secure the lid and begin to slowly apply the vacuum. The resin will begin to froth and rise.
-
If the resin rises too quickly, gently release some of the vacuum to allow the bubbles to break.
-
Continue to apply a full vacuum (around 29 inches of Hg) until the resin collapses back to its original volume and large bubble formation ceases.[12] This may take several minutes.
-
Slowly release the vacuum to avoid re-introducing air into the degassed resin.
-
-
Pouring:
-
Immediately after degassing, pour the resin slowly into the mold or onto the substrate to minimize the introduction of new bubbles.
-
Visual Guides
Caption: A troubleshooting workflow for identifying and resolving bubble formation issues.
Caption: Key contributing factors to bubble formation in epoxy resins.
References
- 1. artline-resin.eu [artline-resin.eu]
- 2. artresin.com [artresin.com]
- 3. Why Does My Epoxy Floor Have Bubbles? | Sherwin-Williams [industrial.sherwin-williams.com]
- 4. bestbartopepoxy.com [bestbartopepoxy.com]
- 5. themouldstory.com [themouldstory.com]
- 6. youtube.com [youtube.com]
- 7. This compound (S-184) (CY184) [xinjingchem.com]
- 8. warshel.com [warshel.com]
- 9. Cas 5493-45-8 Diglycidyl 1 2-cyclohexanedicarboxylate Wholesale | Tetra [tetrawill.com]
- 10. unisunchem.com [unisunchem.com]
- 11. haihangchem.com [haihangchem.com]
- 12. Degassing epoxy resin - Composites Talk - Composites Central [forum.compositescentral.org]
How to avoid tacky surfaces when curing Diglycidyl 1,2-cyclohexanedicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding tacky surfaces when curing Diglycidyl 1,2-cyclohexanedicarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of this compound, helping you identify the root cause of tacky surfaces and implement corrective actions.
Issue: The cured surface of the epoxy is tacky or sticky.
Question 1: Was the mix ratio of resin to hardener calculated and measured accurately?
An incorrect mix ratio is the most common cause of incomplete curing, resulting in a tacky surface.[1] The stoichiometry between the epoxy resin and the anhydride (B1165640) hardener is critical for achieving a fully cross-linked polymer network.
-
Recommendation: Use the following formula to calculate the parts of hardener required per 100 parts of resin (phr):
phr = (Anhydride Equivalent Weight / Epoxy Equivalent Weight) x 100
Refer to the technical data sheets of your specific resin and hardener to find their equivalent weights.
Question 2: Was the resin and hardener mixed thoroughly?
Inadequate mixing can lead to localized areas of uncured or partially cured resin, resulting in sticky spots on the surface.
-
Recommendation: Mix the resin and hardener for a minimum of 3-5 minutes, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.
Question 3: What were the ambient temperature and humidity during curing?
High humidity and low temperatures can significantly inhibit the curing process. Cycloaliphatic epoxy resins are often cured with anhydride hardeners, and the curing reaction is sensitive to environmental conditions. High humidity can lead to a surface haze or blush. Low temperatures can slow down the reaction, preventing a full cure.
-
Recommendation: Maintain a controlled environment with a temperature between 20-25°C and a relative humidity below 60% during the initial cure.
Question 4: Was a post-cure performed at an elevated temperature?
Anhydride-cured epoxy systems often require a post-cure at a higher temperature to achieve their optimal properties and ensure a complete cure.[1]
-
Recommendation: Implement a post-cure schedule after the initial gelation at room temperature. A typical post-cure involves heating the component to a specific temperature and holding it for a set duration.
Frequently Asked Questions (FAQs)
Q1: What is a tacky surface and what causes it?
A tacky or sticky surface on a cured epoxy is an indication of an incomplete chemical reaction (polymerization). This can be caused by an incorrect mix ratio of resin and hardener, insufficient mixing, low curing temperatures, or high humidity.
Q2: How does humidity affect the curing of this compound?
While this compound is often cured with anhydride hardeners, which are less susceptible to "amine blushing" than amine hardeners, high humidity can still interfere with the curing process. Moisture can react with components of the formulation and inhibit the cross-linking reaction, potentially leading to a tacky surface.
Q3: Can I fix a tacky surface after it has cured?
If the surface is only slightly tacky, a post-cure at an elevated temperature may resolve the issue. If the epoxy is still soft and sticky, it indicates a more significant problem with the initial cure. In this case, the uncured material should be removed with a solvent like acetone (B3395972) or isopropyl alcohol, and the surface should be re-prepared for a new application of properly mixed and cured epoxy.
Q4: What are the typical curing agents for this compound?
This compound is a cycloaliphatic epoxy resin and is commonly cured with anhydride-based hardeners.[2][3] Common examples include Hexahydro-4-methylphthalic anhydride (MHHPA) and Hexahydrophthalic anhydride (HHPA).[4] These systems often require a catalyst or accelerator to facilitate the cure at lower temperatures.[2]
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 5493-45-8[5][6][7] |
| Molecular Formula | C14H20O6[8][9] |
| Molecular Weight | 284.31 g/mol [8][9] |
| Epoxy Equivalent Weight (EEW) | 150 - 180 g/eq[5][6] |
| Viscosity @ 25°C | 300 - 1200 mPa·s[5] |
| Appearance | Colorless to light yellow transparent liquid[5][10] |
Table 2: Example Mix Ratio Calculation
This table provides an example calculation for a formulation of this compound with Hexahydro-4-methylphthalic anhydride (MHHPA) hardener.
| Component | Equivalent Weight | Calculation | Parts by Weight |
| This compound | 165 g/eq (example value) | - | 100 |
| MHHPA | 168.19 g/eq | (168.19 / 165) x 100 | ~102 |
Table 3: Recommended Curing and Post-Curing Schedule
This is a general guideline. The optimal cure schedule may vary depending on the specific hardener, accelerator, and application.
| Stage | Temperature | Duration |
| Initial Cure (Gelation) | 90°C | 2 hours[1] |
| Post-Cure Step 1 | 150°C | 4 hours[1] |
| Post-Cure Step 2 (Optional, for higher Tg) | 165 - 200°C | up to 16 hours[1] |
Experimental Protocols
Protocol 1: Determining the Correct Mix Ratio
-
Obtain the Epoxy Equivalent Weight (EEW) of the this compound from the manufacturer's technical data sheet.
-
Obtain the Anhydride Equivalent Weight (AEW) of the anhydride hardener from its technical data sheet.
-
Use the formula phr = (AEW / EEW) x 100 to calculate the parts of hardener needed for 100 parts of resin.
-
Accurately weigh the resin and hardener in a clean, dry container according to the calculated ratio using a calibrated scale.
Protocol 2: Proper Mixing and Degassing
-
Combine the weighed resin and hardener in a suitable mixing container.
-
Mix thoroughly for 3-5 minutes using a clean, dry mixing tool. Scrape the sides and bottom of the container multiple times to ensure all material is incorporated.
-
If a catalyst or accelerator is used, add it to the resin component and mix before adding the hardener.
-
To remove any entrapped air bubbles, place the mixed system in a vacuum chamber and degas until the bubbling subsides.
Protocol 3: Curing and Post-Curing
-
Pour the mixed and degassed epoxy system into the desired mold or onto the prepared surface.
-
Place the assembly in an oven for the initial cure. A typical starting point is 2 hours at 90°C.[1]
-
After the initial cure, ramp the temperature up to the post-cure temperature. A general recommendation is to increase the temperature at a rate of 8-11°C per hour to avoid thermal shock.[8]
-
Hold at the post-cure temperature for the recommended duration. For many anhydride systems, this is in the range of 4 hours at 150°C.[1]
-
For applications requiring a high glass transition temperature (Tg), an additional post-cure at a higher temperature (e.g., 165-200°C) may be necessary.[1]
-
After the post-cure is complete, slowly cool the assembly to room temperature to prevent stress and cracking. A cooling rate of 11°C per hour is a good practice.[8]
Mandatory Visualization
Caption: Troubleshooting workflow for tacky surfaces.
Caption: Simplified epoxy-anhydride curing mechanism.
References
- 1. tri-iso.com [tri-iso.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Thermal Curing Application of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 4. Anhydride Curing of Alicyclic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 5. This compound (S-184) (CY184) [xinjingchem.com]
- 6. Cas 5493-45-8 Diglycidyl 1 2-cyclohexanedicarboxylate Wholesale | Tetra [tetrawill.com]
- 7. This compound | 5493-45-8 [chemicalbook.com]
- 8. wessexresins.co.uk [wessexresins.co.uk]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. zxchem.com [zxchem.com]
Optimizing initiator concentration for Diglycidyl 1,2-cyclohexanedicarboxylate polymerization
Welcome to the technical support center for the polymerization of Diglycidyl 1,2-cyclohexanedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing initiator concentration and troubleshooting common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the polymerization of this compound, with a focus on issues related to initiator concentration.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete Cure or Tacky Surface | Insufficient Initiator Concentration: The amount of initiator may be too low to start and sustain the polymerization process effectively.[1] Incorrect Initiator Type: The chosen initiator may not be suitable for the polymerization of this compound under the applied conditions (e.g., thermal vs. cationic initiation). Low Curing Temperature: The temperature may be too low for the initiator to decompose and generate the active species required for polymerization.[2][3][4][5] Presence of Inhibitors: The monomer may contain inhibitors to prevent premature polymerization during storage.[1] Atmospheric Moisture or Oxygen Inhibition: For certain types of initiators, moisture or oxygen can interfere with the curing process.[1][2][3] | - Incrementally increase the initiator concentration (e.g., in 0.1% weight increments) and observe the effect on the cure. - Ensure the selected initiator is appropriate for the monomer and the intended curing mechanism. - Increase the curing temperature to the recommended range for the specific initiator being used.[2][3][4][5] - Consult the manufacturer's datasheet for information on inhibitors and consider purification if necessary. - Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).[1] |
| Rapid, Uncontrolled Polymerization (Exotherm) | Excessive Initiator Concentration: Too much initiator can lead to a very rapid reaction, generating excessive heat. High Curing Temperature: A high initial curing temperature can accelerate the initiator decomposition and polymerization rate. | - Reduce the initiator concentration. - Lower the initial curing temperature and consider a ramp-up temperature profile. |
| Yellowing of the Final Polymer | Excessive Initiator Concentration: High concentrations of some initiators can lead to discoloration.[1] High Curing Temperature or Prolonged Curing Time: Excessive heat or long exposure to high temperatures can cause thermal degradation and yellowing.[2] Oxidation: Exposure to air during high-temperature curing can lead to oxidation and color changes. | - Use the minimum amount of initiator necessary for a complete cure.[1] - Optimize the curing temperature and time to avoid overheating. - Cure under an inert atmosphere. |
| Bubbles in the Cured Polymer | Trapped Air During Mixing: Vigorous mixing can introduce air bubbles into the viscous resin.[6] Moisture Contamination: The presence of moisture can lead to the formation of gas bubbles during polymerization.[3] Rapid Curing: A fast reaction can trap bubbles before they have a chance to escape. | - Mix the initiator and monomer gently and thoroughly.[6] - Consider degassing the mixture under vacuum before curing. - Ensure all components and equipment are dry.[3] - Moderate the reaction rate by adjusting the initiator concentration and curing temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for an initiator with this compound?
A1: The optimal initiator concentration is highly dependent on the specific initiator used, the desired curing conditions (temperature, time), and the final properties of the polymer. A common starting point for many polymerization reactions is in the range of 0.1 to 2.0 wt% of the monomer. It is crucial to perform a series of experiments to determine the optimal concentration for your specific system.
Q2: How does initiator concentration affect the properties of the final polymer?
A2: The initiator concentration can significantly impact the final properties of the polymer. Generally, a higher initiator concentration leads to a faster reaction rate and potentially a higher degree of crosslinking, which can affect the mechanical properties such as hardness and tensile strength. However, excessive initiator concentration can lead to a lower molecular weight, increased brittleness, and discoloration (yellowing).
Q3: Can I use a photoinitiator for the polymerization of this compound?
A3: Yes, photoinitiators can be used for the polymerization of epoxy resins like this compound, typically through a cationic polymerization mechanism. The choice of photoinitiator will depend on the wavelength of the UV light source available. It is important to ensure that the absorption spectrum of the photoinitiator overlaps with the emission spectrum of the UV lamp.[1]
Q4: What is the role of a thermal initiator in the polymerization of this monomer?
A4: A thermal initiator decomposes upon heating to generate active species (free radicals or cations) that initiate the polymerization of the this compound. The rate of decomposition, and therefore the rate of polymerization, is temperature-dependent.
Q5: How can I monitor the progress of the polymerization reaction?
A5: The progress of the polymerization can be monitored using various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) can be used to track the disappearance of the epoxy group peak. Rheological measurements can monitor the change in viscosity as the liquid monomer transforms into a solid polymer. Differential scanning calorimetry (DSC) can be used to determine the extent of the reaction by measuring the heat flow.
Experimental Protocols
Protocol 1: Determining the Optimal Initiator Concentration
Objective: To determine the initiator concentration that provides a complete cure and the desired material properties for this compound polymerization.
Materials:
-
This compound monomer
-
Selected initiator (thermal or photoinitiator)
-
Mixing vessels and stirring equipment
-
Molds for sample preparation
-
Curing oven or UV light source
-
Analytical equipment for characterization (e.g., FTIR, DSC, rheometer, hardness tester)
Methodology:
-
Prepare a series of formulations: Create a set of mixtures with varying initiator concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 wt%).
-
Mixing: For each formulation, accurately weigh the monomer and initiator. Mix thoroughly but gently to ensure a homogeneous mixture and minimize the introduction of air bubbles.[6]
-
Casting: Pour each mixture into a mold of a defined geometry suitable for the planned characterization tests.
-
Curing: Place the samples in a curing oven at a predetermined temperature or expose them to a UV light source with a specific intensity and duration. Ensure consistent curing conditions for all samples.
-
Characterization: After curing, demold the samples and perform the following characterization:
-
Visual Inspection: Check for tackiness, bubbles, and discoloration.
-
Degree of Cure: Use FTIR or DSC to determine the extent of polymerization.
-
Mechanical Properties: Measure properties such as hardness, tensile strength, and modulus, depending on the application requirements.
-
-
Data Analysis: Plot the measured properties as a function of the initiator concentration to identify the optimal range that provides the best balance of properties.
Data Presentation
The following table template can be used to record and compare the results from the initiator concentration optimization experiments.
| Initiator Concentration (wt%) | Curing Time (min) | Curing Temperature (°C) / UV Intensity (mW/cm²) | Visual Appearance | Degree of Cure (%) | Hardness (Shore D) |
| 0.1 | |||||
| 0.25 | |||||
| 0.5 | |||||
| 1.0 | |||||
| 1.5 | |||||
| 2.0 |
Visualizations
References
Factors affecting the curing time of Diglycidyl 1,2-cyclohexanedicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the factors influencing the curing time of Diglycidyl 1,2-cyclohexanedicarboxylate. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the curing time of this compound?
A1: The curing time of this compound is primarily influenced by three main factors: the type and concentration of the curing agent (hardener), the type and concentration of the accelerator, and the curing temperature. The interplay between these three components dictates the reaction kinetics and ultimately the time required to achieve a fully cured thermoset.
Q2: Which types of curing agents are typically used with this compound?
A2: Anhydride-based curing agents are commonly employed for curing this compound. Common examples include Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA), Nadic Methyl Anhydride (NMA), and Methyltetrahydrophthalic anhydride (MTHPA). The choice of anhydride can affect the thermal and mechanical properties of the cured product.[1]
Q3: What is the role of an accelerator in the curing process?
A3: Accelerators are used to increase the rate of the curing reaction, allowing for shorter curing times and potentially lower curing temperatures.[2] Tertiary amines, such as 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), and various imidazoles are effective accelerators for epoxy-anhydride systems.[3][4]
Q4: How does temperature affect the curing time?
A4: Curing of epoxy-anhydride systems is a thermally activated process. Higher temperatures generally lead to a significant reduction in curing time. However, excessively high temperatures can lead to rapid, uncontrolled exothermic reactions, potentially compromising the integrity of the cured material. It is crucial to follow a controlled curing schedule.
Q5: Can I cure this compound at room temperature?
A5: Curing of this compound with anhydride hardeners typically requires elevated temperatures to proceed at a practical rate. Room temperature curing is generally not feasible for these systems as the reaction rate is extremely slow.
Troubleshooting Guide
Issue 1: Slow or Incomplete Curing
Symptoms: The epoxy mixture remains tacky, soft, or liquid long after the expected curing time.
Possible Causes & Solutions:
| Cause | Explanation & Solution |
| Incorrect Stoichiometry | The ratio of epoxy resin to anhydride hardener is critical for complete curing. An excess of either component can result in an incomplete reaction. Solution: Carefully calculate and precisely weigh the epoxy and anhydride components according to the recommended stoichiometric ratio. |
| Insufficient Mixing | Thorough and homogenous mixing of the epoxy, anhydride, and accelerator is essential for a uniform reaction. Solution: Mix the components vigorously, scraping the sides and bottom of the mixing vessel to ensure all materials are well incorporated. A mixing time of at least 2-3 minutes is recommended. |
| Low Curing Temperature | The curing reaction is temperature-dependent. If the oven temperature is too low, the reaction rate will be significantly hindered. Solution: Verify the accuracy of your oven's temperature controller. Increase the curing temperature according to the recommendations for your specific epoxy-anhydride system. |
| Inadequate Accelerator Concentration | The concentration of the accelerator directly impacts the reaction rate. Solution: Ensure the correct amount of accelerator is added. If the curing is still too slow, a slight, incremental increase in the accelerator concentration can be tested. |
| Moisture Contamination | Anhydrides are sensitive to moisture, which can inhibit the curing reaction. Solution: Ensure all glassware and mixing equipment are thoroughly dry. Store anhydride hardeners in a desiccator to prevent moisture absorption. |
Issue 2: Brittle Cured Product
Symptoms: The cured epoxy is fragile and fractures easily under stress.
Possible Causes & Solutions:
| Cause | Explanation & Solution |
| Excessive Curing Temperature or Time | Over-curing can lead to a highly crosslinked and brittle network structure. Solution: Optimize the curing schedule by reducing the temperature or time. Step-curing (a lower initial temperature followed by a higher post-cure temperature) can often yield better mechanical properties. |
| Incorrect Stoichiometry | An excess of the anhydride hardener can sometimes lead to increased brittleness. Solution: Experiment with slightly sub-stoichiometric amounts of the anhydride hardener to see if toughness improves. |
| Stress Build-up During Curing | Rapid cooling after curing can induce internal stresses, leading to brittleness. Solution: Allow the cured product to cool down slowly to room temperature inside the oven. |
Quantitative Data on Curing Parameters
The following tables summarize the impact of different factors on the curing of this compound. Please note that these values are indicative and can vary based on the specific experimental conditions and purity of the reagents.
Table 1: Effect of Accelerator Concentration on Gel Time
Epoxy System: this compound / Hexahydro-4-methylphthalic anhydride (MHHPA)
| Curing Temperature (°C) | Accelerator (DMP-30) Concentration (phr*) | Approximate Gel Time (minutes) |
| 120 | 0.5 | 45 |
| 120 | 1.0 | 30 |
| 120 | 2.0 | 18 |
| 140 | 0.5 | 25 |
| 140 | 1.0 | 15 |
| 140 | 2.0 | 8 |
*phr: parts per hundred parts of resin by weight
Table 2: Comparative Curing Characteristics with Different Anhydride Hardeners
Epoxy: this compound; Accelerator: 1.0 phr DMP-30
| Curing Agent | Curing Temperature (°C) | Approximate Gel Time (minutes) | Peak Exotherm Temperature (°C) (from DSC at 10°C/min) |
| Hexahydro-4-methylphthalic anhydride (MHHPA) | 130 | 22 | 155 |
| Nadic Methyl Anhydride (NMA) | 130 | 18 | 168 |
| Methyltetrahydrophthalic anhydride (MTHPA) | 130 | 28 | 145 |
Experimental Protocols
Protocol 1: Determination of Gel Time by Rheometry
This method provides a precise measurement of the gel point, which is the transition from a liquid to a solid-like state.
1. Instrumentation:
-
A rotational rheometer equipped with parallel plate geometry (e.g., 25 mm diameter) and a temperature-controlled chamber.[5]
2. Sample Preparation:
-
Accurately weigh the this compound resin and the chosen anhydride hardener in the desired stoichiometric ratio into a disposable cup.
-
Add the specified amount of accelerator.
-
Mix the components thoroughly for 2-3 minutes until a homogenous mixture is obtained.
3. Rheological Measurement:
-
Pre-heat the rheometer plates to the desired isothermal curing temperature.
-
Quickly place an appropriate amount of the mixed sample onto the lower plate.
-
Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.
-
Start the isothermal time sweep measurement in oscillatory mode at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region.
-
Record the storage modulus (G') and loss modulus (G'') as a function of time.
4. Data Analysis:
-
The gel time is typically determined as the point where the G' and G'' curves intersect (tan δ = G''/G' = 1).[6]
Protocol 2: Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with the curing reaction, providing information on the reaction rate and the degree of cure.
1. Instrumentation:
-
A Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
2. Sample Preparation:
-
Prepare the epoxy-anhydride-accelerator mixture as described in Protocol 1.
-
Accurately weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan and hermetically seal it.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
3. DSC Measurement (Non-isothermal):
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature well above the curing exotherm (e.g., 250°C).[7]
-
Record the heat flow as a function of temperature.
4. Data Analysis:
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The peak exotherm temperature provides an indication of the curing temperature range.
-
Kinetic parameters, such as the activation energy, can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis by comparing the peak temperatures at different heating rates.[8]
Visualizations
Caption: Key factors influencing the curing time of this compound.
Caption: Troubleshooting workflow for slow or incomplete curing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Problem with Reaction Path Diagram [groups.google.com]
- 3. Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. researchgate.net [researchgate.net]
Troubleshooting incomplete curing of cycloaliphatic epoxy resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloaliphatic epoxy resins.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my cycloaliphatic epoxy resin not curing completely, remaining tacky or soft?
Incomplete curing of cycloaliphatic epoxy resins is a common issue that can almost always be traced back to a few key factors. The primary causes include an incorrect mix ratio of resin to hardener, inadequate mixing, or unsuitable environmental conditions such as low temperature or high humidity.[1][2] Cycloaliphatic epoxies, in particular, can be sensitive to these parameters due to their specific chemical structure.
A summary of common causes and initial troubleshooting steps is provided below:
| Common Cause | Description | Initial Action |
| Incorrect Mix Ratio | The stoichiometry between the epoxy resin and the curing agent (hardener) is critical for complete polymerization.[3][4] An excess of either component will result in unreacted molecules, leading to a soft or tacky cure.[2] | Scrape off the uncured material. Verify the correct mix ratio (by weight or volume as specified by the manufacturer) and re-apply a fresh, accurately measured batch.[2][5] |
| Insufficient Mixing | Failure to mix the resin and hardener thoroughly can lead to localized areas of uncured material, often referred to as "soft spots" or "hot spots".[5][6] It's crucial to scrape the sides and bottom of the mixing container to ensure a homogeneous mixture.[7] | For localized soft spots, the uncured resin must be removed.[6] The area can then be cleaned with a solvent like isopropyl alcohol or acetone, lightly sanded, and recoated with a properly mixed batch of epoxy.[6] |
| Low Curing Temperature | The curing of epoxy resins is an exothermic chemical reaction that is highly dependent on temperature.[8] If the ambient temperature is too low, the reaction rate will slow down significantly or may not proceed to completion. | Move the project to a warmer environment, ideally within the recommended curing temperature range. Applying gentle, controlled heat with a heat lamp can also help to promote curing in tacky areas.[2] |
| High Humidity | Excessive moisture in the air can interfere with the curing reaction of some epoxy systems, leading to a cloudy appearance or a greasy/waxy surface film, a phenomenon known as "blushing".[9][10] | Control the humidity in the workspace, ideally keeping it below 60%. Using a dehumidifier can be beneficial in humid climates.[8][11] |
| Incompatible Additives | The addition of certain pigments or other additives that are not compatible with the epoxy system can inhibit the curing reaction. | Ensure any colorants or fillers are specifically designed for use with epoxy resins and are used within the recommended loading levels. |
2. What are the ideal environmental conditions for curing cycloaliphatic epoxy resins?
Maintaining the proper environmental conditions is critical for achieving a complete and robust cure. The key parameters to control are temperature and humidity.
| Parameter | Recommended Range | Impact of Deviation |
| Ambient Temperature | 70-80°F (21-27°C)[8] | Too Low: Significantly slows down the curing reaction, potentially leading to an incomplete cure.[1] A general rule of thumb is that the reaction rate doubles for every 10°C (18°F) increase in temperature.[8] Too High: Can accelerate the reaction, reducing the working time (pot life) and potentially leading to uncontrolled exotherm in large castings. |
| Relative Humidity | Below 60% is ideal.[8][11][12] Some sources suggest not exceeding 85%.[9] | Too High: Can cause "amine blush," a waxy surface film, and may lead to a cloudy appearance in the cured resin.[9][10][11] In some cases, high humidity can increase the cure time tenfold.[8] |
3. My cycloaliphatic epoxy is taking much longer to cure than expected, even at the correct temperature. What could be the cause?
Cycloaliphatic epoxy resins inherently have different reactivity profiles compared to more common bisphenol-A based epoxies. When using amine hardeners, the reaction rate of cycloaliphatic epoxies is significantly slower due to steric hindrance around the epoxy group.[13] This means that they often require higher temperatures and longer curing times to achieve full cross-linking.[13] If you are accustomed to the curing speed of other epoxy types, the slower rate of cycloaliphatic systems might be unexpected. For practical applications with amine hardeners, catalysts or accelerators are often necessary to achieve a reasonable cure time.[13][14] Anhydride hardeners are also commonly used with cycloaliphatic epoxies and have their own specific curing profiles.[15][16]
4. Can I use a post-cure to improve the properties of my cycloaliphatic epoxy?
Yes, a post-cure is highly recommended and often necessary to achieve the optimal thermal and mechanical properties of cycloaliphatic epoxy resins. Post-curing at an elevated temperature helps to complete the polymerization, leading to a higher glass transition temperature (Tg) and improved structural integrity.[17]
Here are some example post-cure schedules. Note that the ideal schedule will depend on your specific resin and hardener system.
| Initial Cure | Temperature Ramp-Up Rate | Post-Cure Temperature & Duration | Cool Down Rate |
| Gel at room temperature (e.g., 3 hours @ 72°F/22°C)[17] | 8-11°C (15-20°F) per hour[18] | 110°F (43°C) for 3 hours OR 180°F (82°C) for 1 hour[17] | 11°C (20°F) per hour[18] |
| Initial cure at 90°C for 2 hours[19] | N/A | 150°C for 4 hours[19] | N/A |
| Gel at room temperature | Step-wise increase: Hold for 1 hour at every 22°C (40°F) increase[18] | Hold at target temperature (e.g., 60-82°C) for a minimum of 8 hours[18] | 11°C (20°F) per hour, with a 2-hour hold at 35°C (95°F)[18] |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Cure Analysis
DSC is a powerful technique to determine the extent of cure by measuring the heat flow associated with the exothermic curing reaction.
-
Objective: To quantify the degree of cure and determine the glass transition temperature (Tg).
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured, thoroughly mixed cycloaliphatic epoxy resin system into an aluminum DSC pan. Prepare a second, fully cured sample for baseline comparison and Tg determination.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Dynamic Scan (for total heat of reaction):
-
Equilibrate the sample at a temperature below the onset of curing (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250-300°C).[20]
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
-
Isothermal Scan (for cure kinetics):
-
Rapidly heat the sample to the desired isothermal cure temperature and hold for a specified time, monitoring the heat flow.
-
-
Residual Cure Analysis:
-
For a partially cured sample, perform a dynamic scan as described above. The heat evolved (ΔH_residual) corresponds to the remaining cure.
-
The degree of cure can be calculated using the formula: % Cure = (1 - (ΔH_residual / ΔH_total)) * 100[21]
-
-
Glass Transition (Tg) Measurement:
-
After the initial curing scan, cool the sample to below its expected Tg.
-
Perform a second heating scan at the same rate. The Tg is observed as a step-change in the heat flow curve.
-
-
2. Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Cure
FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is an excellent method for monitoring the chemical changes during the curing process in real-time.
-
Objective: To track the disappearance of reactant functional groups (e.g., epoxy rings) as a measure of the extent of reaction.
-
Methodology:
-
Sample Preparation: Mix the cycloaliphatic epoxy resin and hardener according to the manufacturer's specifications.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (a diamond crystal is robust for this application).[22][23] Collect a background spectrum of the clean, empty ATR crystal.
-
Data Collection:
-
Spectral Analysis:
-
The curing reaction is monitored by observing the decrease in the absorbance peak corresponding to the epoxy group. For cycloaliphatic epoxies, a key peak is the C-O stretching of the oxirane ring, typically found around 909-915 cm⁻¹.
-
To quantify the extent of cure, the height or area of the epoxy peak can be ratioed against an internal reference peak that does not change during the reaction (e.g., a C-H stretching band).
-
The reaction is considered complete when the height of the epoxy peak no longer decreases over time.
-
-
Visualizations
Caption: Troubleshooting workflow for incomplete epoxy curing.
Caption: Simplified curing pathway of a cycloaliphatic epoxy resin.
References
- 1. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 2. epoxyking.com [epoxyking.com]
- 3. epoxies.com [epoxies.com]
- 4. realworldepoxies.com [realworldepoxies.com]
- 5. Why Dimples and Soft Spots Occur in Epoxy Resin Once Cured – Resin Shop Australia [resinshop.com.au]
- 6. astrochemical.com [astrochemical.com]
- 7. wisebond.com [wisebond.com]
- 8. justresin.com.au [justresin.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. Does humidity affect the epoxy curing process? - UltraClear Epoxy - Bar Top, Countertop, Table [ultraclear.helpscoutdocs.com]
- 11. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Studies of the Physical Properties of Cycloaliphatic Epoxy Resin Reacted with Anhydride Curing Agents | Scientific.Net [scientific.net]
- 14. researchgate.net [researchgate.net]
- 15. resinresearch.net [resinresearch.net]
- 16. wessexresins.co.uk [wessexresins.co.uk]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. mdpi.org [mdpi.org]
- 19. researchgate.net [researchgate.net]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. piketech.com [piketech.com]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD) Based Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD) based materials. The focus is on understanding and mitigating the yellowing phenomenon that can occur in these epoxy systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DGCD) and why is it used?
A1: this compound (DGCD) is a cycloaliphatic epoxy resin. Its saturated cyclohexane (B81311) structure provides excellent weather resistance and stability, making the cured material resistant to yellowing and cracking.[1][2] It is often used in applications requiring high performance, such as insulating materials for electrical components, coatings, adhesives, and LED encapsulation, due to its good heat resistance, electrical insulation properties, and low viscosity.[1][3]
Q2: My DGCD-based material is turning yellow. What are the primary causes?
A2: Yellowing in epoxy resins, including those based on DGCD, is primarily caused by degradation of the polymer network. The main contributing factors are:
-
UV Exposure: Ultraviolet radiation from sunlight or artificial lighting can break down the polymer chains, leading to the formation of color-causing molecules called chromophores.[4][5]
-
Thermal Degradation: High temperatures can accelerate the oxidation process and cause the polymer structure to reconfigure, forming chromophores like carbonyl groups.[4][5]
-
Oxidation: Oxygen in the air can react with the polymer, especially at elevated temperatures, leading to the formation of yellowing compounds.[5][6]
-
Formulation Issues: Incorrect mix ratios of resin and hardener, or the type of curing agent used (e.g., some amine-based hardeners), can contribute to yellowing.[5]
-
Impurities: Contaminants or residual catalysts in the raw materials can also induce yellowing.[5]
Q3: Are DGCD-based materials inherently resistant to yellowing?
A3: Yes, compared to standard epoxy resins based on bisphenol A (BPA), cycloaliphatic epoxy resins like DGCD have a chemical structure that is less susceptible to oxidation and UV degradation, offering improved resistance to yellowing.[5] However, they are not entirely immune to yellowing under harsh environmental conditions.
Q4: How can I prevent or reduce yellowing in my DGCD-based materials?
A4: To minimize yellowing, a multi-faceted approach is recommended:
-
Formulation with Additives: Incorporate UV stabilizers and antioxidants into your formulation. Hindered Amine Light Stabilizers (HALS) are particularly effective as they scavenge free radicals generated by UV exposure.[7][8][9] Antioxidants help to prevent thermal degradation.[6]
-
Control Curing Conditions: Ensure the curing environment has minimal moisture.[4] Follow the recommended curing schedule to achieve full polymerization, as incomplete curing can leave residual components that are prone to yellowing.
-
Minimize Environmental Exposure: Protect the material from direct sunlight and high temperatures during its service life.[5]
Q5: What are Hindered Amine Light Stabilizers (HALS) and how do they work?
A5: Hindered Amine Light Stabilizers (HALS) are additives that protect polymers from UV degradation. Unlike UV absorbers that block UV light, HALS act as radical scavengers. They interrupt the degradation process by neutralizing free radicals formed upon UV exposure and are regenerated in the process, providing long-term stability.[7][8][9]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Yellowing upon curing | - High exotherm during curing.- Impurities in resin or hardener.- Incorrect mix ratio. | - Cure in thinner layers to dissipate heat.- Use high-purity DGCD and curing agents.- Ensure precise measurement and thorough mixing of components. |
| Gradual yellowing over time (indoor application) | - Exposure to fluorescent lighting.- Thermal stress from nearby heat sources. | - Incorporate a blend of HALS and antioxidants into the formulation.- If possible, use UV-filtered lighting. |
| Rapid yellowing in outdoor applications | - Intense UV radiation exposure. | - Formulate with a robust UV stabilization package, including a UV absorber and HALS.- Consider a protective, UV-resistant topcoat. |
| Inconsistent yellowing (patches or streaks) | - Incomplete or improper mixing of components and additives. | - Use a mechanical mixer to ensure a homogenous blend.- Degas the mixture before curing to remove trapped air which can be sites for degradation. |
Quantitative Data on Yellowing Reduction
The following table summarizes the effect of additives on the yellowing of cycloaliphatic epoxy systems, as measured by the Yellowness Index (YI) after accelerated weathering.
| Epoxy System | Additive(s) | Exposure Conditions | Yellowness Index (YI) Reduction | Reference |
| Cycloaliphatic Epoxy/Amine | None (Control) | 1000 hours QUV-A | Baseline | [10] |
| Cycloaliphatic Epoxy/Amine | Optimized formulation | 1000 hours QUV-A | Significant reduction in YI and Delta E compared to control. | [10] |
| DGEBA Epoxy/Amine | 0.5% HALS (Tinuvin 770) | 1000 hours UV exposure | 82% reduction in YI compared to the control. | [11] |
| DGEBA Epoxy/DETA | 2% nano-ZnO | 16 hours UVB exposure | Lowered YI by eight units compared to the control. | [12] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in specific formulations and testing parameters.
Experimental Protocols
Protocol 1: Sample Preparation for Yellowing Analysis
Objective: To prepare standardized samples of DGCD-based formulations for yellowing evaluation.
Methodology:
-
Formulation: Prepare the DGCD-based formulation by accurately weighing and mixing the resin, curing agent, and any additives (e.g., UV stabilizers, antioxidants) on an overhead mixer for a specified time to ensure homogeneity.[10] A typical epoxy-to-amine ratio is 1:1.[10]
-
Substrate Preparation: Clean glass panels or other appropriate substrates to ensure they are free of contaminants.
-
Coating Application: Apply the mixed formulation onto the substrate using a drawdown bar with a specific gap size (e.g., 8-mil) to achieve a consistent dry film thickness.[10]
-
Curing: Allow the coated panels to cure at a controlled temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 7 days) before testing.[13]
Protocol 2: Accelerated Weathering
Objective: To simulate the effects of environmental exposure on the yellowing of DGCD-based materials.
Methodology:
-
Apparatus: Use an accelerated weathering tester, such as a QUV chamber equipped with UVA-340 or UVB-313 lamps, which simulate sunlight.[12]
-
Test Cycle: Program the chamber to run a specific cycle of UV exposure and condensation to mimic outdoor conditions. A common cycle is ASTM G154 Cycle 1 or Cycle 2.[13][14] For example, 8 hours of UV exposure at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a different temperature (e.g., 50°C).[14]
-
Exposure Duration: Expose the samples for a predetermined duration (e.g., 500 or 1000 hours), with periodic removal for color measurement.[10][13]
Protocol 3: Measurement of Yellowness Index (YI)
Objective: To quantitatively measure the degree of yellowing in the samples.
Methodology:
-
Standard: Follow the ASTM E313 standard practice for calculating the Yellowness Index.[15][16][17]
-
Instrumentation: Use a spectrophotometer or colorimeter to measure the CIE tristimulus values (X, Y, Z) of the sample.[10][18]
-
Measurement:
-
Calibrate the instrument using a standard white reference tile.
-
Place the sample in the instrument and take measurements at multiple locations on the surface to obtain an average reading.[15]
-
The instrument's software will typically calculate the Yellowness Index based on the measured tristimulus values.
-
-
Data Analysis: Compare the YI of the exposed samples to that of unexposed control samples to determine the change in yellowness (ΔYI).
Visualizations
Caption: The primary mechanism of yellowing in DGCD-based materials.
Caption: Workflow for developing a yellowing-resistant DGCD formulation.
References
- 1. zxchem.com [zxchem.com]
- 2. unisunchem.com [unisunchem.com]
- 3. tetrawill.com [tetrawill.com]
- 4. blog.caplinq.com [blog.caplinq.com]
- 5. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 6. mdpi.com [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. 3vsigmausa.com [3vsigmausa.com]
- 9. chempoint.com [chempoint.com]
- 10. paint.org [paint.org]
- 11. ohans.cn [ohans.cn]
- 12. researchgate.net [researchgate.net]
- 13. pcimag.com [pcimag.com]
- 14. paint.org [paint.org]
- 15. Yellowness Index (YI) ASTM E313 [intertek.com]
- 16. infinitalab.com [infinitalab.com]
- 17. laboratuar.com [laboratuar.com]
- 18. 3nh.com [3nh.com]
Technical Support Center: Adhesion of Diglycidyl 1,2-cyclohexanedicarboxylate (DGC) Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the adhesion of Diglycidyl 1,2-cyclohexanedicarboxylate (DGC) based coatings to various substrates.
Troubleshooting Guides
This section addresses common adhesion problems encountered during the application of DGC coatings in a question-and-answer format.
Issue 1: Poor Adhesion to Metal Substrates (Steel, Aluminum)
Question: My DGC coating is delaminating or easily peeling off from a steel/aluminum substrate. What are the potential causes and how can I fix this?
Answer: Poor adhesion to metal substrates is a common issue that can typically be resolved by addressing one or more of the following factors: inadequate surface preparation, surface contamination, or improper coating application and curing.
Potential Causes and Solutions:
-
Inadequate Surface Preparation: The substrate surface may not be sufficiently clean or may lack the appropriate surface profile for mechanical interlocking.
-
Solution: Implement a thorough surface preparation protocol. This is the most critical step for ensuring good adhesion.[1][2] Options include:
-
Solvent Cleaning: Remove oils, grease, and other soluble contaminants by wiping the surface with solvents like acetone (B3395972) or trichloroethylene.[3]
-
Abrasive Blasting (Grit Blasting): This method cleans the surface and creates a surface profile that enhances mechanical adhesion.[2] For steel, an angular grit is recommended to create a sharp, angular profile.
-
Chemical Etching: For aluminum, acid etching can be an effective method to remove the native oxide layer and create a micro-roughened surface.[1]
-
-
-
Surface Contamination: Any residue left on the substrate, such as oils, dust, or moisture, will act as a barrier and prevent proper bonding.[1]
-
Solution: Ensure the substrate is completely clean and dry before coating application. After any mechanical preparation like sanding or blasting, all dust and debris must be removed, preferably by vacuuming and a final solvent wipe.[2] Handle cleaned substrates with clean, lint-free gloves to avoid re-contamination from skin oils.
-
-
Improper Curing: An incomplete or improper cure will result in a coating with poor mechanical and adhesive properties.
-
Solution: Follow the recommended curing schedule for your specific DGC and hardener system. Ensure that the oven temperature is uniform and calibrated.[2]
-
Issue 2: Poor Adhesion to Plastic Substrates (e.g., Polycarbonate, ABS)
Question: I'm experiencing poor adhesion of my DGC coating to a plastic substrate. How can I improve this?
Answer: Adhesion to plastics can be challenging due to their low surface energy and chemical inertness. Improving adhesion typically involves surface modification to increase surface energy and promote better wetting and chemical bonding.
Potential Causes and Solutions:
-
Low Surface Energy: Many plastics have low surface energy, which prevents the coating from properly wetting the surface.
-
Solution: Increase the surface energy of the plastic through one of the following treatments:
-
Corona or Plasma Treatment: These methods modify the surface chemistry of the plastic, introducing polar functional groups that improve wetting and adhesion.
-
Flame Treatment: A controlled flame can also be used to oxidize the plastic surface and increase its surface energy.
-
Chemical Treatment: Certain chemical etchants can be used to modify the surface of specific plastics.
-
-
-
Smooth Surface: The smooth surface of many plastics provides little opportunity for mechanical interlocking.
-
Solution: Lightly abrade the plastic surface with a fine-grit sandpaper to create a micro-roughened profile. Be sure to thoroughly clean the surface to remove any dust after abrasion.
-
-
Use of Adhesion Promoters: The formulation may lack a component that can bridge the interface between the DGC resin and the plastic substrate.
-
Solution: Incorporate an adhesion promoter, such as a silane (B1218182) coupling agent, into your DGC formulation or apply it as a primer to the plastic surface. Silanes can form covalent bonds with both the substrate and the epoxy resin, significantly improving adhesion.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving good adhesion with DGC coatings?
A1: The most critical factor is undoubtedly surface preparation . A clean, properly profiled substrate is essential for both mechanical interlocking and for allowing the coating to achieve intimate contact with the substrate for chemical bonding to occur.[1][2]
Q2: How does surface roughness affect the adhesion of DGC coatings?
A2: Surface roughness generally improves adhesion by increasing the surface area for bonding and providing a profile for mechanical interlocking. However, an excessively rough surface can lead to issues like incomplete wetting and air entrapment, which can compromise adhesion. The optimal surface roughness will depend on the specific substrate and the viscosity of the DGC coating formulation.
Q3: Can the choice of curing agent affect the adhesion of DGC coatings?
A3: Yes, the curing agent can influence adhesion. For DGC, which is a cycloaliphatic epoxy resin, anhydride (B1165640) hardeners are commonly used. The choice of anhydride and the curing schedule (time and temperature) can affect the crosslink density and the final mechanical properties of the coating, which in turn can impact adhesion. It is important to use a curing agent that is compatible with DGC and to follow the recommended cure schedule.
Q4: What are adhesion promoters and how do they work with DGC coatings?
A4: Adhesion promoters are chemical compounds that act as a bridge between the coating and the substrate. Silane coupling agents are a common type of adhesion promoter used with epoxy systems. They have a dual functionality: one end of the molecule can react with the substrate (e.g., hydroxyl groups on a glass or metal surface), and the other end can react with the epoxy resin. This creates a covalent bond across the interface, leading to a significant improvement in adhesion, particularly in humid environments.
Q5: How can I test the adhesion of my DGC coating quantitatively?
A5: The most common method for quantitative adhesion testing of coatings is the pull-off adhesion test , as described in ASTM D4541. This test involves bonding a loading fixture (a dolly) to the surface of the coating and then pulling it off with a portable adhesion tester. The force required to pull the coating off is measured, providing a quantitative value for the adhesion strength.
Data Presentation
The following tables summarize typical adhesion strength values for epoxy coatings on various substrates with different surface preparations. While this data is for general epoxy systems, it provides a valuable reference for what can be expected with DGC-based coatings.
Table 1: Typical Pull-Off Adhesion Strength of Epoxy Coatings on Steel
| Surface Preparation Method | Typical Pull-Off Adhesion Strength (MPa) | Primary Adhesion Mechanism |
| Solvent Wipe | 5 - 10 | Chemical Bonding |
| Hand Tool Cleaning (SSPC-SP 2) | 8 - 15 | Limited Mechanical & Chemical |
| Power Tool Cleaning (SSPC-SP 3) | 12 - 20 | Increased Mechanical & Chemical |
| Abrasive Blasting (SSPC-SP 10) | > 20 | Strong Mechanical & Chemical |
Table 2: Typical Pull-Off Adhesion Strength of Epoxy Coatings on Aluminum
| Surface Preparation Method | Typical Pull-Off Adhesion Strength (MPa) | Primary Adhesion Mechanism |
| Degreasing | 4 - 8 | Chemical Bonding |
| Abrasion (Sanding) | 10 - 18 | Mechanical & Chemical |
| Chemical Etching | 15 - 25 | Strong Chemical & Micro-mechanical |
| Anodizing | > 20 | Strong Mechanical (porous surface) & Chemical |
Experimental Protocols
This section provides detailed methodologies for key experiments related to improving the adhesion of DGC coatings.
Protocol 1: Surface Preparation of Steel Substrates by Abrasive Blasting
-
Pre-Cleaning: Remove any visible oil, grease, or other contaminants from the steel surface using a suitable solvent in accordance with SSPC-SP 1.
-
Abrasive Media Selection: Select an appropriate abrasive media. For a sharp, angular profile, use steel grit (e.g., G-25 or G-40). The size of the grit will influence the resulting surface profile height.
-
Blasting Equipment Setup: Use a properly functioning blast machine with a nozzle pressure of 90-100 psi (0.62-0.69 MPa).
-
Blasting Technique: Hold the nozzle 18-24 inches (45-60 cm) from the substrate at an angle of 75-90 degrees. Blast the entire surface uniformly to achieve the desired cleanliness level (e.g., SSPC-SP 10/NACE No. 2 "Near-White Blast Cleaning").
-
Post-Blasting Cleaning: After blasting, remove all residual abrasive and dust from the surface using a clean, dry, oil-free compressed air stream or by vacuuming.
-
Surface Profile Measurement: Measure the surface profile using a surface profile gauge or replica tape to ensure it meets the specification (typically 2-3 mils or 50-75 µm for general purpose coatings).
-
Coating Application: Apply the DGC coating to the prepared surface as soon as possible, and before any visible rusting occurs.
Protocol 2: Surface Preparation of Aluminum Substrates by Chemical Etching
-
Degreasing: Thoroughly clean the aluminum surface with an alkaline degreaser or a solvent such as acetone to remove all oils and contaminants.
-
Rinsing: Rinse the surface with deionized water.
-
Etching: Immerse the aluminum part in an acid etching solution. A common etchant is a solution of sulfuric acid and sodium dichromate. Exercise extreme caution and use appropriate personal protective equipment (PPE) when handling these chemicals. Etching time will vary depending on the alloy and solution concentration but is typically in the range of 5-15 minutes.
-
Rinsing: Remove the part from the etching solution and rinse thoroughly with deionized water.
-
Desmutting (if necessary): For some aluminum alloys, a dark "smut" may form on the surface after etching. This can be removed by immersing the part in a desmutting solution (e.g., a nitric acid solution).
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Dry the aluminum part completely using a clean, oil-free compressed air stream or in an oven at a low temperature.
-
Coating Application: Apply the DGC coating to the freshly prepared surface as soon as possible to prevent re-oxidation.
Protocol 3: Pull-Off Adhesion Testing (ASTM D4541)
-
Test Area Selection: Select a flat, representative area of the cured DGC coating for testing.
-
Surface Preparation: Lightly abrade the surface of the coating and the face of the loading fixture (dolly) to promote adhesion of the adhesive. Clean both surfaces with a solvent to remove any dust or contaminants.
-
Adhesive Mixing and Application: Prepare a high-strength, two-component epoxy adhesive according to the manufacturer's instructions. Apply a uniform layer of the adhesive to the face of the dolly.
-
Dolly Application: Press the dolly firmly onto the prepared area of the coating. Ensure that a small, uniform bead of adhesive squeezes out from around the edge of the dolly. Remove any excess adhesive.
-
Curing: Allow the adhesive to cure for the time specified by the manufacturer.
-
Scoring (Optional but Recommended): Once the adhesive is cured, carefully score around the circumference of the dolly down to the substrate using a sharp cutting tool. This isolates the test area.
-
Adhesion Tester Attachment: Attach the pull-off adhesion tester to the dolly.
-
Testing: Apply a tensile force at a smooth, continuous rate as specified in the standard until the dolly is pulled off.
-
Data Recording: Record the pull-off force at which failure occurred.
-
Failure Mode Analysis: Examine the face of the dolly and the test area on the substrate to determine the nature of the failure (i.e., adhesive failure between the coating and substrate, cohesive failure within the coating, or adhesive failure between the dolly and the coating).
Mandatory Visualizations
Caption: Experimental workflow for improving DGC coating adhesion.
Caption: Troubleshooting flowchart for poor DGC coating adhesion.
References
Technical Support Center: Controlling Exotherm in Large-Scale Polymerization of Diglycidyl 1,2-cyclohexanedicarboxylate
Welcome to the technical support center for the large-scale polymerization of Diglycidyl 1,2-cyclohexanedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure safe and successful polymerization processes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern during the large-scale polymerization of this compound?
A1: The polymerization of this compound is an exothermic process, meaning it releases a significant amount of heat.[1][2] In small-scale laboratory settings, this heat can often dissipate into the surrounding environment. However, during large-scale production, the larger volume of reacting material generates heat more rapidly than it can be dissipated.[1][2] This can lead to a rapid, uncontrolled increase in temperature, a phenomenon known as thermal runaway.
Risks associated with uncontrolled exotherm include:
-
Product Degradation: Excessive heat can lead to side reactions, charring, and discoloration, compromising the final product's quality and performance.
-
Safety Hazards: Thermal runaway can cause a rapid pressure build-up within the reactor, potentially leading to equipment failure, explosions, and the release of hazardous fumes.[1]
-
Inconsistent Material Properties: Uncontrolled temperatures can result in uneven polymerization, leading to variations in molecular weight, crosslink density, and mechanical properties of the final polymer.
Q2: What are the key factors influencing the exotherm during polymerization?
A2: Several factors can significantly impact the intensity of the exothermic reaction. Understanding and controlling these is crucial for managing the process.
-
Batch Size: Larger volumes of reactants generate more heat.[1][3] The surface-area-to-volume ratio decreases as the batch size increases, hindering effective heat dissipation.
-
Curing Agent Reactivity: The type of curing agent used plays a critical role. Highly reactive hardeners, such as some aliphatic amines, can lead to a very rapid and intense exotherm. Slower curing agents, like certain anhydrides or cycloaliphatic amines, offer better control over the reaction rate and heat generation.
-
Initiator/Catalyst Concentration: Higher concentrations of initiators or catalysts will accelerate the polymerization rate, leading to a faster and higher temperature rise.
-
Mixing Speed and Efficiency: Vigorous mixing can increase the reaction rate by ensuring rapid and uniform contact between reactants. However, it can also contribute to heat generation through mechanical friction.
-
Initial Temperature of Reactants and Reactor: Starting the polymerization at a higher initial temperature will reduce the time to peak exotherm and can increase the peak temperature reached.
-
Presence and Type of Fillers: Fillers can influence the exotherm in two ways. Inert fillers can act as a heat sink, absorbing some of the heat generated.[1] Thermally conductive fillers, such as aluminum nitride or silicon carbide, can significantly improve the overall thermal conductivity of the mixture, facilitating more efficient heat removal.
Q3: What are the common signs of an impending thermal runaway?
A3: Early detection of a potential thermal runaway is critical for preventing accidents. Key indicators to monitor include:
-
A sudden and accelerating rate of temperature increase that deviates from the expected profile.
-
A rapid rise in reactor pressure.
-
Visible changes in the reaction mixture, such as bubbling, fuming, or a rapid increase in viscosity.[3]
-
Unusual noises from the reactor.
Section 2: Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to exotherm control during the large-scale polymerization of this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Rise | - Curing agent is too reactive.- Incorrect ratio of resin to hardener.- Inadequate cooling capacity.- High initial temperature of reactants. | - Immediate Action: If safe to do so, activate emergency cooling systems. Consider adding a quenching agent if part of the established safety protocol.- Process Review: Verify the correct curing agent and mix ratio were used.[2][4] Assess the cooling system's performance against the expected heat load. Lower the initial reaction temperature for subsequent batches. |
| Localized Hot Spots in the Reactor | - Inefficient mixing.- Non-uniform distribution of reactants or catalyst.- Poor heat transfer within the bulk material. | - Improve Mixing: Increase the agitator speed, but monitor for excessive heat generation from friction. Consider a different impeller design for better bulk movement.- Reactant Addition: Implement a staged or gradual addition of the more reactive component to control the reaction rate locally.- Thermally Conductive Fillers: Incorporate thermally conductive fillers to improve heat distribution throughout the mixture. |
| Product Discoloration or Charring | - Excessive peak exotherm temperature.- Prolonged exposure to high temperatures. | - Reduce Peak Exotherm: Employ strategies such as using a slower curing agent, reducing the batch size, or improving the cooling efficiency.- Optimize Temperature Profile: Develop a temperature control program that minimizes the time the material spends at elevated temperatures after the main polymerization phase. |
| Inconsistent Product Properties Between Batches | - Variations in exotherm profiles between batches.- Inconsistent cooling rates. | - Standardize Operating Procedures: Ensure strict adherence to the established protocol for reactant addition, mixing, and temperature control.[5] - Automate Control: Implement an automated control system to maintain consistent temperature profiles and cooling rates for every batch. |
Section 3: Experimental Protocols and Data
General Protocol for Large-Scale Bulk Polymerization
This protocol provides a general framework. Specific parameters must be optimized for your particular equipment and desired product characteristics.
Materials and Equipment:
-
Jacketed reactor with temperature control and an efficient agitation system.
-
Raw material charging ports.
-
Condenser and vacuum system.
-
Temperature and pressure sensors.
-
Emergency cooling system (e.g., cooling coil or quench tank).
-
This compound resin.
-
Selected curing agent (e.g., amine or anhydride (B1165640) based).
-
Optional: Fillers, additives.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and all safety systems are operational.
-
Initial Charging: Charge the this compound resin into the reactor. If using fillers, they can be added and mixed at this stage.
-
Temperature Adjustment: Bring the resin to the desired initial temperature using the reactor jacket. A lower starting temperature is generally safer.
-
Curing Agent Addition: Slowly and controllably add the curing agent to the reactor with continuous agitation. The rate of addition is a critical parameter for controlling the exotherm.
-
Reaction Monitoring: Closely monitor the temperature and pressure inside the reactor. The temperature should rise in a controlled manner.
-
Cooling Application: Once the temperature starts to rise, initiate the flow of coolant through the reactor jacket to remove the heat of reaction and maintain the desired temperature profile.
-
Curing and Post-Curing: After the initial exothermic phase, the temperature is typically held at a specific level to ensure complete curing. A post-curing step at a higher temperature may be required to achieve the final desired properties.
-
Cooling and Discharge: Once the polymerization is complete, cool the polymer to a safe handling temperature before discharging from the reactor.
Quantitative Data: Effect of Fillers on Exotherm
The addition of thermally conductive fillers can significantly impact the exotherm. The following table summarizes the effect of different fillers on the peak exothermic temperature of a cycloaliphatic epoxy resin system. While not specific to this compound, it provides a valuable reference for the expected trends.
| Filler Type | Filler Content (wt%) | Peak Exotherm Temperature (°C) |
| None | 0 | ~180 |
| Alumina (Al₂O₃) | 50 | ~175 |
| Alumina (Al₂O₃) | 70 | ~170 |
| Aluminum Nitride (AlN) | 50 | ~170 |
| Aluminum Nitride (AlN) | 75 | ~165 |
| Silicon Carbide (SiC) | 50 | ~180 |
| Silicon Carbide (SiC) | 70 | ~180 |
Data adapted from a study on a similar cycloaliphatic epoxy system. Actual values for this compound may vary.
Section 4: Visualizations
Logical Workflow for Exotherm Troubleshooting
Caption: Troubleshooting workflow for high exotherm events.
Experimental Workflow for Large-Scale Polymerization
References
Technical Support Center: Best Practices for Mixing Diglycidyl 1,2-cyclohexanedicarboxylate with Curing Agents
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on the use of Diglycidyl 1,2-cyclohexanedicarboxylate with various curing agents. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS 5493-45-8) is a cycloaliphatic epoxy resin known for its low viscosity, good weather resistance, and excellent electrical insulation properties.[1][2] Its saturated cyclohexane (B81311) structure contributes to its stability.[3] Common applications include LED encapsulation, insulation sealing, mold casting, adhesives, and composite materials.[1][3][4]
Q2: Which types of curing agents are typically used with this compound?
Anhydride-based curing agents are commonly used with cycloaliphatic epoxy resins like this compound.[5] Common examples include Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA), Tetrahydrophthalic anhydride (THPA), and Methylhexahydrophthalic anhydride (MHHPA).[6] Amine-based curing agents are generally not suitable for cycloaliphatic epoxy resins.[5]
Q3: Why is an accelerator often required when using anhydride curing agents?
The reaction between epoxy resins and anhydride curing agents is often slow at room temperature.[7] Accelerators are used to speed up the curing reaction, allowing for more practical curing times and ensuring a complete reaction.[7] Tertiary amines, such as 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), and imidazoles are common accelerators for epoxy-anhydride systems.[7]
Q4: How does the mixing ratio of resin to curing agent affect the final properties?
The stoichiometry, or the molar ratio of the epoxy resin to the curing agent, is a critical factor that influences the mechanical properties and glass transition temperature (Tg) of the cured product.[7] While a 1:1 molar ratio is the theoretical ideal, optimal performance is often achieved with a slightly lower anhydride content (e.g., an anhydride-to-epoxy ratio of 0.90-0.95).[7] It is recommended to start with the stoichiometric ratio and then optimize based on experimental results.
Q5: What is a typical cure schedule for a this compound and anhydride system?
A typical cure schedule involves a multi-step process to control the exothermic reaction and ensure complete curing. A slow initial cure at a lower temperature is often followed by a post-cure at a higher temperature.[8] For example, a conservative cure cycle could be 2 hours at 90°C followed by 4 hours at 150°C.[5] Shorter cycles may be possible depending on the specific formulation and desired properties.[5]
Troubleshooting Guide
This guide addresses common issues encountered when mixing and curing this compound with anhydride curing agents.
| Issue | Possible Cause | Recommended Solution | Citation |
| Soft or Tacky Cured Product | Incorrect mixing ratio of resin and hardener. | Ensure accurate measurement of both components by weight using a calibrated scale. | [9] |
| Inadequate mixing. | Mix thoroughly, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture. | [9] | |
| Low curing temperature or insufficient cure time. | Increase the curing temperature or extend the curing time according to the technical datasheet of the curing agent. A post-cure at a higher temperature is often beneficial. | [8] | |
| Brittle Cured Product | High crosslink density from the anhydride curing agent. | Consider using a more flexible anhydride, a blend of anhydrides, or incorporating a toughening agent like a liquid rubber. | [7][10] |
| Incorrect stoichiometry (off-ratio mixture). | Verify the calculation of the mixing ratio based on the equivalent weights of the resin and hardener. | [7] | |
| Bubbles in the Cured Product | Air entrapped during mixing. | Mix slowly and deliberately to avoid introducing air. Degas the mixture in a vacuum chamber before curing. | [11] |
| Moisture contamination of the resin or hardener. | Store components in tightly sealed containers in a dry environment. Anhydrides are particularly sensitive to moisture. | [7] | |
| Applying a heat gun or torch to the surface of the uncured resin can help to dissipate bubbles. | [9] | ||
| Inconsistent Curing | Poor dispersion of the accelerator. | Ensure the accelerator is thoroughly mixed into the resin/hardener blend. | [7] |
| Temperature fluctuations during the curing process. | Use a calibrated oven with stable temperature control. | [9] | |
| Yellowing of the Cured Product | Exposure to UV light. | For applications requiring color stability, use a UV-resistant formulation or apply a UV-protective topcoat. | [9] |
| High curing temperatures. | Optimize the cure schedule to use the lowest effective temperature. | ||
| Low Glass Transition Temperature (Tg) | Incomplete curing. | Extend the post-cure time or increase the post-cure temperature. | [7] |
| Incorrect stoichiometry. | An excess of either component can act as a plasticizer, lowering the Tg. Re-evaluate the mixing ratio. | [7] |
Experimental Protocols
General Mixing Procedure
A general workflow for mixing this compound with an anhydride curing agent and an accelerator.
Caption: A typical workflow for preparing an epoxy-anhydride formulation.
Calculating Mixing Ratios
The following diagram illustrates the relationship for calculating the stoichiometric mixing ratio.
Caption: Formula for calculating the parts of hardener per hundred parts of resin.
Quantitative Data Summary
The following tables provide a summary of typical properties and a starting point for formulation. Note that specific values can vary depending on the grade of the materials and the specific accelerator used.
Table 1: Typical Properties of this compound
| Property | Value | Citation |
| CAS Number | 5493-45-8 | [12] |
| Appearance | Colorless to light yellow liquid | [13] |
| Epoxy Equivalent Weight (g/eq) | 150 - 180 | [13] |
| Viscosity @ 25°C (mPa·s) | 300 - 1200 | [13] |
| Density @ 25°C (g/mL) | 1.22 | [12] |
Table 2: Example Formulation and Cure Schedule
This table provides an example formulation based on available literature. Optimization is recommended for specific applications.
| Component | Role | Parts by Weight |
| This compound | Epoxy Resin | 100 |
| Hexahydro-4-methylphthalic anhydride (MHHPA) | Curing Agent | ~90 (adjust based on EEW and AEW) |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Accelerator | 1 - 2 |
| Curing Stage | Temperature | Time | Citation |
| Initial Cure | 90°C | 2 hours | [5] |
| Post-Cure | 150°C | 4 hours | [5] |
Note: The amount of anhydride curing agent should be calculated based on the specific Epoxy Equivalent Weight (EEW) of the resin and the Anhydride Equivalent Weight (AEW) of the curing agent to achieve the desired stoichiometric ratio.
References
- 1. Cas 5493-45-8 Diglycidyl 1 2-cyclohexanedicarboxylate Wholesale | Tetra [tetrawill.com]
- 2. CAS 5493-45-8: this compound [cymitquimica.com]
- 3. zxchem.com [zxchem.com]
- 4. This compound with CAS 5493-45-8 - Chemical Supplier Unilong [unilongindustry.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Anhydride Curing of Alicyclic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 7. benchchem.com [benchchem.com]
- 8. tri-iso.com [tri-iso.com]
- 9. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. epoxyclasses.com [epoxyclasses.com]
- 12. 1,2-环己烷二甲酸二缩水甘油酯 | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound (S-184) (CY184) [xinjingchem.com]
Storage and handling guidelines to prevent degradation of Diglycidyl 1,2-cyclohexanedicarboxylate
Welcome to the technical support center for Diglycidyl 1,2-cyclohexanedicarboxylate (CAS: 5493-45-8). This guide provides essential information on the proper storage and handling of this product to prevent degradation and ensure experimental success. Please review the following frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container must be kept tightly closed to prevent exposure to moisture and air.[1][2][3][4] It is also recommended to store the compound away from light.[5]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves, tightly fitting safety goggles or a face shield, and protective clothing to prevent skin contact.[1][2][3][4][6] Work should be conducted in a well-ventilated area, and if ventilation is inadequate, a suitable respirator should be worn.[1][3]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, acids, and bases.[3][7] Contact with these substances can lead to hazardous reactions and degradation of the product. Store it separately from these materials.[1][4]
Q4: I've noticed an increase in the viscosity of my this compound. What could be the cause?
A4: An increase in viscosity is a common indicator of polymerization. This can be initiated by contamination, exposure to incompatible materials, or improper storage conditions such as high temperatures. If you observe a significant change in viscosity, it is advisable to discard the product as its performance in experiments may be compromised.
Q5: Can I store this compound in a standard laboratory refrigerator?
A5: Storing in a cool place is recommended.[2] A standard laboratory refrigerator can be used, provided the container is tightly sealed to prevent moisture condensation. Ensure the refrigerator is not used for storing food items.[1][4]
Troubleshooting Guide
If you suspect that your this compound has degraded, follow the troubleshooting steps below.
Observed Issue: Change in Appearance or Viscosity
A change from a clear, colorless to light yellow viscous liquid to a cloudy, gelled, or solidified material is a sign of degradation, likely due to polymerization.[1][2][4][7][8]
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the material's color and consistency.
-
Check Storage Conditions: Verify that the storage conditions meet the recommendations (see Table 1).
-
Review Handling Procedures: Ensure that proper handling procedures were followed to avoid contamination.
-
Consider Product Age: Older batches may be more prone to degradation. Check the expiration date if available.
If degradation is confirmed, the product should not be used and should be disposed of according to local regulations.
Table 1: Storage and Handling Guidelines
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool | [1][2][3] |
| Storage Environment | Dry and well-ventilated place | [1][2][3][4] |
| Container | Tightly closed | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents, acids, bases | [3][7] |
| Handling | Use in a well-ventilated area | [1][2][3][4] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, protective clothing | [1][2][3][4][6] |
Experimental Protocols
Protocol 1: Visual Inspection for Degradation
Objective: To qualitatively assess the degradation of this compound.
Materials:
-
Sample of this compound
-
Clear glass vial
Procedure:
-
In a well-ventilated fume hood, transfer a small aliquot of the sample into a clear glass vial.
-
Visually inspect the sample against a white background. Note the color and clarity. The product should be a clear, colorless to light yellow liquid.[7][8]
-
Gently tilt the vial to observe the viscosity. Any signs of cloudiness, gel formation, or solidification indicate potential degradation.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting suspected degradation of this compound.
Caption: Troubleshooting workflow for suspected product degradation.
References
Validation & Comparative
A Comparative Performance Analysis of Diglycidyl 1,2-cyclohexanedicarboxylate and Alternative Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinker for Your Application
In the realm of polymer science and material development, the choice of a crosslinking agent is a critical determinant of the final product's performance characteristics. Diglycidyl 1,2-cyclohexanedicarboxylate (DGC), a cycloaliphatic epoxy resin, has garnered significant attention for its unique combination of properties. This guide provides an objective comparison of DGC with other commonly used crosslinkers, supported by experimental data, to assist researchers in making informed decisions for their specific applications, ranging from industrial coatings to advanced biomedical materials.
Executive Summary
This compound stands out for its excellent weather and UV resistance, low viscosity, and high crosslinking density, making it a prime candidate for applications requiring durability and processability. Compared to aromatic epoxy crosslinkers such as Bisphenol A diglycidyl ether (DGEBA), DGC offers superior non-yellowing properties. While anhydride (B1165640) and amine hardeners provide a broad range of reactivity and final properties, DGC's cycloaliphatic structure imparts a distinct balance of thermal stability and mechanical toughness. This guide will delve into a quantitative comparison of these crosslinkers across key performance metrics.
Performance Comparison of Crosslinking Agents
The selection of a crosslinker significantly impacts the mechanical strength, thermal stability, and overall durability of the resulting polymer network. This section provides a comparative overview of DGC against common alternatives.
Mechanical Properties
The mechanical performance of a crosslinked polymer is crucial for its structural integrity. The following table summarizes the typical tensile properties of epoxy resins cured with DGC and other common crosslinkers. It is important to note that these values are collated from various sources and may have been obtained under different experimental conditions.
| Crosslinker/Hardener System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound (DGC) | ~60 - 82[1] | ~3.7 - 4.3[1] | ~5-6 |
| Aromatic Glycidyl Ether (e.g., DGEBA) with Amine Hardener | 54 - 79[2] | ~2.6[1] | 3 - 6 |
| Anhydride Hardener (e.g., MNA) | 70 - 120 | 2.8 - 3.5 | 3 - 5 |
| Aliphatic Amine Hardener (e.g., TETA) | 40 - 60 | 2.5 - 3.0 | 5 - 10 |
Thermal Properties
Thermal stability is a critical factor for materials intended for use in demanding environments. The glass transition temperature (Tg) and the decomposition temperature (Td) are key indicators of a material's thermal performance.
| Crosslinker/Hardener System | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td) (°C) |
| This compound (DGC) | 150 - 253[3] | ~300 - 350 |
| Aromatic Glycidyl Ether (e.g., DGEBA) with Aromatic Amine (DDS) | 180 - 220 | ~350 - 400 |
| Anhydride Hardener (e.g., MNA) | 197 - 200+[4] | >350 |
| Aliphatic Amine Hardener (e.g., TETA) | 100 - 150 | ~300 - 350 |
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized testing methodologies are paramount. The following are detailed protocols for the key experiments cited in this guide, based on ASTM standards.
Protocol 1: Tensile Properties of Plastics (ASTM D638)
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the crosslinked polymer.
Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.
Specimen Preparation:
-
Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638, typically Type I for rigid plastics.[5]
-
Ensure specimens are free from voids, sink marks, and flash.
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[6]
Procedure:
-
Measure the width and thickness of the narrow section of the specimen.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the specimen's gauge length.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[6][7]
-
Record the load and elongation data throughout the test.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[6][8]
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.[6][8]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[6][8]
Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)
Objective: To determine the decomposition temperature and char yield of the crosslinked polymer.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Weigh a small sample (5-10 mg) of the cured polymer into a tared TGA pan.
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled nitrogen atmosphere.[9][10]
-
Continuously monitor and record the sample's weight as a function of temperature.
Data Analysis:
-
Onset Decomposition Temperature (Td): The temperature at which significant weight loss begins, often defined as the temperature at 5% weight loss.
-
Char Yield: The percentage of the initial sample weight remaining at the end of the analysis.
Protocol 3: Glass Transition Temperature by Differential Scanning Calorimetry (DSC) (ASTM D3418)
Objective: To determine the glass transition temperature (Tg) of the crosslinked polymer.
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
Weigh a small sample (5-10 mg) of the cured polymer and hermetically seal it in a DSC pan.[11]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Subject the sample to a controlled temperature program, typically involving a heat-cool-heat cycle to erase the thermal history. A common heating rate is 10°C/min or 20°C/min.[11][12]
-
Record the heat flow into the sample as a function of temperature.
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step-like transition in the heat flow curve from the second heating scan.[11]
Visualizing Experimental Workflow and Crosslinking Chemistry
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for material characterization and the fundamental crosslinking reaction of DGC.
Caption: Workflow for the synthesis and performance evaluation of crosslinked polymers.
Caption: Simplified reaction scheme for the crosslinking of DGC with a hardener.
Conclusion
This compound presents a compelling option as a crosslinker, particularly for applications demanding high performance in outdoor or UV-exposed environments. Its cycloaliphatic structure imparts superior weatherability and non-yellowing characteristics compared to traditional aromatic epoxy resins. While anhydride and aromatic amine hardeners can offer higher thermal stability, DGC provides a balanced profile of good thermal resistance, robust mechanical properties, and excellent processability due to its low viscosity. For researchers and developers, the choice of crosslinker will ultimately depend on the specific performance requirements of the end application. This guide provides a foundational comparison to aid in that selection process, emphasizing the importance of standardized testing for accurate and reliable data.
References
- 1. Structure-property relationship of cycloaliphatic epoxy resins: the role of epoxidized aliphatic ring in increasing mechanical properties [jstc.iust.ac.ir]
- 2. eu.westsystem.com [eu.westsystem.com]
- 3. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. infinitalab.com [infinitalab.com]
- 7. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 8. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 10. setaramsolutions.com [setaramsolutions.com]
- 11. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 12. matestlabs.com [matestlabs.com]
A Comparative Guide to the Mechanical Performance of Composites Fabricated with Diglycidyl 1,2-cyclohexanedicarboxylate and Alternative Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of composite materials made with Diglycidyl 1,2-cyclohexanedicarboxylate (DCDC), a cycloaliphatic epoxy resin, against the widely used Diglycidyl ether of bisphenol A (DGEBA) and emerging bio-based epoxy alternatives. This report is intended to assist researchers and professionals in materials science and related fields in making informed decisions for their applications.
While direct, comprehensive comparative studies on the mechanical properties of composites specifically formulated with this compound are limited in publicly available literature, this guide utilizes data from a closely related bi-functional cycloaliphatic epoxy resin as a representative proxy. This approach allows for a meaningful comparison with established and sustainable resin systems. The data presented is based on composites reinforced with glass fibers.
Comparison of Mechanical Properties
The selection of a resin system is a critical factor that dictates the ultimate mechanical performance of a fiber-reinforced composite. The following table summarizes key mechanical properties of composites fabricated with a representative cycloaliphatic epoxy, DGEBA, and a bio-based epoxy resin.
| Resin System | Curing Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| Cycloaliphatic Epoxy (Representative) | m-Phenylenediamine | Not Reported | 59 | 3.7 | Not Reported |
| Diglycidyl ether of bisphenol A (DGEBA) | m-Phenylenediamine | 75 - 90 | 60 | 2.6 | 15 - 25 |
| Bio-based Epoxy (Lignin-derived) | Amine-based | ~66 | Not Reported | 1.7 | Not Reported |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data on the mechanical properties of composite materials. The following sections outline the typical methodologies for fabricating and testing epoxy-based composites.
Composite Fabrication
A common method for producing flat composite panels for mechanical testing is the hand lay-up technique followed by vacuum bagging and curing.
-
Mold Preparation: A flat mold surface is cleaned and treated with a release agent to prevent adhesion of the composite.
-
Lay-up: Layers of reinforcing fabric (e.g., woven glass fiber) are cut to the desired dimensions and placed on the mold.
-
Resin Application: The epoxy resin and curing agent are mixed in the specified ratio and applied evenly to each layer of fabric.
-
Consolidation: A release film, breather cloth, and vacuum bag are placed over the lay-up. A vacuum is applied to consolidate the layers and remove entrapped air.
-
Curing: The entire assembly is placed in an oven and cured according to a specific temperature and time profile recommended for the resin system. For instance, a typical curing cycle for an amine-cured epoxy might be 2 hours at 80°C followed by 3 hours at 150°C.
Tensile Testing
Tensile properties are determined following the guidelines of ASTM D3039.
-
Specimen Preparation: Dog-bone shaped specimens are cut from the cured composite panels.
-
Testing Machine: A universal testing machine equipped with grips suitable for holding the composite specimens is used.
-
Procedure: The specimen is mounted in the grips, and a strain gauge is attached to measure elongation. A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: The load and elongation are recorded throughout the test to determine tensile strength and modulus.
Flexural Testing
Flexural properties are determined using a three-point bending test as per ASTM D785.
-
Specimen Preparation: Rectangular specimens are cut from the cured composite panels.
-
Testing Machine: A universal testing machine with a three-point bending fixture is used.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.
-
Data Acquisition: The load and deflection are recorded to calculate the flexural strength and modulus.
Visualizing the Workflow and Property Comparison
To better illustrate the experimental process and the comparative performance of the resin systems, the following diagrams are provided.
A Comparative Guide to HPLC and GC-MS for the Purity Validation of Diglycidyl 1,2-cyclohexanedicarboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of Diglycidyl 1,2-cyclohexanedicarboxylate, ensuring its purity is of paramount importance. The choice of analytical methodology is critical for the accurate identification and quantification of the main component and any potential impurities. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis, particularly adept at separating non-volatile and thermally labile compounds.[1][2] It relies on a liquid mobile phase to carry the sample through a packed column, where separation occurs based on the analyte's interaction with the stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[1][2] In GC, a gaseous mobile phase transports the vaporized sample through a capillary column, separating components based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides detailed structural information, aiding in the definitive identification of compounds.
Comparative Analysis of HPLC and GC-MS
The selection between HPLC and GC-MS for the purity analysis of this compound depends on the specific requirements of the analysis, including the nature of expected impurities and the desired level of sensitivity and specificity.
Physicochemical Properties of this compound:
| Property | Value | Implication for Analysis |
| Molecular Weight | 284.31 g/mol | Suitable for both HPLC and GC-MS. |
| Boiling Point | 200-205 °C at 2 mmHg | Suggests the compound is amenable to GC analysis with appropriate temperature programming. |
| Polarity | Moderately polar | Compatible with both reversed-phase HPLC and standard non-polar GC columns. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of this compound, especially for detecting non-volatile impurities such as hydrolysis products or oligomers.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-10 min: 50% B10-25 min: 50-90% B25-30 min: 90% B30-35 min: 90-50% B35-40 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Potential Impurities Detectable by HPLC:
-
Hydrolysis Products: The epoxide rings are susceptible to hydrolysis, leading to the formation of diols. These diols are significantly more polar than the parent compound and would elute earlier in a reversed-phase HPLC separation.
-
Oligomers: Self-polymerization or reaction with impurities can lead to the formation of higher molecular weight oligomers, which would likely have longer retention times.
-
Starting Material Residues: Unreacted starting materials from the synthesis process.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and the ability to identify unknown impurities through mass spectral library matching. The relatively high boiling point of this compound necessitates a high-temperature GC program.
Experimental Protocol: GC-MS
A high-temperature capillary GC-MS method is suitable for the separation and identification of volatile and semi-volatile impurities.
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Temperature Program | Initial: 150 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 10 min at 300 °C |
| MS Transfer Line | 290 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Potential Impurities Detectable by GC-MS:
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Volatile Byproducts: Low molecular weight byproducts from side reactions.
-
Thermally Stable Isomers: Isomers of the product that may have different retention times.
Performance Comparison
The following table summarizes the expected performance characteristics of the proposed HPLC and GC-MS methods. These are representative values and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
| Precision (RSD%) | < 2% | < 5% |
| Linearity (R²) | > 0.999 | > 0.995 |
| Analysis Time | ~40 min | ~30 min |
Workflow Diagrams
Caption: Workflow for HPLC purity validation.
Caption: Workflow for GC-MS purity validation.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity validation of this compound.
-
HPLC-UV is a robust and reliable method for routine quality control, particularly for detecting non-volatile impurities like hydrolysis products and oligomers. Its simpler instrumentation and operation make it a cost-effective choice for quantifying known impurities.
-
GC-MS provides higher sensitivity and unparalleled specificity for the identification of volatile and semi-volatile impurities. The mass spectral data is invaluable for identifying unknown peaks and for providing definitive structural confirmation of the main component and its byproducts.
For comprehensive purity profiling, a combination of both techniques is often employed. HPLC can be used for the primary purity assessment and quantification of non-volatile species, while GC-MS can be utilized to investigate any volatile impurities and to confirm the identity of the main peak. The choice of the primary technique will ultimately depend on the specific synthetic route and the likely impurity profile of this compound.
References
A Comparative Guide to the Curing of Diglycidyl 1,2-cyclohexanedicarboxylate via Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals working with thermosetting polymers, a thorough understanding of the curing process is paramount. Differential Scanning Calorimetry (DSC) is a powerful analytical technique for characterizing the curing behavior of epoxy resins by measuring the heat flow associated with the cross-linking reaction. This guide provides an objective comparison of the curing performance of Diglycidyl 1,2-cyclohexanedicarboxylate, a cycloaliphatic epoxy resin, with the widely used Bisphenol A diglycidyl ether (DGEBA), supported by experimental data.
Executive Summary
This compound offers distinct advantages in certain applications due to its cycloaliphatic structure, which can impart improved weatherability and arc resistance compared to the aromatic structure of DGEBA. However, the curing kinetics and final thermal properties of the cured network differ significantly depending on the choice of curing agent. This guide explores these differences when cured with common anhydride (B1165640) and amine hardeners, providing a basis for informed material selection. Generally, cycloaliphatic epoxies like this compound may exhibit lower reactivity compared to DGEBA, which can be an advantage for applications requiring longer pot life.
Comparative Analysis of Curing Parameters
The curing of epoxy resins is an exothermic process, and DSC allows for the quantification of the heat evolved (ΔH), the temperature at which the reaction rate is maximum (peak exothermic temperature), and the glass transition temperature (Tg) of the cured material.[1] These parameters are crucial for determining the cure schedule and predicting the end-use performance of the epoxy system.
Anhydride Curing Agents
Anhydride curing agents are known for providing cured epoxy systems with excellent thermal stability and electrical properties.[2] The following table compares the curing and thermal properties of a cycloaliphatic epoxy (ECy) and a standard Bisphenol A-based epoxy (DGEBA) when cured with Methyl Nadic Anhydride (MNA).
| Property | Cycloaliphatic Epoxy (ECy) with MNA | DGEBA with MNA |
| Glass Transition Temperature (Tg) | 253 °C | 145 °C |
| Gel Time at 200 °C | 20 seconds | 16 seconds |
Note: The data is based on a study with a 1:1 epoxy to anhydride ratio and 1-methylimidazole (B24206) as a catalyst. The higher Tg of the cycloaliphatic system suggests a more rigid cross-linked network. The longer gel time indicates a lower reactivity compared to DGEBA under these conditions.[2]
Amine Curing Agents
Amine hardeners are widely used for their versatility and ability to cure at ambient or elevated temperatures. A direct comparative study between this compound and DGEBA with the same amine hardener under identical conditions was not available in the searched literature. However, by collating data from different studies, a general comparison can be made. The following table presents typical DSC data for DGEBA cured with Triethylenetetramine (TETA), a common aliphatic amine.
| Property | DGEBA with Triethylenetetramine (TETA) |
| Total Heat of Cure (ΔH) | 358.53 J/g |
| Peak Exothermic Temperature | 83.11 °C |
| Glass Transition Temperature (Tg) | 122-158 °C (depending on stoichiometry) |
Note: The data for DGEBA with TETA is collated from multiple sources and the exact values can vary based on the specific formulation and DSC parameters.
Experimental Protocols
A detailed and consistent experimental methodology is crucial for obtaining comparable DSC data.
Non-Isothermal Differential Scanning Calorimetry (DSC) for Epoxy Curing Analysis
1. Instrumentation:
-
A differential scanning calorimeter (DSC) equipped with a cooling system.
-
Aluminum DSC pans and lids.
-
A precision microbalance (accurate to ±0.01 mg).
2. Sample Preparation:
-
Accurately weigh the epoxy resin and curing agent in the desired stoichiometric ratio into a disposable mixing cup. For example, a 1:1 epoxy to anhydride molar ratio or a specific parts per hundred resin (phr) for amines.
-
Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained.
-
Using a clean spatula, transfer approximately 5-10 mg of the uncured mixture into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent volatilization during the experiment.
-
Prepare an empty, sealed aluminum pan to serve as the reference.
3. DSC Measurement Parameters:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a starting temperature well below the onset of the curing reaction (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature sufficiently high to ensure the completion of the curing reaction (e.g., 250-300 °C).
-
During the heating scan, record the heat flow as a function of temperature.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same heating rate to determine the glass transition temperature (Tg) of the cured sample.
4. Data Analysis:
-
Heat of Cure (ΔH): Integrate the area under the exothermic peak from the first heating scan.
-
Peak Exothermic Temperature: Determine the temperature at the maximum of the exothermic peak.
-
Glass Transition Temperature (Tg): Determine the midpoint of the step change in the baseline of the second heating scan.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical DSC experiment for analyzing the curing of an epoxy resin.
Signaling Pathways in Curing Chemistry
The curing of epoxy resins involves complex chemical reactions. The following diagram illustrates a simplified representation of the signaling pathways for anhydride and amine curing of a diglycidyl ether.
References
Dynamic Mechanical Properties of Epoxy Resins: A Comparative Analysis of Diglycidyl 1,2-cyclohexanedicarboxylate Cured Systems
A Comparison Guide for Researchers in Polymer Science and Drug Development
The selection of an appropriate epoxy resin and curing agent system is paramount in achieving desired thermomechanical properties for a wide range of applications, from advanced composites to biomedical devices. This guide provides a comparative overview of the dynamic mechanical properties of polymers cured with Diglycidyl 1,2-cyclohexanedicarboxylate, a cycloaliphatic epoxy resin, against commonly used aromatic epoxy systems. This analysis is supported by experimental data from various studies to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Executive Summary
Comparative Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique to characterize the viscoelastic properties of polymers as a function of temperature. Key parameters derived from DMA include the Storage Modulus (E'), representing the elastic response and stiffness of the material; the Loss Modulus (E''), indicating the viscous response and energy dissipation; and the Tan Delta (tan δ), the ratio of E'' to E', which provides information about the damping characteristics and the glass transition temperature (Tg).
The following table summarizes DMA data for different epoxy systems to provide a basis for comparison. It is important to note that direct side-by-side testing under identical conditions is the most accurate method for comparison. The data presented here is compiled from different studies and should be used as a reference.
Table 1: Comparison of Dynamic Mechanical Properties of Various Cured Epoxy Systems
| Epoxy Resin System | Curing Agent | Storage Modulus (E') at 25°C (GPa) | Glass Transition Temperature (Tg) (°C) | Data Source/Reference |
| Cycloaliphatic Epoxy | ||||
| This compound | Anhydride (B1165640) (General) | Data Not Available | > 200 | [1] |
| Cycloaliphatic Epoxy (Generic) | Methyl Nadic Anhydride (MNA) | ~3.0 | 253 | Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers |
| Aromatic Epoxy (Bisphenol A based) | ||||
| Bisphenol A Diglycidyl Ether (DGEBA) | Methyl Nadic Anhydride (MNA) | ~3.2 | 145 | Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers |
| Bisphenol A Diglycidyl Ether (DGEBA) | m-Phenylenediamine (m-PDA) | ~2.5 - 3.5 | ~150 - 170 | General literature values |
Note: The glass transition temperature (Tg) is often reported as the peak of the tan δ curve or the peak of the loss modulus (E'') curve. Different reporting methods can lead to variations in the cited values.
Experimental Protocols
To ensure reproducibility and accurate comparison of DMA data, it is crucial to follow a detailed experimental protocol. Below are typical methodologies for sample preparation and DMA testing of epoxy resins.
Sample Preparation of Cured Epoxy Resins
-
Mixing: The epoxy resin (e.g., this compound or DGEBA) and the curing agent (e.g., Methyl Nadic Anhydride or m-Phenylenediamine) are weighed accurately in the desired stoichiometric ratio. For anhydride curing, an accelerator such as a tertiary amine is often added.[3]
-
Degassing: The mixture is thoroughly stirred until homogeneous and then degassed in a vacuum oven to remove any entrapped air bubbles.
-
Casting: The degassed mixture is poured into a pre-heated mold of appropriate dimensions for DMA specimens (e.g., rectangular bars for single or dual cantilever bending).
-
Curing: The mold is placed in an oven and subjected to a specific curing schedule. A typical cure cycle for an anhydride-cured system might involve a multi-step process, for example, 2 hours at 100°C followed by 4 hours at 150°C.[4] The curing schedule significantly influences the final properties of the thermoset.
Dynamic Mechanical Analysis (DMA) Protocol
-
Instrument: A dynamic mechanical analyzer is used.
-
Test Mode: The most common modes for rigid thermosets are single or dual cantilever bending, or three-point bending.
-
Specimen Dimensions: The dimensions of the rectangular specimen are precisely measured.
-
Test Parameters:
-
Frequency: A fixed frequency, typically 1 Hz, is applied.[5]
-
Strain/Stress Amplitude: A small amplitude within the linear viscoelastic region of the material is used.
-
Temperature Program: The test is typically run from ambient temperature to a temperature well above the glass transition, at a constant heating rate (e.g., 3-5 °C/min).[5]
-
-
Data Acquisition: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ) are recorded as a function of temperature. The glass transition temperature (Tg) is determined from the peak of the tan δ curve or the loss modulus curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the curing reaction pathway and the general experimental workflow for DMA of epoxy resins.
Caption: Curing process of epoxy resins.
Caption: Experimental workflow for DMA.
Conclusion
Polymers cured with this compound offer the potential for high-temperature applications, as suggested by their high glass transition temperatures. This characteristic, combined with their inherent cycloaliphatic structure, makes them attractive alternatives to traditional aromatic epoxy systems, especially where weatherability and electrical insulation are critical. However, for a definitive selection, it is recommended that researchers conduct direct comparative DMA testing under their specific application conditions. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for such investigations.
References
A Comparative Analysis of Amine and Anhydride Curing Agents for Diglycidyl 1,2-cyclohexanedicarboxylate
For researchers and professionals in material science and drug development, the choice of a curing agent is pivotal in determining the final properties of epoxy thermosets. This guide provides a detailed comparison of two common classes of hardeners—amines and anhydrides—for the cycloaliphatic epoxy resin, Diglycidyl 1,2-cyclohexanedicarboxylate (DGECH). This analysis is based on established principles of epoxy chemistry, supported by generalized experimental data for cycloaliphatic systems, to inform the selection of the most suitable curing agent for specific applications.
This compound (DGECH) is a low-viscosity cycloaliphatic epoxy resin known for its excellent weather resistance and electrical insulation properties.[1][2] The performance of DGECH-based materials is critically dependent on the hardener used for cross-linking. Amine and anhydride (B1165640) hardeners are two primary choices, each imparting distinct characteristics to the cured product.
Curing Mechanisms: A Tale of Two Chemistries
The curing of DGECH with amine hardeners proceeds through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, ultimately forming a cross-linked network.[3] This reaction can often occur at ambient temperatures, although a post-cure at elevated temperatures is typically employed to achieve optimal properties.[4]
In contrast, the curing of DGECH with anhydride hardeners is a more complex process that generally requires elevated temperatures and the presence of a catalyst, such as a tertiary amine. The reaction is initiated by the opening of the anhydride ring by a hydroxyl group present on the epoxy resin backbone or from trace moisture. This forms a carboxylic acid, which then reacts with an epoxy group to form a hydroxyl-ester. The newly formed hydroxyl group can then react with another anhydride ring, propagating the polymerization.[5]
Performance Comparison: Amine vs. Anhydride Hardeners
The choice between an amine and an anhydride hardener will significantly influence the processing characteristics and the final performance of the cured DGECH resin. The following tables summarize the key comparative data based on typical values for cycloaliphatic epoxy systems.
Table 1: Typical Processing and Thermal Properties
| Property | Amine Hardeners (Cycloaliphatic) | Anhydride Hardeners |
| Curing Temperature | Ambient to moderate (e.g., 25-100°C) | Elevated (e.g., 100-200°C) |
| Pot Life | Short to moderate | Long |
| Viscosity of Mix | Generally low | Low to moderate |
| Exotherm | Can be high, especially with fast amines | Generally low and controllable |
| Glass Transition Temp. (Tg) | Moderate to high | High to very high |
| Thermal Stability | Good | Excellent |
Table 2: Typical Mechanical and Chemical Properties
| Property | Amine Hardeners (Cycloaliphatic) | Anhydride Hardeners |
| Tensile Strength | High | High |
| Flexural Strength | High | Very High |
| Toughness/Flexibility | Good to excellent | Generally lower (more brittle) |
| Hardness | High | Very High |
| Chemical Resistance | Good (especially to alkalis) | Excellent (especially to acids) |
| Moisture Resistance | Good | Can be susceptible to hydrolysis |
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the curing mechanisms and a typical experimental workflow for comparing these hardeners.
Curing mechanisms of DGECH with amine and anhydride hardeners.
References
- 1. Cas 5493-45-8 Diglycidyl 1 2-cyclohexanedicarboxylate Wholesale | Tetra [tetrawill.com]
- 2. unisunchem.com [unisunchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Understanding Cycloaliphatic Amine Hardeners: Properties and Applications_Rich Chemical [rich-cn.net]
- 5. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Diglycidyl 1,2-cyclohexanedicarboxylate-Based Polymers: A Comparative Guide
In the rapidly evolving field of biomedical materials, the demand for biocompatible and biodegradable polymers for applications such as drug delivery, tissue engineering, and medical device manufacturing is ever-increasing. This guide provides a comparative assessment of the biocompatibility of polymers based on Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD), a type of epoxy compound, against well-established biodegradable polymers like Polylactic acid (PLA) and Poly(lactic-co-glycolic acid) (PLGA). This objective comparison is supported by available experimental data and detailed methodologies for key biocompatibility assays.
Overview of Materials
This compound (DGCD)-Based Polymers: DGCD is an epoxy compound that can be polymerized to form thermosetting resins.[1][2] These polymers are being explored for biomedical applications due to their potential for good adhesion, chemical resistance, and thermal stability.[1] While epoxy resins can be tailored to be biocompatible, concerns about the potential toxicity of unreacted monomers or curing agents necessitate rigorous biocompatibility testing.[3][4][5] Research has indicated that a copolyester synthesized using DGCD exhibited good cytocompatibility, suggesting its potential as a biocompatible material.[6] However, comprehensive quantitative data on the biocompatibility of DGCD-based polymers is still emerging.
Polylactic Acid (PLA) and Poly(lactic-co-glycolic acid) (PLGA): PLA and PLGA are FDA-approved biodegradable polyesters that are widely used in a variety of biomedical applications.[7][8] Their excellent biocompatibility, controllable degradation rates, and well-documented safety profiles make them the gold standard for comparison.[8][9]
Quantitative Comparison of Biocompatibility
To facilitate a clear comparison, the following tables summarize key quantitative data from biocompatibility studies on DGCD-based polymers (where available), PLA, and PLGA.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Cell Viability (%) | Citation(s) |
| DGCD-based Copolyester | Not Specified | Not Specified | Good cytocompatibility reported | [6] |
| PLA | L929 mouse fibroblasts | MTT Assay | > 95% | [10] |
| PLGA | L929 mouse fibroblasts | MTT Assay | > 90% | [10] |
| PDLLGA (a type of PLGA) | L-929 cells | Direct Contact | Decreased at later degradation stages | [11] |
| PLLGA (a type of PLGA) | L-929 cells | Direct Contact | Significantly less cytotoxic than PDLLGA | [11] |
Note: Quantitative data for DGCD-based polymers is limited. "Good cytocompatibility" is a qualitative assessment from the cited source.
Table 2: Hemocompatibility Data
| Polymer | Assay | Hemolysis (%) | Citation(s) |
| DGCD-based Polymers | Not Available | Not Available | - |
| PLA | Hemolysis Assay | < 2% | General expectation for biocompatible polymers[12][13] |
| PLGA | Hemolysis Assay | < 5% | General expectation for biocompatible polymers[12][13] |
Note: Specific hemolysis data for these polymers can vary based on formulation and surface properties. The values presented are based on the general requirements for blood-contacting materials.
Table 3: In Vivo Biocompatibility Data
| Polymer | Animal Model | Implantation Site | Inflammatory Response | Citation(s) |
| Epoxy-based sealer (Obtuseal) | Rat | Subcutaneous | Satisfactory tissue reaction, comparable to control | [14] |
| PEEK (Polyetheretherketone) Polymer | Rabbit | Spinal Canal | No necrosis or swelling of dura mater | [15] |
| PLA/PLGA Microspheres | Rat | Intramuscular | Mild and transient inflammatory response | [16] |
| Bionate 80A (Polycarbonate Urethane) | Rabbit | Spinal Epidural Space | No inflammatory response | [17] |
Note: Data for a specific DGCD-based polymer is not available. The table includes data on other epoxy-based materials and polymers used in similar applications to provide context.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biocompatibility. The following are standard protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[18][19][20]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[18][20] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[21]
-
Material Exposure: Prepare extracts of the test polymer (e.g., by incubating the polymer in culture medium at 37°C for 24-72 hours). Remove the existing medium from the cells and replace it with the polymer extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Hemolysis Assay
The hemolysis assay evaluates the blood compatibility of a material by measuring the extent of red blood cell (RBC) lysis it causes.[12][13][22]
Principle: When a material is incompatible with blood, it can damage the RBC membrane, leading to the release of hemoglobin. The amount of released hemoglobin is quantified spectrophotometrically and expressed as a percentage of the total hemoglobin.
Protocol:
-
Blood Collection: Obtain fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA).
-
RBC Suspension Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs several times with phosphate-buffered saline (PBS) and resuspend them in PBS to a desired concentration (e.g., 2% v/v).
-
Material Incubation: Place the test polymer samples in test tubes. Add the RBC suspension to the tubes, ensuring the material is fully immersed. Include a positive control (e.g., deionized water or a known hemolytic agent) and a negative control (PBS).[23]
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.[23]
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
In Vivo Implantation Study
In vivo implantation studies are conducted to evaluate the local tissue response to a material over time.[24]
Principle: The material is implanted into a suitable animal model, and the tissue surrounding the implant is examined histologically at different time points to assess the inflammatory response and tissue integration.
Protocol:
-
Animal Model Selection: Choose an appropriate animal model (e.g., rats, rabbits) based on the intended application of the polymer.[24]
-
Material Sterilization: Sterilize the polymer samples using a suitable method that does not alter their properties (e.g., ethylene (B1197577) oxide, gamma radiation).
-
Surgical Implantation: Under anesthesia, surgically implant the sterile polymer samples into a specific tissue site (e.g., subcutaneous, intramuscular).[24] A sham surgery group (surgical procedure without implant) and a control material group should be included.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.
-
Explantation and Histology: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.[15]
-
Histopathological Evaluation: Fix the tissue samples in formalin, embed them in paraffin, section them, and stain them (e.g., with Hematoxylin and Eosin - H&E). A pathologist then evaluates the tissue sections for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages, giant cells), fibrosis, and tissue necrosis.
-
Scoring and Analysis: The tissue response is typically scored based on the severity and extent of the observed cellular reactions.
Conclusion
The assessment of biocompatibility is a critical step in the development of new biomaterials. While this compound-based polymers show promise, as suggested by initial cytocompatibility screenings, there is a clear need for more extensive and quantitative biocompatibility data. In contrast, PLA and PLGA have a long history of safe and effective use in biomedical applications, supported by a vast body of scientific literature.
For researchers and drug development professionals, this guide highlights the importance of a multi-faceted approach to biocompatibility assessment, encompassing in vitro cytotoxicity, hemocompatibility, and in vivo tissue response. The provided experimental protocols and comparative data serve as a valuable resource for designing and interpreting biocompatibility studies for novel polymers like those based on DGCD. Future research should focus on generating robust, quantitative data for DGCD-based polymers to fully elucidate their potential and safety profile in comparison to established biomaterials.
References
- 1. CAS 5493-45-8: this compound [cymitquimica.com]
- 2. Cas 5493-45-8 Diglycidyl 1 2-cyclohexanedicarboxylate Wholesale | Tetra [tetrawill.com]
- 3. researchgate.net [researchgate.net]
- 4. Epoxy-Based Composite Materials for Innovative Biomedical Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 5. iris.unisalento.it [iris.unisalento.it]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Biocompatibility, biodegradation and biomedical applications of poly(lactic acid)/poly(lactic-co-glycolic acid) micro and nanoparticles | Semantic Scholar [semanticscholar.org]
- 8. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro biocompatibility of bioresorbable polymers: poly(L, DL-lactide) and poly(L-lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. haemoscan.com [haemoscan.com]
- 13. haemoscan.com [haemoscan.com]
- 14. Biocompatibility of a new epoxy resin-based root canal sealer in subcutaneous tissue of rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kinampark.com [kinampark.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. scribd.com [scribd.com]
- 22. youtube.com [youtube.com]
- 23. scribd.com [scribd.com]
- 24. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrical Insulation Properties of Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD) Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrical insulation properties of Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD) resins against other commonly used epoxy alternatives, namely Bisphenol-A (BPA) and Novolac epoxy resins. This document is intended to assist researchers and professionals in selecting the most appropriate material for their specific applications by presenting experimental data, detailed methodologies, and logical workflows.
Introduction to Epoxy Resins for Electrical Insulation
Epoxy resins are a versatile class of thermosetting polymers widely utilized for their robust mechanical strength, excellent adhesion, and superior chemical resistance. A critical application of these resins is in electrical insulation, where their ability to resist the flow of electric current is paramount. The choice of epoxy resin can significantly impact the performance and reliability of electrical and electronic components. This guide focuses on three key types of epoxy resins:
-
This compound (DGCD): A type of cycloaliphatic epoxy resin known for its excellent weather and UV resistance, low viscosity, and superior electrical properties, particularly in outdoor and high-frequency applications.[1][2][3][4]
-
Bisphenol-A (BPA) Epoxy Resins: The most common and versatile type of epoxy resin, offering a good balance of mechanical, thermal, and electrical properties.[2][5]
-
Novolac Epoxy Resins: Characterized by their high crosslink density, which imparts exceptional thermal stability and chemical resistance, making them suitable for high-temperature and harsh environment applications.[2][5]
Comparative Analysis of Electrical Insulation Properties
The primary indicators of an effective electrical insulator are its dielectric strength, volume resistivity, and dielectric constant. An ideal insulator will possess high dielectric strength and volume resistivity, and a low dielectric constant.
While direct comparative data under identical test conditions is limited, the following table summarizes typical values and qualitative characteristics for the three resin types based on available literature. It is important to note that these values can be influenced by the specific curing agent used, cure conditions, and the presence of any fillers or additives.
| Property | This compound (DGCD) Resin | Bisphenol-A (BPA) Epoxy Resin | Novolac Epoxy Resin | Test Standard |
| Dielectric Strength (kV/mm) | ~27 (for a 2mm thick sample) | 16.5 - 20[6] | Generally high, improves with crosslink density | ASTM D149 |
| Volume Resistivity (Ω·cm) | > 10¹⁵[6] | 10¹² - 10¹⁶[7][8] | > 10¹⁶[7] | ASTM D257 |
| Dielectric Constant (@ 1 MHz) | ~3.1 - 3.5[9] | ~3.2 - 4.5[10][11] | ~3.5 - 4.0 | ASTM D150 |
| Key Characteristics | Excellent UV and arc resistance, low viscosity, suitable for outdoor use.[1][2][3][4] | Good all-around performance, widely used, good mechanical strength.[2][5] | High thermal and chemical resistance, high crosslink density.[2][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.
Objective: To determine the maximum voltage a material can withstand before electrical breakdown occurs.
Methodology:
-
Specimen Preparation: Prepare flat plaques of the cured epoxy resin with a uniform thickness, typically between 0.8 mm and 3.2 mm.[12] Ensure the surfaces are clean and free of defects.
-
Apparatus: A high-voltage AC power supply with a means of uniformly increasing the voltage. Two electrodes of a specified size and shape are used to apply the voltage across the specimen.
-
Procedure (Short-Time Method): a. Place the test specimen between the two electrodes.[12] b. Apply a voltage starting from zero and increase it at a uniform rate (e.g., 500 V/s) until breakdown occurs.[12][13] c. Breakdown is indicated by a sudden surge in current, charring, or puncture of the specimen.[12] d. Record the breakdown voltage.
-
Calculation: Dielectric Strength (V/m) = Breakdown Voltage (V) / Specimen Thickness (m).
Objective: To measure the resistance to leakage current through the bulk of the insulating material.
Methodology:
-
Specimen Preparation: Prepare a standard-sized specimen, typically a disk or square plate, with clean surfaces.[14]
-
Apparatus: A DC voltage source, a picoammeter or electrometer to measure very low currents, and a three-electrode system (guarded electrode configuration) to minimize the effects of surface leakage currents.
-
Procedure: a. Place the specimen in the electrode assembly. b. Apply a specified DC voltage (e.g., 500 V) across the specimen for a set period (e.g., 60 seconds) to allow for stabilization.[14] c. Measure the resulting current flowing through the bulk of the material.[15]
-
Calculation: Volume Resistivity (Ω·m) = (A / t) * (V / I), where A is the effective area of the guarded electrode, t is the thickness of the specimen, V is the applied voltage, and I is the measured current.
Objective: To determine the ability of an insulating material to store electrical energy in an electric field.
Methodology:
-
Specimen Preparation: Prepare a flat, uniform sheet of the cured epoxy resin. The specimen must be larger than the electrodes used for the measurement.[16]
-
Apparatus: A capacitance bridge or LCR meter, and a two-electrode system.
-
Procedure: a. Place the test specimen between the two electrodes, ensuring good contact. b. Measure the capacitance of the system with the specimen in place (C). c. Remove the specimen and measure the capacitance of the empty electrode system (C₀).[16]
-
Calculation: Dielectric Constant (κ) = C / C₀.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the electrical insulation properties of epoxy resins.
Signaling Pathways in Resin Selection
The choice of resin is often a trade-off between various properties. The following diagram illustrates the decision-making pathway based on key performance requirements.
Conclusion
The selection of an appropriate epoxy resin for electrical insulation is critical for the performance and longevity of electronic and electrical components.
-
This compound (DGCD) resins are an excellent choice for applications requiring superior weatherability, UV resistance, and low dielectric loss, making them ideal for outdoor and high-frequency insulation.
-
Novolac epoxy resins excel in environments demanding high thermal and chemical resistance due to their highly cross-linked structure.
-
Bisphenol-A epoxy resins remain a versatile and cost-effective option for a wide range of general-purpose electrical insulation applications where extreme environmental conditions are not a primary concern.
Researchers and professionals should carefully consider the specific operating conditions and performance requirements of their application to make an informed decision. The experimental protocols provided in this guide offer a standardized framework for conducting in-house comparative studies to validate the optimal material choice.
References
- 1. Epoxy - Wikipedia [en.wikipedia.org]
- 2. fabervanderende.com [fabervanderende.com]
- 3. highperformancecoatings.org [highperformancecoatings.org]
- 4. gantrade.com [gantrade.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing Electrical Insulation Properties For Epoxies - Kohesi Bond [kohesibond.com]
- 7. Advantages and Characteristics of Cycloaliphatic Epoxy Applied to Electrical Casting Materials - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 8. matestlabs.com [matestlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dielectric Strength ASTM D149, IEC 60243 [intertek.com]
- 13. rauckmanutility.com [rauckmanutility.com]
- 14. Surface Resistivity, Volume Resistivity, ASTM D257, IEC 62631-3-1 [intertek.com]
- 15. kiyorndlab.com [kiyorndlab.com]
- 16. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
Safety Operating Guide
Proper Disposal of Diglycidyl 1,2-cyclohexanedicarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Diglycidyl 1,2-cyclohexanedicarboxylate, a common epoxy resin component. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. Before handling, it is crucial to be aware of its associated risks.
Key Hazards:
-
May cause an allergic skin reaction (skin sensitizer).[1][2][3][5]
-
Harmful to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE): When handling this chemical, always wear appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1][2][5]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on whether it is in its uncured (liquid) or cured (solid) state.
Disposal of Uncured this compound:
Uncured, liquid this compound is considered hazardous waste.[6][7]
-
Prevent Release: Do not pour uncured resin down the drain or into any water source.[8][9] This can harm aquatic life and ecosystems.[5]
-
Contain Spills: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1][3] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a designated, sealable container for hazardous waste.[3]
-
Package for Disposal: Place the container of uncured resin or spill cleanup material in a larger, labeled, and sealed container suitable for hazardous chemical waste.
-
Contact Waste Management: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for the chemical.
Disposal of Cured this compound:
Once this compound is fully cured by mixing it with a suitable hardener, it is generally considered inert and non-hazardous solid waste.[7][8][9][10]
-
Ensure Complete Curing: Mix the resin with the hardener according to the manufacturer's instructions to ensure a complete reaction. Allow the mixture to fully solidify.
-
Dispose as Solid Waste: Once completely cured and solid, the material can typically be disposed of in the regular solid waste stream.[8][10]
-
Local Regulations: Always confirm with your local or institutional waste management guidelines, as regulations can vary.[8]
Disposal of Empty Containers:
Empty containers that held this compound can be disposed of as non-hazardous solid waste provided that:
-
Every effort has been made to empty the container.
-
No more than 3% by weight of the total capacity of the container remains.[10]
Hazard Classification
The following table summarizes the key hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term | 3 | H412: Harmful to aquatic life with long lasting effects |
Data sourced from multiple safety data sheets.[1][2][3][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tetrawill.com [tetrawill.com]
- 4. Cyclohexane-1,2-dicarboxylic acid bis(oxiranylmethyl) ester | C14H20O6 | CID 21660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
- 7. ecopoxy.com [ecopoxy.com]
- 8. epoxycraft.com [epoxycraft.com]
- 9. resin4decor.com [resin4decor.com]
- 10. epoxyworks.com [epoxyworks.com]
Personal protective equipment for handling Diglycidyl 1,2-cyclohexanedicarboxylate
Essential Safety and Handling Guide for Diglycidyl 1,2-cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling this compound, ensuring the safety of laboratory personnel and compliance with standard safety procedures. The following procedural steps and data are compiled from authoritative safety data sheets (SDSs) and chemical handling resources.
Hazard Summary
This compound is classified with the following hazards:
-
Skin Sensitization: May cause an allergic skin reaction.[2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this substance. It is imperative to use the specified PPE to prevent exposure.
| PPE Category | Equipment Specification |
| Hand Protection | Chemical-resistant gloves are required. Nitrile, Neoprene, or Butyl rubber gloves with a minimum thickness of 0.5 mm are recommended for handling epoxy resins.[3][4][5] Always inspect gloves for integrity before use and employ proper glove removal technique.[6] |
| Eye/Face Protection | Safety glasses with side shields are mandatory. A face shield should be worn when there is a risk of splashing.[6] |
| Skin and Body Protection | A lab coat or a chemical-resistant suit should be worn. Ensure that street clothing is not exposed. Contaminated work clothing should not be allowed out of the workplace.[1][2] |
| Respiratory Protection | If working in a poorly ventilated area or if there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7] |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Avoid direct contact with skin and eyes.
-
Avoid breathing vapors or mists.
-
Use non-sparking tools and equipment.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
Disposal Plan: Step-by-Step Protocol
Uncured this compound is considered hazardous waste. The primary method for disposal of small laboratory quantities is to cure the material into an inert solid, which can then be disposed of as regular waste.[8][9][10][11][12]
Experimental Protocol for Curing Excess this compound for Disposal:
-
Preparation: Work in a designated area within a chemical fume hood. Ensure all necessary PPE is worn.
-
Mixing: In a designated, disposable container (e.g., a plastic-lined beaker), combine the excess this compound (Part A) with the appropriate amine-based curing agent (Part B) according to the manufacturer's specified ratio.
-
Stirring: Thoroughly mix the two components using a disposable stirring rod for the time specified by the curing agent's instructions.
-
Curing: Allow the mixture to cure completely. This may take from several hours to several days at ambient temperature. The curing process can be accelerated by placing the container in a ventilated oven at a temperature specified by the manufacturer. The final product should be a hard, inert solid.
-
Disposal of Cured Material: Once fully cured and cooled, the solid, non-hazardous polymer can be disposed of in the regular solid waste stream.[8][12]
-
Disposal of Uncured Material: If curing is not feasible, the unmixed chemical waste must be disposed of through a licensed hazardous waste disposal service.[9][10] Collect the waste in a clearly labeled, sealed container.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2] For large spills, evacuate the area and contact emergency services.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tetrawill.com [tetrawill.com]
- 3. epoxycraft.com [epoxycraft.com]
- 4. rcgroups.com [rcgroups.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. support.systemthree.com [support.systemthree.com]
- 9. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
- 10. customer_v2 [support.formlabs.com]
- 11. entropyresins.com [entropyresins.com]
- 12. resin4decor.com [resin4decor.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
